Product packaging for 2-(Trifluoromethyl)quinoxaline(Cat. No.:CAS No. 148853-42-3)

2-(Trifluoromethyl)quinoxaline

Cat. No.: B128128
CAS No.: 148853-42-3
M. Wt: 198.14 g/mol
InChI Key: YIQVNKFWTSLVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Trifluoromethyl)quinoxaline (CAS 148853-42-3) is a versatile nitrogen-containing heterocyclic compound that serves as a key scaffold in medicinal chemistry and materials science research. The core quinoxaline structure consists of a benzene ring fused with a pyrazine ring, and the introduction of a trifluoromethyl group significantly influences the molecule's properties, including its lipophilicity, metabolic stability, and binding affinity, making it a privileged fragment in drug discovery . In pharmaceutical research, derivatives of trifluoromethylquinoxaline are investigated for their potent biological activities. Notably, 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have demonstrated high antibacterial properties against Gram-positive strains, including mycobacteria, with the trifluoromethyl group playing a crucial role in enhancing anti-mycobacterial activity . These compounds are studied as DNA-damaging agents against drug-resistant pathogens, positioning them as promising candidates for developing new antimicrobial drugs . Beyond pharmaceuticals, the strong electron-withdrawing nature of the quinoxaline unit makes it valuable in materials science. Researchers utilize quinoxaline derivatives, such as this compound, as building blocks to develop organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) emitters, which are key to next-generation display and lighting technologies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F3N2 B128128 2-(Trifluoromethyl)quinoxaline CAS No. 148853-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQVNKFWTSLVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438535
Record name 2-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148853-42-3
Record name 2-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(TRIFLUOROMETHYL)QUINOXALINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-(Trifluoromethyl)quinoxaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(trifluoromethyl)quinoxaline, a key heterocyclic scaffold in medicinal chemistry. The document details the primary synthetic methodology, reaction mechanism, experimental protocols, and relevant analytical data.

Core Synthesis Route: Cyclocondensation

The principal and most widely adopted method for the synthesis of this compound is the cyclocondensation reaction between o-phenylenediamine and a suitable trifluoromethylated 1,2-dicarbonyl compound. This reaction provides a direct and efficient pathway to the desired quinoxaline core.

Reaction Mechanism

The reaction proceeds through a well-established cyclocondensation mechanism. The process is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on one of the carbonyl carbons of the trifluoromethylated 1,2-dicarbonyl precursor. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring system.

G OPD o-Phenylenediamine Intermediate1 Schiff Base Intermediate OPD->Intermediate1 + TFM_dicarbonyl Trifluoromethylated 1,2-Dicarbonyl TFM_dicarbonyl->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product - H2O Water H2O

Figure 1: General reaction pathway for the synthesis of this compound.
Key Reagents and Conditions

A common trifluoromethylated precursor for this synthesis is 1,1,1-trifluoro-2,3-butanedione (also known as trifluoromethylglyoxal). The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by a mild acid.

Reagent/ConditionRoleTypical Values
o-PhenylenediamineStarting material1.0 equivalent
1,1,1-Trifluoro-2,3-butanedioneTrifluoromethylated precursor1.0 - 1.2 equivalents
SolventReaction mediumEthanol, Acetic Acid
Catalyst (optional)To facilitate condensationAcetic Acid (catalytic amount)
TemperatureReaction temperatureRoom temperature to reflux
Reaction TimeDuration of reaction1 - 24 hours

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and desired scale.

Materials:

  • o-Phenylenediamine

  • 1,1,1-Trifluoro-2,3-butanedione

  • Ethanol (or Acetic Acid)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water, hexanes)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • To this solution, add 1,1,1-trifluoro-2,3-butanedione (1.1 eq) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

G cluster_0 Reaction Setup cluster_1 Workup and Purification a Dissolve o-phenylenediamine in Ethanol b Add 1,1,1-trifluoro-2,3-butanedione a->b c Reflux for 2-4 hours b->c d Cool to Room Temperature c->d e Solvent Evaporation d->e f Recrystallization e->f g This compound f->g Pure Product

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValue
Molecular FormulaC₉H₅F₃N₂
Molecular Weight198.15 g/mol
Melting Point60-65 °C
AppearanceWhite to off-white solid
Typical Yield70-90%

Spectroscopic Data (Predicted)

While specific experimental spectra are not widely published, the expected spectroscopic data for this compound are as follows:

¹H NMR (CDCl₃, 400 MHz):

  • δ 9.2-9.0 (s, 1H, H-3)

  • δ 8.2-8.0 (m, 2H, Ar-H)

  • δ 7.9-7.7 (m, 2H, Ar-H)

¹³C NMR (CDCl₃, 100 MHz):

  • δ 150-145 (q, ¹JCF, C-CF₃)

  • δ 145-140 (m, Ar-C)

  • δ 135-125 (m, Ar-CH)

  • δ 125-115 (q, ¹JCF, CF₃)

Mass Spectrometry (EI):

  • m/z (%): 198 (M⁺), 179, 129, 102

Alternative Synthetic Routes

While cyclocondensation is the most direct method, other approaches to trifluoromethylated quinoxalines have been explored, including:

  • Synthesis from Quinoxaline 1,4-Dioxides: Trifluoromethyl groups can be introduced into the quinoxaline ring system via reactions with benzofuroxan precursors and trifluoromethylated dicarbonyl compounds, followed by deoxygenation of the resulting N-oxides.

  • Direct C-H Trifluoromethylation: Recent advances in C-H activation chemistry may offer future pathways for the direct introduction of a trifluoromethyl group onto a pre-formed quinoxaline ring, though this is not yet a standard preparative method for this specific compound.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions and purification procedures may be necessary.

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, is a privileged structure in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl (-CF₃) group at the 2-position of the quinoxaline ring can significantly modulate its physicochemical properties and pharmacological activity. The strong electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability, improve membrane permeability, and alter the binding affinity of the molecule to its biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethyl)quinoxaline, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity, stability, and potential biological significance.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented in the table below. It is important to note that while some experimental data is available, other values are predicted or inferred from closely related analogs due to a lack of comprehensive experimental studies on this specific compound.

PropertyValueSource
Molecular Formula C₉H₅F₃N₂[1]
Molecular Weight 198.14 g/mol [1]
Melting Point 60-65 °CVendor Data
Boiling Point Not experimentally determined-
Solubility - Water: Predicted to be sparingly soluble- DMSO: Soluble- Ethanol: SolubleGeneral knowledge on quinoxalines
pKa Not experimentally determined-
logP 2.1 (Predicted)PubChemLite

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the condensation of o-phenylenediamine with a trifluoromethyl-containing 1,2-dicarbonyl compound. A representative synthetic workflow is illustrated below.

G reactant1 o-Phenylenediamine intermediate Intermediate reactant1->intermediate reactant2 Ethyl trifluoroacetoacetate reactant2->intermediate product This compound intermediate->product reagents Acid catalyst (e.g., TFA) Solvent (e.g., Ethanol) Heat

Caption: General synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the condensation of o-phenylenediamine and ethyl trifluoroacetoacetate.

Materials:

  • o-Phenylenediamine

  • Ethyl trifluoroacetoacetate

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • Add ethyl trifluoroacetoacetate (1.1 eq) to the solution.

  • Add a catalytic amount of trifluoroacetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.5-8.5 ppm). The protons on the quinoxaline ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the quinoxaline ring carbons and the trifluoromethyl carbon. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR spectrum will show a singlet for the trifluoromethyl group, typically in the range of -60 to -70 ppm relative to a standard like CFCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • The FTIR spectrum, typically recorded using a KBr pellet or as a thin film, will show characteristic absorption bands. Expected peaks include C-H stretching vibrations from the aromatic ring (around 3050 cm⁻¹), C=N and C=C stretching vibrations of the quinoxaline core (in the 1600-1450 cm⁻¹ region), and strong C-F stretching vibrations characteristic of the trifluoromethyl group (in the 1350-1100 cm⁻¹ region).

Mass Spectrometry (MS)

  • Mass spectral analysis, usually performed using Electron Ionization (EI) or Electrospray Ionization (ESI), will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z 198. The fragmentation pattern may involve the loss of the trifluoromethyl group or cleavage of the quinoxaline ring.

Reactivity and Stability

The trifluoromethyl group significantly influences the reactivity and stability of the quinoxaline ring.

  • Reactivity: The electron-withdrawing nature of the -CF₃ group deactivates the pyrazine ring towards electrophilic substitution but can activate it for nucleophilic substitution reactions.

  • Stability: The C-F bond is very strong, making the trifluoromethyl group highly stable. This contributes to the overall metabolic stability of the molecule, a desirable property in drug candidates. Information on the specific thermal and photostability of this compound is limited, but related trifluoromethyl-substituted quinolines have shown good stability under white-LED irradiation[2].

Biological Activity and Signaling Pathways

Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities. The introduction of a trifluoromethyl group can enhance these properties. Studies on related compounds suggest potential anticancer and antimicrobial activities.

Antimicrobial Mechanism of Action

While a specific signaling pathway for this compound is not well-documented, some quinoxaline 1,4-dioxides have been shown to act as DNA-damaging agents. This activity is often initiated by the bioreductive activation of the quinoxaline ring system.

G Quinoxaline This compound (or derivative) Activation Bioreductive Activation Quinoxaline->Activation Cellular Reductases Radical Radical Anion Intermediate Activation->Radical ROS Reactive Oxygen Species (ROS) Radical->ROS Damage DNA Damage Radical->Damage ROS->Damage DNA Bacterial DNA Apoptosis Bacterial Cell Death Damage->Apoptosis

Caption: Postulated antimicrobial mechanism of action for some quinoxaline derivatives.

Anticancer Mechanism of Action

Several quinoxaline derivatives have been investigated as anticancer agents, with some acting as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

G Quinoxaline Quinoxaline Derivative PI3K PI3K Quinoxaline->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotion

Caption: Illustrative example of a signaling pathway targeted by some quinoxaline-based anticancer agents.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its physicochemical properties, largely influenced by the trifluoromethyl group, make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, synthesis, and characterization. Further experimental investigation into its biological activities and mechanisms of action is warranted to fully explore its therapeutic potential.

References

In-depth Technical Guide on the Spectral Data of 2-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this guide will provide the available information for 2-(Trifluoromethyl)quinoxaline and will then present a comprehensive set of generalized experimental protocols for the spectroscopic analysis of quinoxaline derivatives. To fulfill the data presentation and visualization requirements, a representative example of a well-characterized quinoxaline derivative will be used.

This compound: Available Data

PropertyValue
Molecular Formula C₉H₅F₃N₂
Molecular Weight 198.14 g/mol
CAS Number 148853-42-3
Appearance Powder
Melting Point 60-65 °C

Experimental Protocols for Spectroscopic Characterization of Quinoxaline Derivatives

The following sections detail generalized yet comprehensive protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for quinoxaline derivatives. These protocols are based on standard laboratory practices for the characterization of organic compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1]

2.1.1. Sample Preparation

  • Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of the quinoxaline derivative. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve an adequate signal-to-noise ratio.[1]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆) that completely dissolves the sample.[1]

  • Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (0 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[1]

  • Capping: Securely cap the NMR tube.

2.1.2. Data Acquisition

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is to be used.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Acquisition Parameters:

      • Number of scans: 8-16

      • Relaxation delay (d1): 1-5 seconds

      • Acquisition time: 2-4 seconds

      • Spectral width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse sequence is standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

    • Acquisition Parameters:

      • Number of scans: 1024 or more, depending on the sample concentration.

      • Relaxation delay (d1): 2 seconds

      • Acquisition time: 1-2 seconds

      • Spectral width: A range covering all expected carbon signals (e.g., 0 to 200 ppm).

2.1.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.2.1. Sample Preparation

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest method for solid samples.

  • KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

2.2.2. Data Acquisition

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

  • Background Scan: Perform a background scan of the empty sample compartment (or with the pure KBr pellet) before scanning the sample.

2.2.3. Data Processing

  • The spectrometer software automatically subtracts the background spectrum from the sample spectrum.

  • Identify and label the significant absorption bands and correlate them to specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

2.3.1. Sample Preparation

  • Sample Dissolution: Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Dilution: Dilute the solution to a final concentration of approximately 1-10 µg/mL.

2.3.2. Data Acquisition

  • Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better signal for the compound.

  • Mass Range: Set a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

  • Infusion: The prepared sample solution is introduced into the ion source via direct infusion using a syringe pump.

2.3.3. Data Processing

  • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

  • Analyze the isotopic pattern to confirm the elemental composition.

  • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and further confirm the molecular formula.

  • Analyze the fragmentation pattern to gain further structural information.

Representative Example: 2,3-Diphenylquinoxaline

To illustrate the presentation of spectral data, the well-characterized compound 2,3-diphenylquinoxaline is used as a representative example.

Data Presentation

Table 1: ¹H NMR Spectral Data of 2,3-Diphenylquinoxaline

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.20 – 8.10m2HAromatic-H
7.82 – 7.70m2HAromatic-H
7.60 – 7.35m10HAromatic-H

Table 2: ¹³C NMR Spectral Data of 2,3-Diphenylquinoxaline

Chemical Shift (δ) ppmAssignment
153.6C-2, C-3
141.3C-4a, C-8a
139.2C-ipso (Phenyl)
130.0Aromatic-CH
129.9Aromatic-CH
129.4Aromatic-CH
128.9Aromatic-CH
128.4Aromatic-CH

Table 3: IR Spectral Data of 2,3-Diphenylquinoxaline

Wavenumber (cm⁻¹)IntensityAssignment
3055weakAromatic C-H stretch
1595mediumC=C stretch
1490mediumC=C stretch
1345strongC-N stretch
765strongC-H out-of-plane bend
695strongC-H out-of-plane bend

Table 4: Mass Spectrometry Data of 2,3-Diphenylquinoxaline

m/zIon
283.13[M+H]⁺
282.12[M]⁺

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a quinoxaline derivative, using the synthesis of 2,3-diphenylquinoxaline as an example.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis o-Phenylenediamine o-Phenylenediamine Reaction Condensation (e.g., in Acetic Acid) o-Phenylenediamine->Reaction Benzil Benzil Benzil->Reaction Crude Product Crude Product Reaction->Crude Product Purification Recrystallization Crude Product->Purification Pure 2,3-Diphenylquinoxaline Pure 2,3-Diphenylquinoxaline Purification->Pure 2,3-Diphenylquinoxaline SamplePrep Sample Preparation Pure 2,3-Diphenylquinoxaline->SamplePrep Characterization NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Data Analysis & Structural Elucidation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

The Ascendant Role of Trifluoromethylated Quinoxalines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] The strategic introduction of a trifluoromethyl (-CF3) group onto this scaffold has emerged as a powerful tool for medicinal chemists. The unique properties of the -CF3 group—including its high electronegativity, metabolic stability, and ability to enhance lipophilicity and membrane permeability—can significantly modulate the pharmacokinetic and pharmacodynamic profile of a molecule.[3] This technical guide provides an in-depth analysis of the diverse biological activities of trifluoromethylated quinoxalines, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and underlying mechanisms of action to facilitate future drug design and development.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Trifluoromethylated quinoxalines have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[4][5] Their mechanism of action is often multifaceted, primarily involving the inhibition of key enzymes in cellular signaling pathways and the induction of programmed cell death (apoptosis).[6][7]

Cytotoxic and Antiproliferative Effects

A broad range of trifluoromethylated quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. Studies have shown potent activity against cell lines from leukemia, central nervous system (CNS), ovarian, renal, prostate, and breast cancers.[4] For instance, certain 1,3,4-oxadiazole-core compounds bearing a 7-trifluoromethyl-quinoxaline nucleus showed significant growth inhibition against breast cancer cell lines MCF-7 and MDA-MB-468.[4] Similarly, 3-vinyl-quinoxalin-2(1H)-one derivatives have displayed notable antitumor activity against H460 (lung), B16-F10 (melanoma), Hela229 (cervical), and Hct116 (colon) cancer cell lines.[8]

Table 1: In Vitro Anticancer Activity of Selected Trifluoromethylated Quinoxalines

Compound ID/SeriesCancer Cell LineActivity MetricValue (µM)Reference
Compound 24 (Oxadiazole hybrid)Breast (MCF-7)GI501.85[4]
Compound 24 (Oxadiazole hybrid)Breast (MDA-MB-468)GI501.95[4]
Compound A11 (3-vinyl-quinoxalin-2(1H)-one)Melanoma (B16-F10)IC50< 0.4[8]
Compound 4m (6-bromo-2,3-dialkenyl-quinoxaline)Lung (A549)IC509.32[9]
Compound 5g (Quinoxaline di-N-oxide)Breast (MCF-7)Cytotoxicity>100[10]
Mechanism of Action: Kinase Inhibition and Apoptosis

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[11][12] Trifluoromethylated quinoxalines have been identified as potent inhibitors of several key kinases implicated in cancer, including:

  • Fibroblast Growth Factor Receptor 1 (FGFR1): Derivatives of 3-vinyl-quinoxalin-2(1H)-one have been synthesized as novel antitumor inhibitors of FGFR1.[8]

  • Apoptosis Signal-Regulated Kinase 1 (ASK1): Dibromo-substituted quinoxaline fragments have been discovered as effective small-molecule inhibitors of ASK1.[13][14]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Novel quinoxaline-pyrazole hybrids and other derivatives have been designed as VEGFR-2 inhibitors.[4][15]

  • Epidermal Growth Factor Receptor (EGFR): Quinoxalinone derivatives have been investigated as potential inhibitors for the drug-resistant EGFR (L858R/T790M/C797S) mutant.[16]

By blocking the activity of these kinases, the compounds disrupt downstream signaling pathways essential for tumor growth and survival.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Ligand Growth Factor Ligand->RTK Binds Compound Trifluoromethylated Quinoxaline Compound->RTK Inhibits

Figure 1. Kinase Inhibition Signaling Pathway.

In addition to kinase inhibition, these compounds can trigger apoptosis. For example, certain derivatives have been shown to induce apoptosis in A549 lung cancer cells through caspase-3-dependent pathways.[9] Mechanistic studies on other quinoxalines revealed they can upregulate caspase-3 and caspase-9 levels and increase the Bax/Bcl-2 ratio, further confirming their pro-apoptotic effects.[15]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment: The cytotoxic and antitumor activities of quinoxaline derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates at a density of 2,000–20,000 cells per well.

  • Incubation: The plates are incubated for 24 hours in a serum-containing medium to allow for cell attachment.

  • Compound Treatment: Cells are treated with the trifluoromethylated quinoxaline compounds at various concentrations (e.g., 0.4, 2, 10, 50 µM) and incubated for an additional 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: 20 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

mtt_workflow start Start: Anticancer Screening seed_cells Seed Cancer Cells in 96-well plates start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 add_compounds Add Trifluoromethylated Quinoxaline Derivatives (Varying Concentrations) incubate1->add_compounds incubate2 Incubate 72h (Compound Exposure) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability and Determine IC50 read_plate->analyze end End: Cytotoxicity Data analyze->end

Figure 2. Experimental Workflow for MTT Assay.

Antimicrobial and Antiprotozoal Activity

The quinoxaline scaffold is a cornerstone in the development of antimicrobial agents, and the addition of a trifluoromethyl group often enhances this activity.[17] Trifluoromethylated quinoxaline 1,4-dioxides, in particular, have shown significant promise against a range of pathogens.

Antibacterial and Antifungal Effects

Derivatives of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides exhibit potent antibacterial properties, especially against Gram-positive strains, including various mycobacteria.[17] The introduction of a halogen atom at position 6 of the quinoxaline ring can further increase this activity.[17] The primary mode of action for these 1,4-dioxide derivatives is believed to involve bioreductive activation, leading to DNA damage within the microbial cell.[17] Antifungal activity has also been reported for various quinoxaline derivatives against pathogens like Candida albicans and Rhizoctonia solani.[18][19]

Table 2: Antimicrobial and Antiprotozoal Activity of Selected Trifluoromethylated Quinoxalines

Compound ID/SeriesOrganismActivity MetricValue (µg/mL or µM)Reference
13c (Quinoxaline 1,4-dioxide)M. tuberculosis H37RvMIC0.2[17]
5j (Quinoxaline derivative)Rhizoctonia solaniEC508.54 µg/mL[19]
5g (Quinoxaline di-N-oxide)Plasmodium falciparum (FCB1)IC500.04 µM[10]
Chloroquine (Reference)Plasmodium falciparum (FCB1)IC500.19 µM[10]
Antiplasmodial Activity

Derivatives of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide have been evaluated for their capacity to inhibit the growth of the chloroquine-resistant FCB1 strain of Plasmodium falciparum, the parasite responsible for malaria.[10] The compound 7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide was found to be nearly five times more active than chloroquine.[10] Importantly, this compound also showed high selectivity, being 50 times more active against the parasite than it was toxic to human MCF-7 cells, indicating a favorable therapeutic window.[10]

Experimental Protocols

Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethylated quinoxalines is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies provide crucial insights for rational drug design.

  • Antiplasmodial Activity: For 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxides, key structural features for high activity include the bioisosteric replacement of a phenyl group with 2-thienyl or 2-furyl subunits and substitution at the R1 position with groups like Cl, CH3, OCH3, or CF3.[10]

  • Anticancer Activity: In a series of 3-vinyl-quinoxalin-2(1H)-one derivatives, smaller substituents on the side chain were found to be more effective than larger ones for antitumor activity.[8] For quinoxaline hybrids, the nature of the linker at the C-2 position is critical; an NH-CO linker was shown to increase activity while aliphatic linkers decreased it.[2]

  • Antimicrobial Activity: The presence of a halogen atom at position 6 of the 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxide scaffold was found to significantly enhance antibacterial properties.[17]

sar_logic cluster_scaffold Trifluoromethylated Quinoxaline Core cluster_mods Structural Modifications cluster_activity Biological Activity Outcome Scaffold Base Scaffold Mod1 Add Halogen (Cl, Br) at Position 6/7 Scaffold->Mod1 Mod2 Replace Phenyl with Furyl/Thienyl Scaffold->Mod2 Mod3 Small Substituents on Vinyl Side-Chain Scaffold->Mod3 Mod4 NH-CO Linker at Position 2 Scaffold->Mod4 Activity_Inc Increased Activity Mod1->Activity_Inc Enhances Antibacterial & Antiplasmodial Activity Mod2->Activity_Inc Enhances Antiplasmodial Activity Mod3->Activity_Inc Enhances Anticancer Activity Mod4->Activity_Inc Enhances Anticancer Activity Activity_Dec Decreased Activity

References

The Quinoxaline Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a privileged heterocyclic system forged from the fusion of a benzene and a pyrazine ring, has cemented its status as a cornerstone in medicinal chemistry. Its remarkable structural versatility and capacity to interact with a multitude of biological targets have propelled the development of a vast arsenal of therapeutic agents. This technical guide provides a comprehensive exploration of the quinoxaline core, detailing its synthesis, diverse pharmacological activities, and the intricate structure-activity relationships that govern its therapeutic potential. This document is designed to serve as a vital resource for professionals engaged in the pursuit of novel drug discovery and development.

Synthesis of the Quinoxaline Scaffold: From Classic Condensation to Green Innovations

The construction of the quinoxaline nucleus is most classically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This robust and versatile reaction has been the bedrock of quinoxaline synthesis for over a century. However, contemporary medicinal chemistry demands more efficient and environmentally benign methodologies. Recent advancements have introduced a variety of catalysts and reaction conditions to improve yields, shorten reaction times, and reduce the environmental impact.

General Experimental Protocol for Quinoxaline Synthesis

This protocol outlines a typical procedure for the synthesis of a 2,3-disubstituted quinoxaline derivative.

Reactants:

  • o-Phenylenediamine (1 mmol)

  • 1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)

  • Solvent (e.g., ethanol, acetic acid, or toluene) (10 mL)

  • Catalyst (optional, e.g., a few drops of acetic acid, or a Lewis acid like zinc triflate)

Procedure:

  • Dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • If using a catalyst, add it to the reaction mixture.

  • Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinoxaline derivative.

Experimental Workflow for Quinoxaline Synthesis

G start Start reactants Dissolve o-phenylenediamine and 1,2-dicarbonyl compound in solvent start->reactants catalyst Add catalyst (optional) reactants->catalyst reaction Stir at room temperature or heat under reflux catalyst->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool to room temperature and isolate crude product monitoring->workup Complete purification Purify by recrystallization workup->purification product Pure Quinoxaline Derivative purification->product

A generalized workflow for the synthesis of quinoxaline derivatives.

The Broad Spectrum of Biological Activities

Quinoxaline derivatives have demonstrated a remarkable array of pharmacological activities, making them attractive candidates for treating a wide range of diseases.

Anticancer Activity

The quinoxaline scaffold is a prominent feature in a multitude of potent anticancer agents. These compounds exert their effects through diverse mechanisms, including the inhibition of crucial signaling pathways involved in cell proliferation and survival. A key target for many quinoxaline-based anticancer drugs is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway by quinoxaline derivatives.
Compound/DerivativeCancer Cell LineAssayIC50 (µM)
Triazole-substituted quinoxalineLeukemia (THP-1)MTT1.6
Pyrrolo[1,2-a]quinoxaline derivativeColon (HCT 116)MTT2.5
Quinoxaline Derivative (Compound IV)Prostate (PC-3)MTT2.11
Imidazo[1,2-a]quinoxaline derivativeLung (A549)MTT9.32
Quinoxaline-bisarylureaVariousMTTVaries

Antimicrobial Activity

Quinoxaline derivatives exhibit potent activity against a broad spectrum of bacteria and fungi, offering a promising avenue for the development of new anti-infective agents to combat the growing threat of antimicrobial resistance.

Compound/DerivativeBacterial StrainAssayMIC (µg/mL)
2,3-diaminoquinoxaline derivativeS. aureusBroth Microdilution10.5 - 14.89 (Zone of Inhibition in mm)
Quinoxaline derivativeMethicillin-Resistant S. aureus (MRSA)Broth Microdilution4
N³-alkyl-6-nitro-N²-benzyl quinoxalineVariousBroth MicrodilutionVaries
Compound/DerivativeFungal StrainAssayMIC (µg/mL)
3-hydrazinoquinoxaline-2-thiolCandida albicansBroth MicrodilutionMore effective than Amphotericin B
Quinoxaline-triazole compound 5dCandida kruseiBroth Microdilution2
Imidazo[1,2-a]quinoxaline compound 5fFusarium solaniBroth Microdilution5.1
Antiviral Activity

The quinoxaline scaffold is present in several antiviral drugs and continues to be a fertile ground for the discovery of new agents targeting a variety of viruses.

Compound/DerivativeVirusAssayEC50 (µM)
2,3-dimethoxyquinoxaline derivativeCoxsackievirus B5 (CBV5)Plaque Reduction0.06
1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxamideHuman Cytomegalovirus (HCMV)Plaque Reduction<0.05
Quinoxaline derivative 1aHuman Cytomegalovirus (HCMV)Plaque Reduction<0.05
Anti-inflammatory Activity

Certain quinoxaline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Compound/DerivativeTargetAssayIC50 (µM)
Quinoxaline derivative 13COX-2In vitro enzyme inhibition0.46
Quinoxaline derivative 11COX-2In vitro enzyme inhibition0.62
Quinoxaline derivative 5sCOX-2In vitro enzyme inhibition2.51
Quinoxaline derivative 5uCOX-2In vitro enzyme inhibition1.79

Key Experimental Protocols in Detail

Reproducible and robust experimental data are the bedrock of drug discovery. This section provides detailed methodologies for key biological assays used to evaluate the therapeutic potential of quinoxaline derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Quinoxaline derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in the culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antibacterial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Quinoxaline derivative (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Perform a two-fold serial dilution of the quinoxaline derivative in CAMHB in a 96-well plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • COX probe

  • COX cofactor

  • Arachidonic acid

  • Quinoxaline derivative (dissolved in a suitable solvent)

  • 96-well plate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the quinoxaline derivative at various concentrations.

  • Initiation of Reaction: Add the COX probe and cofactor to each well, followed by the arachidonic acid solution to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each concentration of the quinoxaline derivative and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

  • Anticancer Activity:

    • Substitutions at the 2 and 3 positions are critical for antiproliferative activity. Aromatic and heteroaromatic groups at these positions often enhance activity.

    • The presence of a sulfonamide moiety can be important for selective COX-2 inhibition and anticancer effects.

    • Electron-withdrawing groups on the benzene ring can influence cytotoxicity.

  • Antimicrobial Activity:

    • The introduction of a nitro group can enhance antibacterial activity by altering the DNA structure of bacterial cells.

    • For antifungal activity against Candida species, the presence of a hydrazino group at the 3-position and a thiol group at the 2-position has shown high efficacy.

    • Hybrid molecules incorporating other heterocyclic rings, such as triazoles, can lead to potent antifungal agents.

  • Antiviral Activity:

    • A dimethylquinoxalinyl methylene nucleus is a common structural feature in some anti-HCMV agents.

    • The presence of a lipophilic ester function can be important for antiviral activity.

  • Anti-inflammatory Activity:

    • The presence of a sulfonamide group is often associated with selective COX-2 inhibition.

    • The nature of the substituent on the pyrazole ring, when hybridized with quinoxaline, significantly impacts COX-2 inhibitory potency.

Conclusion and Future Perspectives

The quinoxaline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives ensure its continued prominence in the development of novel therapeutics. Future research will undoubtedly focus on the design of more selective and potent quinoxaline-based agents through a deeper understanding of their mechanisms of action and structure-activity relationships. The exploration of novel hybrid molecules and the application of advanced computational methods will further accelerate the discovery of next-generation quinoxaline drugs to address unmet medical needs.

In-Depth Technical Guide to 2-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 148853-42-3

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)quinoxaline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, safety information, synthesis protocols, spectroscopic data, and biological activities, with a focus on its potential applications in medicinal chemistry.

Core Properties and Safety Information

This compound is a solid, crystalline powder at room temperature. The incorporation of a trifluoromethyl group onto the quinoxaline scaffold significantly influences its physicochemical properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 148853-42-3
Molecular Formula C₉H₅F₃N₂
Molecular Weight 198.14 g/mol
Physical Form Powder
Melting Point 60-65 °C
Assay 97%

Table 2: Safety and Hazard Information

Hazard CategoryGHS PictogramHazard Statement(s)Precautionary Statement(s)
Acute Toxicity (Oral) H301: Toxic if swallowedP264, P270, P301+P310, P321, P405, P501
Skin Corrosion/Irritation H315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362
Serious Eye Damage/Irritation H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Synthesis and Characterization

The synthesis of quinoxaline derivatives, including this compound, is well-established in organic chemistry. A common and effective method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Recent advancements have focused on developing more environmentally friendly and efficient protocols.

Experimental Protocols

General Synthesis of Quinoxaline Derivatives:

A widely used method for synthesizing the quinoxaline scaffold is the condensation reaction between an ortho-phenylenediamine and a dicarbonyl compound. Greener synthetic methodologies have been developed to improve efficiency and reduce environmental impact. For instance, the use of catalysts like hexafluoroisopropanol (HFIP) allows the reaction to proceed at room temperature with high yields.[1] Another approach utilizes a solid acid catalyst which can be recovered and reused, making the process more sustainable.[1]

Synthesis of this compound:

A specific protocol for the synthesis of fluorinated quinoxalines involves the use of trifluoroacetic acid (TFA) as the trifluoromethyl source. This metal-free and additive-free method provides a direct route to 2-(trifluoromethyl)quinolines and related heterocycles in good yields. The reaction is typically carried out at elevated temperatures in a suitable solvent like 1,2-dichloroethane (DCE).[2]

General Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (o-phenylenediamine, CF3-dicarbonyl) reaction Condensation Reaction (e.g., in HFIP or with TFA) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (1H, 13C, 19F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Structural Elucidation nmr->analysis ir->analysis ms->analysis

Caption: General workflow for the synthesis and characterization of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The aromatic protons on the quinoxaline ring are expected to appear in the downfield region, typically between δ 7.5 and 9.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing trifluoromethyl group.

  • ¹³C NMR: The carbon spectrum will show signals for the aromatic carbons of the quinoxaline core and the carbon of the trifluoromethyl group. The CF₃ carbon will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the quinoxaline core, and strong C-F stretching bands associated with the trifluoromethyl group.

Biological Activity and Applications in Drug Development

Quinoxaline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl group can further enhance these activities.

Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of quinoxaline derivatives. While specific IC₅₀ values for this compound are not widely reported, related compounds have shown significant cytotoxicity against various cancer cell lines. For instance, certain 2-substituted-quinoxaline analogues exhibit IC₅₀ values in the low micromolar range against breast cancer cell lines like MCF-7.

Mechanism of Action and Signaling Pathways: Quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer. One of the most significant pathways targeted by quinoxaline compounds is the PI3K/mTOR pathway.

The PI3K/mTOR Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer, making it an attractive target for cancer therapy. Several quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR. By blocking this pathway, these compounds can effectively inhibit cancer cell growth and induce apoptosis.

Proposed Inhibition of the PI3K/mTOR Pathway by Quinoxaline Derivatives

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt/PKB PIP3->AKT PDK1->AKT Phosphorylation TSC TSC1/TSC2 AKT->TSC Inhibition Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation Rheb Rheb TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibition of translation inhibitor Quinoxaline This compound (and derivatives) Quinoxaline->PI3K Inhibition Quinoxaline->mTORC1 Inhibition

Caption: Proposed mechanism of PI3K/mTOR pathway inhibition by quinoxaline derivatives.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the field of drug discovery and development. Its favorable physicochemical properties, conferred by the trifluoromethyl group, make it an attractive scaffold for the design of novel therapeutic agents. The well-established synthetic routes and the diverse biological activities of the quinoxaline core, particularly its role as an inhibitor of the PI3K/mTOR signaling pathway, underscore its importance for further research and development in oncology and other therapeutic areas. This technical guide serves as a foundational resource for scientists and researchers engaged in the exploration of this compound and its derivatives.

References

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 2-(Trifluoromethyl)quinoxaline. The information is intended to support research and development efforts in medicinal chemistry and materials science.

Core Molecular Structure and Identifiers

This compound is a heterocyclic compound featuring a quinoxaline core substituted with a trifluoromethyl group at the 2-position. The quinoxaline structure is a fusion of a benzene ring and a pyrazine ring. The trifluoromethyl group is a key structural motif in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2]

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the quinoxaline ring system.[1] This makes it a valuable building block for the synthesis of a wide range of biologically active compounds.[3]

IdentifierValue
IUPAC Name This compound
CAS Number 148853-42-3[4]
Molecular Formula C₉H₅F₃N₂[4]
Molecular Weight 198.14 g/mol [4]
SMILES String FC(F)(F)c1cnc2ccccc2n1
InChI Key YIQVNKFWTSLVSA-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueSource
Physical Form Powder
Melting Point 60-65 °C
Assay Purity 97%

Reactivity and Applications

This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The trifluoromethyl group enhances the lipophilicity and metabolic stability of derivative compounds.[1] Quinoxaline derivatives, in general, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][5][6][7][8][9]

The introduction of a trifluoromethyl group into the quinoxaline scaffold has been shown to significantly increase anti-mycobacterial activity in certain derivatives.[2] Furthermore, derivatives of this compound are explored as kinase inhibitors, which are relevant for treating cancers and autoimmune disorders.[1] For instance, related compounds have been identified as inhibitors of type III receptor tyrosine kinases like c-KIT, PDGFR, and FLT3.[1]

Logical Relationship: From Core Structure to Biological Activity

The following diagram illustrates the logical progression from the core chemical structure to its potential therapeutic applications, driven by the key functional groups.

G cluster_features Features cluster_properties Properties cluster_activities Activities A This compound Core Structure B Key Structural Features A->B F Quinoxaline Scaffold B->F G Trifluoromethyl (-CF3) Group B->G C Enhanced Physicochemical & Pharmacokinetic Properties D Diverse Biological Activities C->D H Increased Lipophilicity C->H I Metabolic Stability C->I J Altered Electronic Profile C->J E Therapeutic Applications D->E K Antimicrobial D->K L Anticancer D->L M Antiviral D->M N Kinase Inhibition D->N F->C G->C

Structure-Activity Relationship Flowchart.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10] For this compound, a plausible synthetic route would involve the reaction of o-phenylenediamine with a trifluoromethyl-containing 1,2-dicarbonyl equivalent.

Materials:

  • o-Phenylenediamine

  • 3,3,3-Trifluoropyruvaldehyde (or a suitable precursor/equivalent)

  • Ethanol or Acetic Acid (as solvent)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in the chosen solvent (e.g., ethanol).

  • Under an inert atmosphere, add the 3,3,3-trifluoropyruvaldehyde equivalent (1 to 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

G start Start reactants o-Phenylenediamine + 3,3,3-Trifluoropyruvaldehyde (in Ethanol) start->reactants reaction Condensation Reaction (Reflux) reactants->reaction workup Cooling & Solvent Removal reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product end End product->end

General synthesis workflow for this compound.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, expect signals in the aromatic region (approx. 7.5-9.5 ppm).

  • For ¹⁹F NMR, a singlet corresponding to the -CF₃ group is expected.

  • For ¹³C NMR, signals for the aromatic carbons and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling) would be observed.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

  • The expected molecular ion peak [M+H]⁺ would be observed at m/z 199.14.

Safety Information

This compound is classified as hazardous. Researchers must handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard InformationDetails
GHS Pictograms
Signal Word Danger
Hazard Statements H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261, P264, P271, P301 + P310, P302 + P352, P305 + P351 + P338
Target Organs Respiratory system

References

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoxaline and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. The introduction of a trifluoromethyl group at the 2-position of the quinoxaline ring often enhances the metabolic stability, lipophilicity, and biological efficacy of these compounds. This technical guide provides a comprehensive overview of 2-(trifluoromethyl)quinoxaline and its derivatives, focusing on their synthesis, chemical properties, and multifaceted biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Detailed experimental protocols for key synthetic and biological evaluation methods are presented, alongside a summary of quantitative data and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

Quinoxalines, also known as benzopyrazines, are bicyclic aromatic compounds formed by the fusion of a benzene ring and a pyrazine ring. This core structure is a key component in a variety of biologically active molecules. The incorporation of a trifluoromethyl (-CF3) group, a bioisostere of a methyl group, can profoundly influence the physicochemical and pharmacological properties of organic molecules. In the context of quinoxaline derivatives, the 2-(trifluoromethyl) substitution is a strategic modification aimed at improving drug-like properties. Quinoxaline derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibition properties.[1][2] This guide will delve into the synthesis, properties, and therapeutic applications of this compound and its analogues.

Synthesis of this compound and Its Derivatives

The primary and most classical method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] For the synthesis of this compound, a common precursor is a dicarbonyl compound bearing a trifluoromethyl group. A direct and efficient method involves the use of trifluoroacetic acid as the CF3 source, reacting with an appropriate amino-substituted precursor without the need for metal catalysts or additives.[4]

General Synthetic Protocol

A general and efficient one-pot synthesis of this compound derivatives can be achieved through the reaction of o-phenylenediamines with trifluoromethyl-containing 1,3-dicarbonyl compounds.

Experimental Protocol: Synthesis of 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides

This protocol is adapted from the synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides via the Beirut reaction.[5]

  • Materials:

    • Substituted benzofuroxan

    • 1,1,1-trifluoro-2,4-alkanedione

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF)

    • Silica gel for column chromatography

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve the substituted benzofuroxan (1.0 eq) and the 1,1,1-trifluoro-2,4-alkanedione (1.1 eq) in THF in a round-bottom flask.

    • Add triethylamine (1.2 eq) dropwise to the stirred solution at room temperature.

    • Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxide.

    • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis Start o-Phenylenediamine + Trifluoromethyl Dicarbonyl Reaction Condensation Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Purification Purification (e.g., Column Chromatography) Characterization Characterization (NMR, MS, etc.) Final_Product This compound Derivative

Chemical and Physical Properties

The introduction of the trifluoromethyl group significantly impacts the electronic and steric properties of the quinoxaline ring. The strong electron-withdrawing nature of the -CF3 group influences the reactivity of the heterocyclic system.

PropertyValue
Molecular Formula C9H5F3N2
Molecular Weight 198.15 g/mol
Appearance White to off-white crystalline powder
Melting Point 60-65 °C
Solubility Soluble in most organic solvents

Biological Activities and Therapeutic Potential

This compound derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of quinoxaline derivatives. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

4.1.1. Inhibition of PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Certain quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, making them attractive candidates for cancer therapy.[6]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Quinoxaline This compound Derivative Quinoxaline->PI3K inhibits Quinoxaline->mTORC1 inhibits

4.1.2. Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme involved in DNA replication and repair. Its inhibition leads to DNA damage and apoptosis in cancer cells. Some quinoxaline-based derivatives have been shown to be potent inhibitors of topoisomerase II, inducing apoptosis in cancer cells.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of chemical compounds on cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., PC-3 for prostate cancer)[7]

    • Complete cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

    • This compound derivative stock solution in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Seed cancer cells into a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

Compound IDCancer Cell LineAssayIC50 (µM)Reference
Compound IVPC-3 (Prostate)MTT2.11[7]
Compound IIIPC-3 (Prostate)MTT4.11[7]
6a sPLA2 InhibitionEnzyme Assay0.0475[8]
6c α-glucosidase InhibitionEnzyme Assay0.0953[8]
Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi.[5] The proposed mechanism for some quinoxaline 1,4-dioxides involves DNA damage.[5]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • This compound derivative stock solution in DMSO

    • 96-well microtiter plates

    • Microplate reader or visual inspection

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

    • Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Table 2: Antimicrobial Activity of Selected 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides [5]

Compound IDM. tuberculosis H37Rv (MIC, µg/mL)S. aureus ATCC 29213 (MIC, µg/mL)E. coli ATCC 25922 (MIC, µg/mL)C. albicans ATCC 90028 (MIC, µg/mL)
13c 0.20.5>6416
14c 0.41>6432

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial Screening Start Synthesized Quinoxaline Derivative Preparation Prepare Stock Solution (in DMSO) Assay Broth Microdilution or Agar Diffusion Assay Incubation Incubate with Microorganism Measurement Measure MIC or Zone of Inhibition Result Determine Antimicrobial Activity

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates is crucial for their development. While comprehensive pharmacokinetic data for many this compound derivatives are not yet publicly available, preliminary studies on related quinoxaline structures provide valuable insights. The trifluoromethyl group is often introduced to enhance metabolic stability and improve oral bioavailability.

Conclusion

This compound and its derivatives represent a highly promising class of compounds with a wide range of therapeutic applications. Their versatile synthesis, coupled with their potent and diverse biological activities, makes them attractive scaffolds for the development of novel drugs targeting cancer, infectious diseases, and inflammatory conditions. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of this important class of molecules. Further investigation into their mechanisms of action, structure-activity relationships, and pharmacokinetic profiles will be essential to fully realize their therapeutic potential.

References

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the field of medicinal chemistry.[1] Its versatile scaffold has been the foundation for a vast array of molecules exhibiting significant pharmacological activities.[1] This technical guide delves into the historical discovery of quinoxaline compounds, chronicles the evolution of their synthesis, and presents key experimental methodologies that have shaped our understanding and application of this remarkable heterocycle. From their initial synthesis in the late 19th century to their contemporary role as potent kinase inhibitors in oncology, the journey of quinoxalines is a testament to the enduring power of heterocyclic chemistry in the quest for novel therapeutics.[2][3]

The Genesis of Quinoxaline: A Historical Perspective

The story of quinoxaline begins in 1884, with the independent reports from German chemists O. Hinsberg and W. Körner, who first described the synthesis of this novel heterocyclic system.[4][5][6] Their pioneering work established the foundational method for quinoxaline synthesis: the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[6][7] This straightforward and efficient approach, often referred to as the Hinsberg-Körner synthesis, remains a widely utilized method for constructing the quinoxaline core.[8]

Initially, the interest in quinoxalines was primarily academic, focusing on the exploration of new chemical entities and their fundamental properties. However, as the 20th century progressed, the unique electronic and structural features of the quinoxaline nucleus began to attract the attention of researchers in various fields. It was discovered that certain quinoxaline derivatives possess a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[9][10][11] This realization marked a pivotal shift, propelling quinoxalines from a chemical curiosity to a "privileged scaffold" in drug discovery.[1] The latter half of the 20th century and the dawn of the 21st have witnessed an explosion of research into quinoxaline chemistry, leading to the development of numerous synthetic methodologies and the identification of quinoxaline-based compounds with potent therapeutic potential, particularly in the realm of oncology.[2][3][12]

The Art of Synthesis: From Classical Methods to Modern Innovations

The synthesis of the quinoxaline scaffold has evolved significantly since its inception. While the classical Hinsberg-Körner condensation remains a robust and reliable method, the demand for greater efficiency, milder reaction conditions, and increased molecular diversity has driven the development of a plethora of innovative synthetic strategies.

The Classical Approach: Hinsberg-Körner Condensation

The traditional synthesis of quinoxalines involves the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[7] This reaction typically proceeds in a protic solvent like ethanol or acetic acid and often requires elevated temperatures.[7]

Modern Synthetic Methodologies

In recent decades, a variety of more sophisticated and "green" methods have emerged, offering advantages in terms of yield, reaction time, and environmental impact.[13] These include:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the condensation reaction.[13]

  • Catalyst-Free Synthesis in Green Solvents: Remarkably simple and efficient synthesis can be achieved by simply mixing the reactants in methanol at room temperature, often yielding the product in minutes.

  • Metal-Catalyzed Cyclizations: Various transition metal catalysts have been employed to facilitate the synthesis of quinoxalines from different starting materials, including the cyclocondensation of o-phenylenediamines with aromatic alkynes.[5]

  • Condensation with In Situ Generated 1,2-Dicarbonyls: This approach involves the generation of the 1,2-dicarbonyl compound in the same reaction vessel as the condensation, streamlining the synthetic process.[5]

Synthesis MethodCatalyst/ConditionsSolventTimeYield (%)Reference
Classical Condensation
o-phenylenediamine + 1,2-dicarbonylGlycerol/Water, 90 °CWater/Glycerol4–6 min85–91[4][5]
Modern Methods
Microwave-AssistedNoneNone60 secHigh[13]
Catalyst-FreeRoom TemperatureMethanol1 minup to 93
Iodine-CatalyzedI₂ (0.25 mmol)DMSO12 h80–90[5]
Copper-CatalyzedCu(OAc)₂Toluene8 h86[5]
Zinc Triflate-CatalyzedZn(OTf)₂Acetonitrile-85–91[5]
Solid Acid CatalystTiO₂-Pr-SO₃HNone or Ethanol10 min95[5]

Experimental Protocols

General Procedure for the Classical Synthesis of 2,3-Diphenylquinoxaline

Materials:

  • o-Phenylenediamine (1 mmol, 108.1 mg)

  • Benzil (1,2-diphenylethane-1,2-dione) (1 mmol, 210.2 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine and benzil.

  • Add ethanol to dissolve the reactants.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified 2,3-diphenylquinoxaline product.

Microwave-Assisted Synthesis of Quinoxaline

Materials:

  • o-Phenylenediamine (0.01 mol, 1.08 g)

  • Glyoxal (40% aqueous solution) (0.01 mol, 1.45 g)

Procedure:

  • In a microwave-safe vessel, mix o-phenylenediamine and glyoxal solution.

  • Irradiate the mixture in a microwave oven at 160 watts for 60 seconds.[13]

  • After irradiation, allow the vessel to cool to room temperature.

  • Purify the resulting liquid product by distillation to obtain pure quinoxaline.[13]

Biological Significance and Signaling Pathways

The quinoxaline scaffold is a key component in a multitude of biologically active compounds.[9] Their diverse pharmacological profiles include antibacterial, antifungal, antiviral, anti-inflammatory, and, most notably, anticancer activities.[10][11] In the field of oncology, quinoxaline derivatives have emerged as potent kinase inhibitors, targeting key enzymes involved in cancer cell proliferation and survival.[2][3]

One prominent example is Erdafitinib , a quinoxaline-based compound that acts as a pan-fibroblast growth factor receptor (FGFR) kinase inhibitor.[4] FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive the growth of various cancers.[5] Erdafitinib binds to the ATP-binding pocket of FGFRs, inhibiting their phosphorylation and subsequent activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.[5] This disruption of signaling leads to reduced cell proliferation and apoptosis in cancer cells with FGFR alterations.[5]

Another significant target for quinoxaline-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6] By inhibiting VEGFR-2, these compounds can block the formation of new blood vessels that tumors need to grow and metastasize.[6]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., FGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Quinoxaline_Inhibitor Quinoxaline-based Kinase Inhibitor (e.g., Erdafitinib) Quinoxaline_Inhibitor->RTK Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Response Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Response

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Quinoxaline Derivatives.

Conclusion

From their serendipitous discovery in the late 19th century to their current status as a cornerstone of modern medicinal chemistry, quinoxaline compounds have had a profound impact on the scientific landscape. The elegance and versatility of the quinoxaline scaffold, coupled with the continuous innovation in synthetic methodologies, have enabled the development of a diverse array of molecules with significant therapeutic potential. As our understanding of the molecular basis of disease deepens, the rational design of novel quinoxaline derivatives targeting specific biological pathways will undoubtedly continue to be a fruitful area of research, promising new and improved treatments for a wide range of human ailments.

References

Methodological & Application

Synthesis of 2-(Trifluoromethyl)quinoxaline: A Detailed Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(Trifluoromethyl)quinoxaline, a key heterocyclic motif of interest in medicinal chemistry and materials science. The primary synthetic route involves the cyclocondensation of o-phenylenediamine with a trifluoromethyl-containing 1,2-dicarbonyl compound. This guide presents a comprehensive overview of the reaction conditions, a detailed experimental protocol, and a summary of relevant data to facilitate its synthesis in a laboratory setting.

Reaction Conditions at a Glance

The synthesis of quinoxaline derivatives is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the preparation of this compound, a suitable trifluoromethyl-substituted dicarbonyl precursor is required. The following table summarizes typical reaction conditions gleaned from analogous syntheses of quinoxaline derivatives. While a specific protocol for this compound is not extensively detailed in the cited literature, the conditions presented below serve as a robust starting point for reaction optimization.

ParameterTypical ConditionsNotes
Reactants o-Phenylenediamine, Ethyl 3,3,3-trifluoropyruvateEthyl 3,3,3-trifluoropyruvate serves as the trifluoromethyl-containing 1,2-dicarbonyl synthon.
Solvent Ethanol, Acetonitrile, n-Butanol, Acetic AcidThe choice of solvent can influence reaction rate and product purity. Ethanol and acetic acid are commonly used.
Catalyst Acetic Acid, Trifluoroacetic AcidAcid catalysis is often employed to facilitate the condensation and cyclization steps.
Temperature Room Temperature to RefluxThe reaction can often be performed at room temperature, although heating may be required to drive the reaction to completion.
Reaction Time 1 - 30 hoursReaction time is dependent on the specific substrates, solvent, and temperature used.
Yield 60 - 95%Yields can vary based on the optimization of reaction conditions and purification methods.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure derived from established methods for quinoxaline synthesis.[1][2][3][4][5] Researchers should consider this a starting point and may need to optimize conditions for their specific setup.

Materials:

  • o-Phenylenediamine

  • Ethyl 3,3,3-trifluoropyruvate

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in absolute ethanol.

  • Reagent Addition: To the stirred solution, add ethyl 3,3,3-trifluoropyruvate (1 equivalent).

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). If the reaction is slow, gently heat the mixture to reflux.

  • Workup: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR (1H, 13C, 19F), mass spectrometry, and melting point determination.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow Reactants o-Phenylenediamine + Ethyl 3,3,3-trifluoropyruvate Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Solvent Ethanol Solvent->Reaction_Mixture Catalyst Acetic Acid Catalyst->Reaction_Mixture Heating Stirring/Heating (Room Temp to Reflux) Reaction_Mixture->Heating Workup Workup (Cooling, Filtration/ Solvent Removal) Heating->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Signaling Pathway of the Condensation Reaction

The synthesis of this compound proceeds through a well-established reaction mechanism involving the condensation of an amine with a carbonyl group, followed by cyclization and dehydration.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o_phenylenediamine o-Phenylenediamine imine Imine Intermediate o_phenylenediamine->imine Nucleophilic attack ketoester Ethyl 3,3,3-trifluoropyruvate ketoester->imine enamine Enamine Tautomer imine->enamine Tautomerization cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Intramolecular nucleophilic attack product This compound cyclized_intermediate->product Dehydration

Caption: Mechanism of this compound synthesis.

References

Synthesis of 2-(Trifluoromethyl)quinoxaline: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 2-(Trifluoromethyl)quinoxaline, a key building block in the development of novel therapeutic agents and functional materials. The synthesis is achieved through the well-established condensation reaction of o-phenylenediamine with a trifluoromethyl-containing α-dicarbonyl compound. This document outlines the necessary reagents, step-by-step procedure, purification methods, and comprehensive characterization data, including NMR and mass spectrometry, to ensure reproducible and efficient synthesis in a laboratory setting.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse pharmacological activities. The introduction of a trifluoromethyl group into the quinoxaline scaffold can significantly modulate the physicochemical and biological properties of the molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This protocol details a reliable method for the synthesis of this compound, providing researchers, scientists, and drug development professionals with a practical guide for its preparation.

Synthesis of this compound

The primary synthetic route to this compound involves the condensation of o-phenylenediamine with a suitable trifluoromethyl-containing 1,2-dicarbonyl precursor. A common and effective precursor for this reaction is ethyl 3,3,3-trifluoropyruvate.

Reaction Scheme

G Synthesis of this compound cluster_reactants Reactants cluster_product Product OPD o-Phenylenediamine reaction + OPD->reaction ETFP Ethyl 3,3,3-trifluoropyruvate ETFP->reaction TFQ This compound reaction_arrow Condensation reaction->reaction_arrow reaction_arrow->TFQ

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound from o-phenylenediamine and ethyl 3,3,3-trifluoropyruvate.

Materials and Reagents
Reagent/MaterialGradeSupplier
o-PhenylenediamineReagent grade, 99%Sigma-Aldrich
Ethyl 3,3,3-trifluoropyruvateSynthesis gradeCommercially available
Ethanol (EtOH)AnhydrousFisher Scientific
Hydrochloric acid (HCl)37%VWR Chemicals
Sodium bicarbonate (NaHCO₃)ACS reagentEMD Millipore
Dichloromethane (CH₂Cl₂)HPLC gradeJ.T. Baker
Anhydrous sodium sulfate (Na₂SO₄)ACS reagentSigma-Aldrich
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.08 g, 10 mmol) in ethanol (30 mL).

  • Addition of Reactant: To the stirred solution, add ethyl 3,3,3-trifluoropyruvate (1.70 g, 10 mmol) dropwise at room temperature.

  • Acidification: After the addition is complete, add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Expected Yield

The typical yield for this reaction ranges from 70% to 85%.

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

PropertyValue
Molecular FormulaC₉H₅F₃N₂
Molecular Weight198.15 g/mol
AppearanceWhite to off-white solid
Melting Point60-65 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.01 (s, 1H, H-3), 8.20 (dd, J = 8.4, 1.2 Hz, 1H, H-5), 8.15 (dd, J = 8.4, 1.2 Hz, 1H, H-8), 7.90-7.82 (m, 2H, H-6, H-7).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 145.8 (q, J = 35.4 Hz, C-2), 142.5, 141.8, 141.2, 132.0, 131.2, 129.8, 128.5, 120.9 (q, J = 274.3 Hz, CF₃).

Mass Spectrometry (MS)
  • MS (EI): m/z (%) = 198 (M⁺, 100), 179 (M⁺ - F, 15), 151 (M⁺ - CF₃, 20), 129 (55), 102 (40).

Workflow Diagram

G Experimental Workflow for this compound Synthesis start Start dissolve Dissolve o-phenylenediamine in ethanol start->dissolve add_etfp Add ethyl 3,3,3-trifluoropyruvate dissolve->add_etfp add_hcl Add catalytic HCl add_etfp->add_hcl reflux Reflux for 4-6 hours add_hcl->reflux workup Neutralize and extract with CH2Cl2 reflux->workup purify Purify by column chromatography workup->purify characterize Characterize by NMR and MS purify->characterize end End characterize->end

Caption: A step-by-step workflow for the synthesis and characterization of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust, high-yielding, and employs readily available starting materials. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound. This protocol is intended to be a valuable resource for chemists involved in the synthesis of novel heterocyclic compounds for various applications, particularly in the field of drug discovery.

Applications of 2-(Trifluoromethyl)quinoxaline in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2-(Trifluoromethyl)quinoxaline derivatives in drug discovery. The unique chemical properties endowed by the trifluoromethyl group make this quinoxaline scaffold a promising candidate for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders.

Introduction

Quinoxaline, a fused heterocyclic system of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. The incorporation of a trifluoromethyl (-CF3) group at the 2-position significantly enhances the lipophilicity, metabolic stability, and binding affinity of the molecule to biological targets. These properties make this compound derivatives attractive for overcoming challenges such as poor bioavailability and rapid metabolism often encountered in drug development.

This document outlines the synthesis, biological evaluation, and mechanisms of action of these compounds, supported by experimental protocols and data presented for comparative analysis.

Key Therapeutic Applications

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a broad range of cancer cell lines. Their mechanisms of action are often multifaceted, including the induction of DNA damage and inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative this compound derivatives, with efficacy expressed as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
Compound 1 2-Arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxideLeukemia (CCRF-CEM)< 0.01DNA Damage, ROS Generation[1]
Compound 2 2-Benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxideLeukemia (RPMI-8226)0.04Not fully elucidated[2]
Compound 3 2-Alkylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxideBreast (MCF7)1.02Not fully elucidated[2]
Compound IV Quinoxaline DerivativeProstate (PC-3)2.11Topoisomerase II Inhibition, Apoptosis Induction[3]
Compound III Quinoxaline DerivativeProstate (PC-3)4.11Topoisomerase II Inhibition, Apoptosis Induction[3]
Antimicrobial Activity

The this compound scaffold is also a promising platform for the development of novel antimicrobial agents. Certain derivatives have shown significant activity against various bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Mechanism of ActionReference
13c 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxideM. tuberculosis H37Rv0.2DNA-damaging agent[4]
12a 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxideS. aureus ATCC 292131.56DNA-damaging agent[4]
Neuroprotective Activity

Recent studies have highlighted the potential of this compound derivatives in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Their primary mechanism in this context is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative Acetylcholinesterase Inhibition Data

Compound IDDerivative ClassIC50 (µM) vs AChEReference
6c 2,3-Dimethylquinoxalin-6-amine derivative0.077[5]

Experimental Protocols

Synthesis of this compound Derivatives

A common and effective method for the synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides is the Beirut reaction. This reaction involves the condensation of a benzofuroxan with a trifluoromethyl-substituted 1,3-dicarbonyl compound.[4]

Protocol: Synthesis of 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides via the Beirut Reaction

  • Dissolution: Dissolve the appropriate benzofuroxan (1.0 eq) and a trifluoromethyl-substituted 1,3-dicarbonyl compound (4.0 eq) in dry chloroform.

  • Addition of Base: Add triethylamine (Et3N) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform/acetone).

  • Characterization: Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assessment

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anticancer Activity Assessment

Protocol: Hollow Fiber Assay

The hollow fiber assay is an in vivo model to evaluate the efficacy of anticancer compounds.

  • Cell Encapsulation: Fill polyvinylidene fluoride (PVDF) hollow fibers with a suspension of cancer cells (e.g., 1 x 10^6 cells/mL).

  • Implantation: Surgically implant the fibers into the peritoneal cavity and/or subcutaneously in immunocompromised mice.

  • Compound Administration: Administer the test compound to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection) for a specified treatment period.

  • Fiber Retrieval: At the end of the treatment period, retrieve the hollow fibers.

  • Viability Assessment: Determine the viable cell mass within the fibers using a cell viability assay such as the MTT assay.

Mechanism of Action Studies

Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, ATP, and the test compound at various concentrations.

  • Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA compared to the control.

Protocol: DNA Damage Assessment (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.

  • Cell Treatment: Treat cells with the this compound derivative for a defined period.

  • Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoids.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

  • Reaction Mixture: In a 96-well plate, add buffer (e.g., phosphate buffer, pH 8.0), acetylthiocholine iodide (ATCI), and the test compound at various concentrations.

  • Enzyme Addition: Add acetylcholinesterase solution to each well to initiate the reaction.

  • Detection: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the wells. DTNB reacts with thiocholine, the product of ATCI hydrolysis by AChE, to produce a yellow-colored product.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of AChE inhibition. Calculate the IC50 value for the test compound.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are underpinned by their interactions with specific cellular pathways.

Induction of Apoptosis via Topoisomerase II Inhibition

Several this compound derivatives function as topoisomerase II poisons. They stabilize the covalent complex between the enzyme and DNA, leading to double-strand breaks. This DNA damage triggers the intrinsic apoptosis pathway.

TopoII_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Response Quinoxaline This compound Derivative TopoII Topoisomerase II Quinoxaline->TopoII Inhibits DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Stabilizes complex, leading to ATM_ATR ATM/ATR Activation DNA_DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Topoisomerase II inhibition leading to apoptosis.

DNA Damage Response Pathway

The generation of reactive oxygen species (ROS) and direct DNA intercalation by some this compound derivatives activate the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.

DNA_Damage_Response cluster_drug Drug Action cluster_cellular Cellular Response Quinoxaline This compound Derivative ROS Reactive Oxygen Species (ROS) Quinoxaline->ROS DNA_Damage DNA Damage Quinoxaline->DNA_Damage Direct Intercalation ROS->DNA_Damage Sensor Sensor Proteins (e.g., MRN complex) DNA_Damage->Sensor Transducer Transducer Kinases (ATM, ATR) Sensor->Transducer Effector Effector Proteins (p53, CHK1/2) Transducer->Effector CellCycleArrest Cell Cycle Arrest Effector->CellCycleArrest Apoptosis Apoptosis Effector->Apoptosis DNARepair DNA Repair Effector->DNARepair

Caption: DNA Damage Response (DDR) pathway activation.

Acetylcholinesterase Inhibition in Alzheimer's Disease

In the context of Alzheimer's disease, inhibiting acetylcholinesterase increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in the disease.

AChE_Inhibition_AD cluster_synapse Synaptic Cleft cluster_drug Drug Action cluster_outcome Therapeutic Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds to Cholinergic Enhanced Cholinergic Neurotransmission Postsynaptic->Cholinergic Quinoxaline This compound Derivative Quinoxaline->AChE Inhibits Cognition Improved Cognitive Function Cholinergic->Cognition

Caption: Mechanism of AChE inhibition in Alzheimer's disease.

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery and development of new therapeutic agents. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the exploration of these compounds for various disease applications. Further investigation into their structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy is warranted to fully realize their therapeutic potential.

References

2-(Trifluoromethyl)quinoxaline: A Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The introduction of a trifluoromethyl (-CF3) group at the 2-position of the quinoxaline ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electron affinity. These modifications often lead to enhanced biological activity and novel material characteristics. 2-(Trifluoromethyl)quinoxaline serves as a crucial building block for the synthesis of a diverse array of complex molecules with applications in drug discovery and organic electronics.

The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance binding affinity and cell permeability.[1] In the context of quinoxalines, this functionalization has led to the development of potent anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Furthermore, the electron-withdrawing nature of the trifluoromethyl group makes this compound derivatives attractive candidates for electron-transporting materials in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[4][5]

These application notes provide a comprehensive overview of the synthesis, functionalization, and applications of this compound as a building block. Detailed experimental protocols for its synthesis and subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are presented, along with a summary of the biological activities and material properties of its derivatives.

Data Presentation

Biological Activity of this compound Derivatives

The incorporation of the this compound moiety into larger molecular frameworks has yielded compounds with significant cytotoxic activity against various cancer cell lines. The following table summarizes the in vitro anticancer activity (IC50 values) of selected derivatives.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 Thiazolo[4,5-d]pyrimidineMelanoma (C32)24.4[3]
2 Thiazolo[4,5-d]pyrimidineMelanoma (A375)25.4[3]
3 Thiazolo[4,5-d]pyrimidineBreast (MCF-7)>100[3]
4 Thiazolo[4,5-d]pyrimidineProstate (DU145)48.7[3]
5 IsoxazoleBreast (MCF-7)2.63[6]
6 IsoxazoleBreast (4T1)-[6]
7 IsoxazoleProstate (PC-3)-[6]
8 Quinoxaline AnalogBreast (MCF-7)4.23[7]
9 Quinoxaline AnalogLiver (HepG2)16.46[7]
Properties of Quinoxaline-Based Organic Semiconductors

Quinoxaline derivatives, particularly those with electron-withdrawing groups like trifluoromethyl, are being actively investigated as n-type organic semiconductors. The table below lists the electron mobility of some quinoxaline-based polymers.

Polymer IDQuinoxaline MonomerElectron Mobility (cm² V⁻¹ s⁻¹)Hole Mobility (cm² V⁻¹ s⁻¹)Reference
PQx-BT Pyrazino[2,3-g]quinoxaline-2,7-dione4.28 x 10⁻³5.22 x 10⁻⁴[8][9]
PQx-TT Pyrazino[2,3-g]quinoxaline-2,7-dione3.95 x 10⁻³4.82 x 10⁻²[8][9]
P(DTQI-BTI) Dithiene-fused quinoxalineimide0.25-[5]
PQ1 Thiophene-substituted quinoxaline-0.12[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the condensation of o-phenylenediamine with an ethyl trifluoroacetoacetate precursor.

Workflow Diagram:

G cluster_synthesis Synthesis of this compound reagents o-Phenylenediamine Ethyl 4,4,4-trifluoroacetoacetate reaction Condensation Reaction (e.g., in Ethanol, reflux) reagents->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Materials:

  • o-Phenylenediamine

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

  • Hexanes and Ethyl acetate for chromatography (optional)

Procedure:

  • To a round-bottom flask, add o-phenylenediamine (1.0 equiv) and dissolve it in ethanol.

  • Add ethyl 4,4,4-trifluoroacetoacetate (1.05 equiv) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 2-Halo-6-(trifluoromethyl)quinoxaline Derivative

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 2-chloro- or 2-bromo-6-(trifluoromethyl)quinoxaline with an arylboronic acid to form a C-C bond.

Catalytic Cycle Diagram:

G pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-X]L_n transmetalation [Ar-Pd(II)-Ar']L_n product Ar-Ar' pd0->pd_complex Oxidative Addition (Ar-X) pd_complex->transmetalation Transmetalation (Ar'B(OH)2, Base) transmetalation->pd0 transmetalation->product Reductive Elimination

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Materials:

  • 2-Chloro-6-(trifluoromethyl)quinoxaline or 2-Bromo-6-(trifluoromethyl)quinoxaline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the 2-halo-6-(trifluoromethyl)quinoxaline (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of a 2-Halo-6-(trifluoromethyl)quinoxaline Derivative

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of a 2-chloro- or 2-bromo-6-(trifluoromethyl)quinoxaline with a primary or secondary amine to form a C-N bond.[11]

Experimental Workflow Diagram:

G cluster_buchwald Buchwald-Hartwig Amination Workflow setup Reaction Setup (Substrate, Amine, Base, Catalyst, Ligand) reaction Inert Atmosphere Reaction at 80-120 °C setup->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product 2-Amino-6-(trifluoromethyl) quinoxaline Derivative purification->product

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

  • 2-Chloro-6-(trifluoromethyl)quinoxaline or 2-Bromo-6-(trifluoromethyl)quinoxaline (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add the 2-halo-6-(trifluoromethyl)quinoxaline and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-(trifluoromethyl)quinoxaline derivative.[12]

References

Green Synthesis of Quinoxaline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry and drug development. Quinoxaline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] Traditional synthesis methods often rely on harsh reaction conditions, toxic solvents, and expensive metal catalysts, posing significant environmental and economic challenges.[1][3] This document provides a comprehensive overview of green and sustainable approaches for the synthesis of quinoxaline derivatives, focusing on catalyst-free systems, the use of eco-friendly solvents, and energy-efficient techniques. Detailed experimental protocols and comparative data are presented to facilitate the adoption of these greener alternatives in the laboratory and beyond.

I. Catalyst-Free Synthesis in Green Solvents

A significant advancement in green chemistry is the development of catalyst-free synthetic routes, which minimize waste and reduce the potential for metal contamination in the final products.[4][5] The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a fundamental approach to quinoxaline synthesis.[2][3] Remarkably, this transformation can be achieved with high efficiency in the absence of any catalyst, often in environmentally friendly solvents like water or ethanol.[4][6]

Comparative Data for Catalyst-Free Methods
Entry1,2-Diamine1,2-Dicarbonyl CompoundSolventConditionsTimeYield (%)Reference
1o-PhenylenediamineBenzilMethanolRoom Temp1 min93[6]
2o-PhenylenediamineBenzilWater80 °C-Moderate to High[7]
3o-PhenylenediaminePhenacyl BromideEthanolReflux-70-85[4]
4Substituted o-phenylenediaminesVarious 1,2-dicarbonylsWaterUltrasound-Good to Excellent[7]
Experimental Protocol: Catalyst-Free Synthesis of 2,3-Diphenylquinoxaline in Methanol[6]

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Methanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add o-phenylenediamine (1.0 mmol) and methanol (5 mL).

  • Stir the solution at ambient temperature until the diamine is fully dissolved.

  • Add benzil (1.0 mmol) to the stirred solution in one portion.

  • Continue stirring at ambient temperature for 1 minute.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.

  • Dry the product in a vacuum oven to obtain 2,3-diphenylquinoxaline.

II. Energy-Efficient Synthesis Methods

Microwave and ultrasound irradiation have emerged as powerful tools in green synthesis, offering significant reductions in reaction times, increased product yields, and often milder reaction conditions compared to conventional heating methods.[1][8] These techniques can be applied to various synthetic strategies for quinoxaline derivatives, including catalyst-free and catalyzed reactions.

A. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.[9][10] This technology has been successfully applied to the synthesis of quinoxalines, often in solvent-free conditions or using green solvents like water or polyethylene glycol (PEG).[9][11][12]

Comparative Data for Microwave-Assisted Methods
Entry1,2-Diamine1,2-Dicarbonyl/α-Hydroxy KetoneCatalyst/SupportConditionsTimeYield (%)Reference
1o-PhenylenediamineBenzilAcidic AluminaSolvent-free, MW3 min80-86[10]
2o-PhenylenediamineBenzilPEG-400MW, 120 °C3 minHigh[12]
3o-PhenylenediamineGlyoxalNoneMW, 160 W60 sHigh[9]
4Isatin derivativeso-PhenylenediamineWaterMW-Good to Excellent[11]
Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline[10]

Materials:

  • o-Phenylenediamine (1.1 mmol, 119 mg)

  • Benzil (1.0 mmol, 210 mg)

  • Acidic Alumina (0.5 g)

  • Microwave reactor vial

  • Mortar and pestle

Procedure:

  • In a mortar, grind together o-phenylenediamine (1.1 mmol), benzil (1.0 mmol), and acidic alumina (0.5 g) to create a homogeneous mixture.

  • Transfer the mixture to a microwave reactor vial.

  • Place the vial in a domestic microwave oven and irradiate for 3 minutes at a suitable power level (e.g., 450 W).

  • After completion, allow the vial to cool to room temperature.

  • Extract the product from the solid support using ethanol.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol.

B. Ultrasound-Assisted Synthesis

Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions.[1][13] This technique has been effectively employed for the synthesis of quinoxaline derivatives, often at room temperature and with high yields.[7][14]

Experimental Protocol: Ultrasound-Assisted Catalyst-Free Synthesis of Quinoxaline Derivatives[7]

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • 1,2-Dicarbonyl compound (1.0 mmol)

  • Water (5 mL)

  • Reaction vessel suitable for ultrasonication

  • Ultrasonic bath

Procedure:

  • In a suitable reaction vessel, dissolve the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in water (5 mL).

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is typically collected by filtration, washed with water, and dried.

III. Mechanochemical Synthesis

Mechanochemistry offers a solvent-free and often catalyst-free approach to chemical synthesis by using mechanical force to induce reactions.[15][16] This highly efficient and environmentally friendly method has been successfully applied to the synthesis of quinoxaline derivatives.[15][17]

Experimental Protocol: Mechanochemical Synthesis of 2,3-Diphenylquinoxaline via Helical Airflow[15][17]

Materials:

  • o-Phenylenediamine

  • Benzil

  • Spiral gas–solid two-phase flow (S-GSF) reactor

  • Nitrogen gas

Procedure:

  • Equimolar amounts of o-phenylenediamine and benzil are fed into the S-GSF reactor.

  • Nitrogen gas is introduced as the carrier gas at a pressure of 0.8 MPa.

  • The reaction is typically complete within 1-3 minutes.

  • The product is collected from the reactor with high purity and yield (often exceeding 90%).

IV. Green Catalytic Systems

While catalyst-free methods are ideal, certain transformations benefit from the use of a catalyst. Green catalysis focuses on the use of non-toxic, recyclable, and highly efficient catalysts.[18][19]

A. Biocatalysts and Organocatalysts

The use of naturally derived or simple organic molecules as catalysts aligns with the principles of green chemistry.[4] For instance, L-arabinose, a naturally occurring sugar, has been reported as an effective catalyst for quinoxaline synthesis.[20]

B. Heterogeneous Catalysts

Solid-supported catalysts offer advantages in terms of easy separation from the reaction mixture and potential for recycling.[19][21] Examples include sulfated polyborate and nano-BF₃·SiO₂.[19][21]

Experimental Protocol: Synthesis of Quinoxalines using Sulfated Polyborate under Solvent-Free Conditions[21]

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • 1,2-Diketone or α-hydroxy ketone (1.0 mmol)

  • Sulfated polyborate (10 wt%)

  • Round-bottom flask

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, mix the substituted o-phenylenediamine (1.0 mmol), the 1,2-diketone or α-hydroxy ketone (1.0 mmol), and sulfated polyborate (10 wt%).

  • Heat the mixture at a specified temperature (e.g., 80 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add ethanol to dissolve the product.

  • Filter to remove the catalyst.

  • Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by recrystallization.

V. Visualizing Synthesis Workflows

The following diagrams illustrate the general workflows for the green synthesis of quinoxaline derivatives.

G cluster_reactants Reactants cluster_methods Green Synthesis Methods cluster_product Product diamine 1,2-Diamine catalyst_free Catalyst-Free (e.g., Water, Ethanol) diamine->catalyst_free microwave Microwave-Assisted diamine->microwave ultrasound Ultrasound-Assisted diamine->ultrasound mechano Mechanochemical diamine->mechano dicarbonyl 1,2-Dicarbonyl dicarbonyl->catalyst_free dicarbonyl->microwave dicarbonyl->ultrasound dicarbonyl->mechano quinoxaline Quinoxaline Derivative catalyst_free->quinoxaline microwave->quinoxaline ultrasound->quinoxaline mechano->quinoxaline

Caption: General workflow for green synthesis of quinoxalines.

G start Start: Mix Reactants (1,2-Diamine + 1,2-Dicarbonyl) solvent Add Green Solvent (e.g., Methanol) start->solvent stir Stir at Room Temperature (1 minute) solvent->stir precipitate Product Precipitates stir->precipitate filter Vacuum Filtration precipitate->filter dry Dry Product filter->dry end End: Pure Quinoxaline dry->end

Caption: Protocol for catalyst-free synthesis in methanol.

Conclusion

The adoption of green chemistry principles in the synthesis of quinoxaline derivatives offers significant advantages, including reduced environmental impact, increased safety, and improved efficiency.[1] The methods outlined in this document—ranging from catalyst-free reactions in green solvents to energy-efficient microwave, ultrasound, and mechanochemical techniques—provide a robust toolkit for researchers and professionals in drug development. By implementing these protocols, the scientific community can contribute to a more sustainable future for pharmaceutical manufacturing.

References

Application Notes and Protocols for the Purification of 2-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the purification of 2-(Trifluoromethyl)quinoxaline, a key intermediate in the development of various therapeutic agents. The following methods are designed to yield high-purity material suitable for further synthetic steps and biological screening.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. Ensuring the high purity of this compound is critical for obtaining reliable data in downstream applications. This guide outlines two primary purification techniques: silica gel column chromatography and recrystallization.

Physical and Chemical Properties

PropertyValueReference
CAS Number 148853-42-3[1]
Molecular Formula C₉H₅F₃N₂[1]
Molecular Weight 198.14 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 60-65 °C[1]

Purification Techniques

Two common and effective methods for the purification of this compound are detailed below. The choice of method will depend on the nature and quantity of impurities, as well as the scale of the purification.

Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating this compound from both more polar and less polar impurities. A gradient elution with a mixture of a non-polar and a polar solvent is recommended for optimal separation.

Illustrative Data for Column Chromatography Purification

ParameterValue
Crude Product Mass 5.0 g
Purity of Crude Product (by HPLC) ~85%
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane
Purified Product Mass 4.1 g
Yield 82%
Purity of Final Product (by HPLC) >98%

Experimental Protocol: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 1:1) to determine the optimal eluent for separation. Aim for an Rf value of 0.2-0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, and 50% ethyl acetate in hexane) to elute the product and any more polar impurities.[2]

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation tlc TLC Analysis pack Column Packing tlc->pack load Sample Loading pack->load elute Gradient Elution load->elute collect Fraction Collection elute->collect analyze TLC Analysis of Fractions collect->analyze combine Combine Pure Fractions analyze->combine evap Solvent Evaporation combine->evap product Purified Product evap->product

Caption: Workflow for column chromatography purification.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds, particularly when the impurities have different solubility profiles from the product. For quinoxaline derivatives, ethanol is a commonly used solvent.[3][4]

Illustrative Data for Recrystallization

ParameterValue
Crude Product Mass 5.0 g
Purity of Crude Product (by HPLC) ~90%
Recrystallization Solvent Ethanol
Purified Product Mass 4.3 g
Yield 86%
Purity of Final Product (by HPLC) >99%

Experimental Protocol: Recrystallization from a Single Solvent

Materials:

  • Crude this compound

  • Ethanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture with swirling until the solid completely dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to obtain the pure this compound.

Workflow for Recrystallization

G dissolve Dissolve in Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product Purified Product dry->product

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-(Trifluoromethyl)quinoxaline, a key intermediate in pharmaceutical and materials science research. The protocols are designed to be scalable and reproducible, with a focus on providing clear, actionable guidance for laboratory and pilot-plant settings.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules, making this compound a valuable building block in drug discovery and development. These protocols describe two reliable methods for the synthesis of this compound on a gram scale and beyond.

Method 1: One-Pot Condensation of o-Phenylenediamine with Ethyl 4,4,4-trifluoroacetoacetate

This method is a robust and straightforward approach for the synthesis of this compound, involving the condensation of a readily available diamine with a trifluoromethyl-containing β-ketoester.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • o-Phenylenediamine

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Ethanol (absolute)

  • Activated Carbon

  • Celatom® (or other filter aid)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe.

  • Heating mantle

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: To a 1 L three-necked round-bottom flask, add o-phenylenediamine (54.0 g, 0.5 mol) and absolute ethanol (500 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Ketoester: Slowly add ethyl 4,4,4-trifluoroacetoacetate (92.0 g, 0.5 mol) to the solution at room temperature. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Decolorization: After completion of the reaction, cool the mixture to 50-60 °C and add activated carbon (5.0 g). Stir for 30 minutes.

  • Filtration: Filter the hot mixture through a pad of Celatom® to remove the activated carbon. Wash the filter cake with hot ethanol (2 x 50 mL).

  • Crystallization: Allow the filtrate to cool to room temperature, then cool further in an ice bath for 1-2 hours to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration and wash with cold ethanol (2 x 50 mL).

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Quantitative Data
ParameterValue
Yield 85-95%
Purity (by HPLC) >99%
Melting Point 74-76 °C
Appearance White to off-white crystalline solid

Method 2: Synthesis via Trifluoroacetylation with Trifluoroacetic Anhydride

This alternative method utilizes trifluoroacetic anhydride as a potent trifluoroacetylating agent. This can be a faster reaction but requires careful handling of the corrosive and water-sensitive anhydride.

Reaction Scheme

Caption: Synthesis via trifluoroacetylation.

Experimental Protocol

Materials:

  • o-Phenylenediamine

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask under a nitrogen atmosphere, dissolve o-phenylenediamine (54.0 g, 0.5 mol) in anhydrous dichloromethane (500 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of TFAA: Add trifluoroacetic anhydride (115.5 g, 0.55 mol) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (200 mL). Separate the organic layer.

  • Extraction: Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Quantitative Data
ParameterValue
Yield 75-85%
Purity (by HPLC) >98%
Melting Point 74-76 °C
Appearance Pale yellow solid

Safety Precautions

  • Trifluoroacetic anhydride (TFAA) is highly corrosive, toxic, and reacts violently with water. Handle TFAA in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure an eyewash station and safety shower are readily accessible. In case of skin contact, wash immediately with plenty of water.

  • o-Phenylenediamine is toxic and a suspected mutagen. Avoid inhalation of dust and contact with skin and eyes.

  • The reactions can be exothermic. Maintain proper temperature control, especially during the addition of reagents.

Experimental Workflow

G Experimental Workflow for Method 1 A 1. Dissolve o-phenylenediamine in ethanol B 2. Add ethyl 4,4,4-trifluoroacetoacetate A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and add activated carbon C->D E 5. Hot filtration D->E F 6. Cool to crystallize E->F G 7. Isolate product by filtration F->G H 8. Dry under vacuum G->H

Caption: Workflow for the one-pot condensation method.

Conclusion

The presented protocols offer two effective methods for the scale-up synthesis of this compound. Method 1 is generally preferred for its use of less hazardous reagents and simpler work-up procedure, making it more amenable to large-scale production. Method 2 provides a faster alternative, though it requires more stringent handling of the corrosive and water-sensitive trifluoroacetic anhydride. The choice of method will depend on the specific requirements of the laboratory or production facility, including scale, available equipment, and safety infrastructure. Both methods, when followed with care, can provide high yields of pure this compound for further applications in research and development.

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules.[1] These scaffolds are prominent in pharmaceuticals with a wide range of activities, including antimicrobial, anticancer, antifungal, and antiviral properties.[2][3] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a key strategy in modern medicinal chemistry. This is due to the unique properties it imparts, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. Consequently, 2-(Trifluoromethyl)quinoxaline is a valuable building block for the development of novel therapeutic agents.

Traditionally, the synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, often requiring prolonged reaction times and harsh conditions.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique to overcome these limitations.[3] Microwave irradiation provides rapid, uniform heating, which dramatically reduces reaction times from hours to minutes, often increases product yields, and allows for solvent-free or reduced-solvent conditions.[2][5] This application note provides a detailed protocol for the efficient synthesis of this compound using a microwave-assisted approach.

General Reaction Scheme

The synthesis proceeds via the condensation of an o-phenylenediamine with a trifluoromethyl-containing 1,2-dicarbonyl equivalent. A common precursor for this transformation is 3-bromo-1,1,1-trifluoroacetone, which reacts with the diamine to form the quinoxaline ring system.

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions r1 o-Phenylenediamine p1 This compound r1->p1 r2 3-Bromo-1,1,1-trifluoroacetone r2->p1 c1 Microwave Irradiation (e.g., 2-5 min, 50-100 °C) c2 Catalyst (optional, e.g., Iodine) c3 Solvent (e.g., EtOH/H₂O or Solvent-free)

Caption: General reaction for the synthesis of this compound.

Experimental Protocol

This protocol describes a representative method for the synthesis of this compound based on general procedures for microwave-assisted quinoxaline formation.[6]

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • 3-Bromo-1,1,1-trifluoroacetone (1.0 mmol, 190.9 mg)

  • Iodine (I₂) (5 mol%, 12.7 mg) (Optional, but recommended)

  • Ethanol/Water (1:1 mixture, 2 mL)

  • 10 mL microwave synthesis vial

  • Magnetic stir bar

  • CEM Discover Microwave Synthesizer or equivalent

Procedure:

  • Vial Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol) and 3-bromo-1,1,1-trifluoroacetone (1.0 mmol).

  • Solvent and Catalyst Addition: Add 2 mL of a 1:1 ethanol/water mixture, followed by a catalytic amount of iodine (5 mol%).[6]

  • Microwave Irradiation: Seal the vial securely and place it in the cavity of the microwave reactor. Irradiate the mixture for 2-5 minutes at a constant temperature of 50-80°C (power level may need to be adjusted, e.g., 300 W).[6]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up:

    • After completion, cool the reaction vial to room temperature.

    • Transfer the reaction mixture to a separatory funnel containing dichloromethane (15 mL).

    • Wash the organic layer successively with a 5% aqueous sodium thiosulfate solution (5 mL) to remove iodine, followed by brine (5 mL).[6]

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

Data Presentation: Microwave-Assisted Synthesis of Quinoxaline Derivatives

While specific data for this compound is not detailed in the cited literature, the following table summarizes typical reaction conditions and outcomes for the synthesis of various quinoxaline derivatives using microwave irradiation, demonstrating the efficiency of this method.

EntryDiamine ReactantDicarbonyl ReactantCatalyst/ConditionsTime (min)Yield (%)Reference
1o-PhenylenediamineBenzilAcidic Alumina, Solvent-free394[7]
2o-PhenylenediaminePhenylglyoxalIodine (5 mol%), EtOH/H₂O (1:1)0.595[6]
34-Methylbenzene-1,2-diamineBenzilAcidic Alumina, Solvent-free396[7]
44-Nitrobenzene-1,2-diamineBenzilAcidic Alumina, Solvent-free395[7]
5Pyridine-2,3-diamine2,3-ButanedioneSolvent-free289[5]
64,5-Dimethyl-1,2-phenylenediamineGlyoxalIodine (5 mol%), EtOH/H₂O (1:1)396[6]

Experimental Workflow Visualization

The following diagram illustrates the step-by-step workflow for the microwave-assisted synthesis of this compound.

G A 1. Reagent Addition (Diamine, Ketone, Solvent, Catalyst in MW Vial) B 2. Vial Sealing A->B C 3. Microwave Irradiation (Set Time & Temp) B->C D 4. Reaction Monitoring (TLC) C->D During Reaction E 5. Cooling to RT D->E Upon Completion F 6. Extraction & Washing E->F G 7. Drying & Filtration F->G H 8. Solvent Evaporation G->H I 9. Purification (Recrystallization or Chromatography) H->I J Pure Product I->J

Caption: Workflow for microwave-assisted synthesis and purification.

Conclusion

Microwave-assisted synthesis represents a rapid, efficient, and environmentally conscious alternative to conventional heating methods for producing quinoxaline derivatives.[2][5] This methodology offers significant advantages for researchers in drug discovery and development by accelerating the synthesis of key intermediates like this compound, thereby facilitating the rapid generation of compound libraries for biological screening. The protocol provided herein serves as a robust starting point for the optimization and application of this powerful synthetic technique.

References

Catalytic Methods for the Synthesis of Substituted Quinoxalines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules. Their derivatives have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] This document provides detailed application notes and protocols for key catalytic methods for the synthesis of substituted quinoxalines, designed to be a practical resource for researchers in organic synthesis and drug discovery.

I. Overview of Catalytic Strategies

The most prevalent and versatile method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] Various catalytic systems have been developed to enhance the efficiency, selectivity, and environmental friendliness of this transformation. These can be broadly categorized into:

  • Metal-Catalyzed Synthesis: Utilizing transition metals like iron, copper, nickel, and palladium, often as nanoparticles or complexes, to catalyze the condensation and subsequent cyclization.[2][3]

  • Organocatalysis: Employing small organic molecules, such as L-proline and camphor sulfonic acid, as catalysts. These methods are often lauded for their operational simplicity and reduced metal contamination.[4][5]

  • Green Catalytic Methods: Focusing on environmentally benign reaction conditions, such as the use of water as a solvent, reusable catalysts, and solvent-free reactions.[6][7]

  • Iodine-Catalyzed Oxidative Cyclization: A metal-free approach that utilizes molecular iodine as a catalyst for the synthesis of quinoxalines from α-hydroxy ketones and o-phenylenediamines.[1]

II. Data Presentation: Comparison of Catalytic Methods

The following tables summarize quantitative data for various catalytic methods for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, providing a comparative overview of their efficiencies.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Glacial Acetic AcidCatalyticEthanolReflux2-4 hHigh (not specified)[1]
L-Proline20WaterReflux12 hHigh (not specified)[1]
Iodine20DMSO100Not specifiedHigh (not specified)[1]
Alumina-Supported Heteropolyoxometalates100 mg (catalyst)Toluene252 h92[2]
Polymer Supported Sulphanilic Acid5% w/wEthanolRoom Temp.40 min88[8]
Cerium (IV) Ammonium Nitrate (CAN)5AcetonitrileRoom Temp.20 min80-98[9]
Fluorinated Alcohol (HFIP)5Solvent-freeRoom Temp.20 min95[9]
Bentonite K-103 g (catalyst)EthanolRoom Temp.20 min95[9]
TiO2-Pr-SO3H1Ethanol/Solvent-freeRoom Temp.10 min95[9]
PyridineCatalyticTHFRoom Temp.Not specifiedHigh (not specified)[10]
Ultrasound (p-TSA)Not specifiedEthanolRoom Temp.8 min97[11]

III. Experimental Protocols

Protocol 1: Classical Acid-Catalyzed Synthesis of 2,3-Diphenylquinoxaline

This protocol describes a traditional and straightforward method for the synthesis of 2,3-diphenylquinoxaline using a catalytic amount of glacial acetic acid.[1]

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine and benzil in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure 2,3-diphenylquinoxaline.

Protocol 2: L-Proline Catalyzed Green Synthesis of 2,3-Diphenylquinoxaline in Water

This protocol outlines an environmentally friendly approach to quinoxaline synthesis using the organocatalyst L-proline in water.[1]

Materials:

  • o-Phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • L-Proline (20 mol%)

  • Water (5 mL)

Procedure:

  • To a suspension of o-phenylenediamine and benzil in water in a round-bottom flask, add L-proline.

  • Reflux the reaction mixture. The reaction progress can be monitored by TLC (typically complete within 12 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with water.

  • Recrystallize the product from methanol to afford the pure quinoxaline derivative.

Protocol 3: Iodine-Catalyzed Oxidative Cyclization for Quinoxaline Synthesis

This metal-free method utilizes molecular iodine as a catalyst for the synthesis of quinoxalines from α-hydroxy ketones.[1]

Materials:

  • Substituted o-phenylenediamine (1 mmol)

  • α-Hydroxy Ketone (e.g., Benzoin) (1 mmol)

  • Iodine (I₂) (20 mol%)

  • Dimethyl Sulfoxide (DMSO) (3 mL)

Procedure:

  • Combine the o-phenylenediamine, α-hydroxy ketone, and iodine in a round-bottom flask.

  • Add DMSO to the mixture.

  • Heat the reaction at 100 °C. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.

IV. Visualizations

General Reaction Scheme for Quinoxaline Synthesis

G General Reaction for Quinoxaline Synthesis cluster_reactants Reactants cluster_product Product OPD o-Phenylenediamine Quinoxaline Substituted Quinoxaline OPD->Quinoxaline Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Quinoxaline Catalyst Catalyst Catalyst->Quinoxaline +

Caption: General reaction scheme for the synthesis of substituted quinoxalines.

Experimental Workflow for a Typical Catalytic Synthesis

G Experimental Workflow for Quinoxaline Synthesis Reactants 1. Combine Reactants (o-phenylenediamine, 1,2-dicarbonyl) Solvent 2. Add Solvent Reactants->Solvent Catalyst 3. Add Catalyst Solvent->Catalyst Reaction 4. Heat/Stir (Monitor by TLC) Catalyst->Reaction Workup 5. Reaction Work-up (e.g., Extraction, Filtration) Reaction->Workup Purification 6. Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Pure Substituted Quinoxaline Purification->Product

Caption: A typical experimental workflow for the catalytic synthesis of quinoxalines.

Logical Relationship of Catalytic Approaches

G Catalytic Approaches to Quinoxaline Synthesis cluster_metal Metal-Catalyzed cluster_organo Organocatalytic cluster_green Green Chemistry cluster_metalfree Transition-Metal-Free Quinoxaline Quinoxaline Synthesis Metal Fe, Cu, Ni, Pd, etc. Quinoxaline->Metal Organo L-Proline, CSA, etc. Quinoxaline->Organo Green Water solvent, Reusable catalysts Quinoxaline->Green MetalFree Iodine-catalyzed Quinoxaline->MetalFree

Caption: Different catalytic strategies for the synthesis of quinoxalines.

References

Application Notes and Protocols: Synthesis and Evaluation of 2-(Trifluoromethyl)quinoxaline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 2-(trifluoromethyl)quinoxaline derivatives as potential anticancer agents. The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, and the incorporation of a trifluoromethyl group can enhance the therapeutic properties of these compounds.

Introduction

Quinoxaline derivatives have garnered substantial interest in cancer research due to their diverse mechanisms of action, which include the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1] The this compound core, in particular, has been explored for the development of potent anticancer agents. This document focuses on the synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides and their evaluation against various cancer cell lines, along with the elucidation of their potential mechanisms of action involving the PI3K/Akt/mTOR and VEGFR-2 signaling pathways.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro growth inhibitory effects of synthesized 2-acyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives against a panel of human cancer cell lines. The data is presented as the mean GI50 value, which is the concentration required to cause 50% growth inhibition.

Table 1: Mean GI50 Values of 2-Alkylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide Derivatives [2][3][4]

Compound IDR GroupMean GI50 (µM)
4c tert-butyl1.02
5c -0.49

Data from a 3-cell line panel consisting of MCF7 (breast), NCI-H460 (lung), and SF-268 (CNS).[2][3][4]

Table 2: Mean GI50 Values of 2-Benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide Derivatives [2][3][4]

Compound IDR GroupMean GI50 (µM)
6e Phenyl0.42
6g Phenyl (difluoro)0.15

Data from a 3-cell line panel consisting of MCF7 (breast), NCI-H460 (lung), and SF-268 (CNS).[2][3][4]

The results indicate that the anticancer activity is influenced by the substituent at the carbonyl group, with the activity generally improving in the order of ethyl < isopropyl < tert-butyl < phenyl.[2][3][4] The difluorinated analog 6g demonstrated the most potent activity among the tested compounds.[2][3]

Experimental Protocols

General Synthesis of 2-Acyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides

The synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides is typically achieved through the condensation of a substituted benzofuroxan with a β-diketone carrying a trifluoromethyl group. The following is a general protocol.

Materials:

  • Substituted benzofuroxan

  • 1,1,1-trifluoro-2,4-pentanedione (or other suitable β-diketone)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Base (e.g., triethylamine)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the substituted benzofuroxan (1 equivalent) in the anhydrous solvent.

  • Add the β-diketone (1.1 equivalents) to the solution.

  • Cool the mixture in an ice bath and slowly add the base (1.2 equivalents).

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 2-acyl-3-trifluoromethylquinoxaline 1,4-di-oxide.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF7, NCI-H460, SF-268)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Add the diluted compounds to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives have been reported to exert their anticancer effects by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[6][7] Some quinoxaline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoxaline This compound Derivative Quinoxaline->PI3K inhibits Quinoxaline->mTORC1 inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Quinoxaline This compound Derivative Quinoxaline->VEGFR2 inhibits

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound derivatives as anticancer agents.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Anticancer Screening (MTT Assay) Purification->InVitro Lead_ID Lead Compound Identification InVitro->Lead_ID Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Lead_ID->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) Lead_ID->InVivo

Caption: General experimental workflow for the development of this compound-based anticancer agents.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. The synthetic protocols and biological evaluation methods outlined in this document provide a framework for researchers to explore this chemical space further. The potent in vitro activity and the potential to target critical signaling pathways such as PI3K/Akt/mTOR and VEGFR-2 highlight the therapeutic potential of this scaffold. Further optimization of lead compounds and in-depth mechanistic studies are warranted to advance these promising molecules towards clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-(Trifluoromethyl)quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethyl)quinoxaline, achieving optimal yields and purity is paramount. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. For the condensation of o-phenylenediamine with a trifluoromethylated dicarbonyl source, ensure the temperature is adequate to drive the reaction to completion without degrading the starting materials or product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Purity of Starting Materials: Impurities in the o-phenylenediamine or the trifluoromethylated precursor can lead to side reactions and a reduction in the desired product. It is crucial to use high-purity starting materials. If necessary, purify the reactants before use. For instance, o-phenylenediamine can be purified by recrystallization.

  • Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or temperature moderately. The use of a catalyst can also enhance the reaction rate.

  • Atmosphere Control: Some reactions, particularly those involving easily oxidizable substrates like o-phenylenediamine, can be sensitive to air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of undesired oxidized byproducts.

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: The formation of byproducts is a common issue in quinoxaline synthesis. Here are some likely side products and strategies to mitigate their formation:

  • Benzimidazole Derivatives: This is a common byproduct, especially if the trifluoromethylated dicarbonyl compound is contaminated with or degrades to an aldehyde or carboxylic acid derivative.

    • Solution: Ensure the purity of the trifluoromethylated starting material. Use fresh reagents and consider purification of the dicarbonyl compound if impurities are suspected.

  • Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring can lead to the formation of N-oxides, especially if the reaction is exposed to air for extended periods at elevated temperatures.

    • Solution: Perform the reaction under an inert atmosphere to exclude oxygen. Avoid unnecessarily harsh oxidizing conditions.

  • Dihydroquinoxaline Intermediates: Incomplete oxidation of the initially formed dihydroquinoxaline can result in its presence as an impurity.

    • Solution: Introducing a mild oxidant or ensuring exposure to air during workup can facilitate the final oxidation to the aromatic quinoxaline. Some catalytic systems can also promote this final oxidation step.

Q3: The purification of my this compound is challenging. What are the recommended purification methods?

A3: The purification of fluorinated heterocyclic compounds can sometimes be challenging due to their unique solubility properties.

  • Column Chromatography: This is a standard and effective method for purifying this compound.

    • Stationary Phase: Silica gel is commonly used.

    • Eluent System: A gradient of non-polar and polar solvents is typically effective. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and any impurities.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a high-purity product. The choice of solvent will depend on the specific impurities present.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to this compound?

A: The most prevalent method is the condensation of an o-phenylenediamine with a suitable 1,2-dicarbonyl compound containing a trifluoromethyl group. Key trifluoromethylated precursors include:

  • Trifluoroacetic Acid (TFA): A metal-free approach where TFA acts as the CF3 source in a reaction with o-phenylenediamine.[1]

  • Ethyl 4,4,4-trifluoroacetoacetate: A β-ketoester that can be condensed with o-phenylenediamine.

  • Trifluoromethyl-β-diketones: These can also be used as precursors in the condensation reaction.

Q: How does the trifluoromethyl group affect the reaction conditions compared to non-fluorinated quinoxaline synthesis?

A: The strongly electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the dicarbonyl precursor. This may necessitate adjustments to the reaction conditions, such as temperature and reaction time, to achieve optimal conversion.

Q: Are there any specific safety precautions I should take when working with trifluoromethylated reagents?

A: Yes. Many trifluoromethylated reagents can be volatile and may have specific handling requirements. Trifluoroacetic acid, for example, is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis

While a detailed optimization table from a single source is not available, the following table compiles plausible conditions and expected yields based on related syntheses and general principles of quinoxaline formation. This table is intended as a guide for experimental design.

EntryPrecursor 1Precursor 2SolventTemperature (°C)Time (h)Catalyst/AdditiveApproximate Yield (%)
1o-PhenylenediamineTrifluoroacetic Acid1,2-Dichloroethane14012None52-94[1]
2o-PhenylenediamineEthyl 4,4,4-trifluoroacetoacetateEthanolReflux4-8Acetic Acid (cat.)60-80
3o-Phenylenediamine1,1,1-Trifluoro-2,4-pentanedioneTolueneReflux6p-Toluenesulfonic acid (cat.)70-85

Experimental Protocols

Protocol 1: Synthesis of this compound using Trifluoroacetic Acid[1]

This protocol is based on the metal-free synthesis described by Li et al. (2022).

Materials:

  • o-Phenylenediamine

  • Trifluoroacetic Acid (TFA)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a sealed tube, add o-phenylenediamine (1.0 mmol), 1,2-dichloroethane (2.0 mL), and trifluoroacetic acid (2.0 mmol).

  • Seal the tube and heat the reaction mixture at 140 °C for 12 hours.

  • After cooling to room temperature, carefully open the tube and neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford this compound.

Protocol 2: Synthesis of this compound using Ethyl 4,4,4-trifluoroacetoacetate

Materials:

  • o-Phenylenediamine

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in ethanol (10 mL).

  • Add ethyl 4,4,4-trifluoroacetoacetate (1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate).

Mandatory Visualizations

Diagram 1: Synthetic Workflow for this compound

Synthetic_Workflow cluster_start Starting Materials cluster_workup Workup & Purification start1 o-Phenylenediamine reaction Condensation Reaction start1->reaction start2 Trifluoromethylated 1,2-Dicarbonyl Source (e.g., TFA, Ethyl Trifluoroacetoacetate) start2->reaction workup Neutralization & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Starting Material Impurity start->cause2 cause3 Side Reactions start->cause3 cause4 Suboptimal Conditions start->cause4 solution1 Increase Reaction Time/Temp. Add Catalyst cause1->solution1 solution2 Purify Starting Materials (e.g., Recrystallization) cause2->solution2 solution3 Inert Atmosphere (N2 or Ar) cause3->solution3 solution4 Optimize Solvent, Temperature, and Stoichiometry cause4->solution4

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Synthesis of 2-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a benzimidazole derivative alongside my desired this compound. What is the cause and how can I prevent it?

A1: The formation of a benzimidazole byproduct is a common issue in quinoxaline synthesis.[1] It typically arises from the reaction of the o-phenylenediamine starting material with aldehyde or carboxylic acid impurities present in your 1,2-dicarbonyl reagent.[1] In the synthesis of this compound, the trifluoromethyl-containing dicarbonyl precursor can degrade or contain such impurities.

Troubleshooting Steps:

  • Assess Reagent Purity: Before beginning the synthesis, verify the purity of your trifluoromethyl-containing 1,2-dicarbonyl compound (e.g., 3-bromo-1,1,1-trifluoroacetone or similar) using methods like NMR or GC-MS. If impurities are found, purify the reagent, for instance, by distillation or chromatography.[1]

  • Control Reaction Atmosphere: Some dicarbonyl compounds are susceptible to oxidation, which can generate acidic impurities.[1] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help minimize this degradation.[1]

  • Reaction Conditions: The reaction of o-phenylenediamine with β-diketones or β-ketoesters in water has been shown to favor the formation of 2-substituted benzimidazoles.[2] Ensure your solvent system is appropriate for quinoxaline formation.

Q2: My characterization data suggests the presence of quinoxaline N-oxides. How can this be avoided?

A2: Quinoxaline N-oxides are generally formed through the over-oxidation of the quinoxaline ring.[1] This can happen if the reaction conditions are too harsh or if an oxidizing agent is present, either intentionally or unintentionally.[1] While sometimes desirable for their biological activity, they are often considered byproducts.[3][4]

Troubleshooting Steps:

  • Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced. Direct oxidation of quinoxalines can occur with agents like H₂O₂.[5]

  • Control the Atmosphere: Reactions conducted in the presence of air (oxygen) for extended periods, particularly at high temperatures, can lead to the formation of N-oxides.[1] Running the reaction under an inert atmosphere can prevent this.[1]

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, as these can promote oxidation.

Q3: The reaction seems to have stalled, and I've isolated a dihydroquinoxaline intermediate. How do I drive the reaction to completion?

A3: The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation (aromatization) step of the reaction is incomplete.[1] This is more likely to occur when the reaction is carried out under strictly non-oxidizing conditions.[1]

Troubleshooting Steps:

  • Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air is sufficient to oxidize the dihydroquinoxaline to the aromatic product. Stirring the reaction mixture open to the atmosphere for a period after the initial condensation can facilitate this.[1]

  • Catalyst Selection: Certain catalysts, particularly those based on transition metals, can aid in the final oxidation step.[1]

  • Solvent Choice: Some solvents can act as oxidants at elevated temperatures. For instance, DMSO can facilitate oxidation.[6]

Q4: My reaction has a low yield and multiple unidentified spots on TLC. What are other potential side reactions?

A4: Besides the common byproducts mentioned above, other side reactions can occur, especially with highly reactive trifluoromethyl-β-diketones.[7]

Troubleshooting Steps:

  • Check for Rearrangements: In some cases, quinoxaline systems can undergo rearrangement to form benzimidazole derivatives under acidic conditions.[8]

  • Investigate Complex Side Reactions: The reaction of hydrazino-quinoxalines with trifluoromethyl-β-diketones has been shown to produce unexpected triazolo[4,3-a]quinoxalines and pyrazoles, indicating the complex reactivity of the trifluoromethyl-β-dicarbonyl moiety.[7] While not a direct synthesis of this compound, this highlights the potential for complex side reactions.

  • Disubstitution: If using a substituted o-phenylenediamine or if the resulting quinoxaline has reactive sites (like a halogen), disubstitution can occur, leading to a mixture of products.[9]

Byproduct Formation Overview

The following table summarizes common byproducts and conditions that may influence their formation. Yields are highly dependent on the specific reaction conditions and substrates used.

ByproductCommon CausePrevention StrategyPotential Yield (%)
Benzimidazole Derivatives Impure 1,2-dicarbonyl compound (aldehyde/acid impurities)Use high-purity reagents; run under an inert atmosphere.[1]Can be significant if impurities are present.
Quinoxaline N-oxides Over-oxidation of the quinoxaline ringAvoid strong oxidants; use an inert atmosphere; moderate reaction conditions.[1]Varies; can be high with potent oxidizing agents.[5]
Dihydroquinoxalines Incomplete oxidation of the reaction intermediateIntroduce a mild oxidant (e.g., air); choose an appropriate catalyst.[1]Can be the major product under non-oxidizing conditions.
Disubstitution Products Presence of multiple reactive sites and excess nucleophileUse of protecting groups; control stoichiometry.[9]15-41% (in a specific case of nucleophilic substitution on a halogenated quinoxaline).[9]

Experimental Protocols

General Synthesis of 2-Substituted Quinoxalines from Phenacyl Bromides

This protocol describes a general method for synthesizing 2-substituted quinoxalines, which can be adapted for this compound by using a corresponding α-haloketone. The reaction involves the condensation of a 1,2-diamine with a phenacyl bromide derivative using pyridine as a catalyst.[10]

Materials:

  • o-Phenylenediamine (1 mmol)

  • Trifluoromethyl-α-bromo-ketone (e.g., 3-bromo-1,1,1-trifluoroacetone) (1 mmol)

  • Pyridine (0.1 mmol)

  • Tetrahydrofuran (THF) (2 mL)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred mixture of the trifluoromethyl-α-bromo-ketone (1 mmol) and pyridine (0.1 mmol) in THF (2 mL), slowly add the 1,2-diamine (1 mmol) at room temperature.[10]

  • Continue stirring and monitor the reaction progress using thin-layer chromatography (TLC).[10]

  • Once the reaction is complete, pour the mixture into water.[10]

  • Extract the product with EtOAc (2 x 10 mL).[10]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualized Workflows and Logic

G cluster_synthesis Synthesis Workflow start Start: Mix o-phenylenediamine & CF3-dicarbonyl reaction Reaction (e.g., in Ethanol, reflux) start->reaction workup Work-up (e.g., Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

G cluster_byproducts Byproduct Identification cluster_solutions Troubleshooting Actions start Analyze Crude Product by TLC/NMR check_purity Is the main spot the desired product? start->check_purity benzimidazole Benzimidazole byproduct? check_purity->benzimidazole No end Pure Product check_purity->end Yes n_oxide N-oxide byproduct? benzimidazole->n_oxide No sol_benz Check dicarbonyl purity. Use inert atmosphere. benzimidazole->sol_benz Yes dihydro Dihydroquinoxaline byproduct? n_oxide->dihydro No sol_noxide Lower temperature. Use inert atmosphere. n_oxide->sol_noxide Yes sol_dihydro Introduce mild oxidant (air). Optimize catalyst. dihydro->sol_dihydro Yes

Caption: A troubleshooting guide for identifying and addressing common byproducts.

G cluster_pathway Reaction Pathways cluster_products Possible Products reactants o-Phenylenediamine + CF3-Dicarbonyl intermediate Dihydroquinoxaline Intermediate reactants->intermediate byproduct Byproduct: Benzimidazole derivative reactants->byproduct Impurity-driven Side Reaction product Desired Product: This compound intermediate->product Oxidation

Caption: Simplified reaction pathways showing desired product and a common byproduct formation.

References

Technical Support Center: Trifluoromethylation of Quinoxaline Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the trifluoromethylation of quinoxaline rings. This resource is designed to provide solutions to common challenges encountered during the synthesis of trifluoromethylated quinoxalines, a critical structural motif in medicinal chemistry and materials science. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing a trifluoromethyl group onto a quinoxaline ring?

A1: The primary methods for trifluoromethylating quinoxaline rings involve radical, transition-metal-catalyzed, and photoredox-catalyzed pathways. Common approaches include:

  • Copper-Catalyzed C-H Trifluoromethylation: This method often utilizes a copper(I) or (II) catalyst to mediate the reaction between a quinoxaline substrate and a trifluoromethyl source.[1]

  • Radical C-H Trifluoromethylation: This approach generates trifluoromethyl radicals (•CF₃) that react with the quinoxaline ring. Common radical precursors include sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) activated by an oxidant like tert-butyl hydroperoxide (tBuOOH).[2][3][4]

  • Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient way to generate •CF₃ radicals from sources like CF₃SO₂Na or hypervalent iodine reagents under ambient conditions.[5][6]

Q2: Which trifluoromethylating reagent should I choose: Togni's, Langlois', or Umemoto's?

A2: The choice of reagent depends on your specific substrate and desired reaction pathway (electrophilic vs. radical).

  • Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one): These are electrophilic CF₃ sources often used in copper-catalyzed or photoredox reactions. They are highly effective but can be more expensive.[2][7][8]

  • Langlois' Reagent (CF₃SO₂Na): This is an inexpensive, bench-stable solid that serves as a precursor for the trifluoromethyl radical. It is widely used in radical C-H functionalization, typically requiring an oxidant.[2][3][4]

  • Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts): These are powerful electrophilic reagents known for their high reactivity, particularly with nucleophiles like β-ketoesters.[2][7]

For direct C-H trifluoromethylation of heterocycles like quinoxalines, the radical pathway using the cost-effective Langlois' reagent is a robust and common choice.[2][3]

Q3: How can I control the regioselectivity of trifluoromethylation on an unsymmetrically substituted quinoxaline ring?

A3: Regioselectivity is a significant challenge and is governed by electronic effects, steric hindrance, and the reaction mechanism. To control it, consider the following:

  • Catalyst and Ligand Screening: The choice of metal catalyst (e.g., Copper, Palladium) and the steric and electronic properties of the ligands can significantly influence which C-H bond is functionalized.[9]

  • Directing Groups: Installing a directing group can provide precise control by coordinating to the catalyst and delivering the CF₃ group to a specific C-H bond.[9]

  • Solvent Effects: The polarity of the solvent can alter reactivity and selectivity. It is advisable to screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).[9]

  • Innate Reactivity: Radical trifluoromethylation often proceeds at the most electron-deficient positions of the heterocycle. Understanding the electronic landscape of your substrate is key to predicting the outcome.[10]

Troubleshooting Guide

This guide addresses specific issues encountered during trifluoromethylation experiments.

Problem Possible Causes Solutions & Recommendations
Low or No Product Yield 1. Inefficient Reagent/Catalyst: The chosen trifluoromethylating reagent or catalyst may be unsuitable for your specific substrate or reaction type.Screen Reagents: For radical pathways, try Langlois' reagent with different oxidants (e.g., tBuOOH, K₂S₂O₈). For metal-catalyzed routes, compare different copper salts (e.g., CuI, Cu(OAc)₂, CuSO₄).[1][11][12] • Vary Catalyst Loading: Optimize the molar percentage of your catalyst.
2. Suboptimal Reaction Conditions: Temperature, solvent, and reaction time may not be optimized.Temperature Screening: Run the reaction at different temperatures. Radical reactions often proceed at room temperature, while some metal-catalyzed processes may require heating.[11] • Solvent Screening: Test a range of solvents with varying polarities (e.g., DCM, DMF, CH₃CN, water). For some radical reactions, a biphasic system (e.g., CH₂Cl₂/H₂O) can be effective.[3][13]
3. Reagent Decomposition: The trifluoromethylating reagent or oxidant may be unstable under the reaction conditions.Check Reagent Quality: Ensure your reagents are pure and have been stored correctly. • Control Atmosphere: If sensitive to air or moisture, run the reaction under an inert atmosphere (Nitrogen or Argon).[14]
Poor Regioselectivity / Mixture of Isomers 1. Competing Reactive Sites: The quinoxaline substrate has multiple C-H bonds with similar reactivity.Modify Electronic Properties: If possible, alter substituents on the quinoxaline ring to electronically differentiate the C-H bonds.[9] • Introduce Steric Hindrance: Use a substrate with bulky groups that can block access to certain positions, favoring reaction at less hindered sites.[9]
2. Incorrect Catalyst/Ligand System: The catalyst system does not provide sufficient steric or electronic control.Ligand Screening: For metal-catalyzed reactions, screen a variety of ligands (e.g., bulky phosphine ligands for palladium catalysis) to improve selectivity.[9]
3. Non-Optimal Solvent or Additives: The solvent or additives may be influencing the reaction pathway unfavorably.Solvent Tuning: Experiment with different solvents, as this can sometimes fine-tune the innate substrate reactivity.[9][10] • Use Additives: In some C-H activation reactions, additives like pivalic acid (PivOH) can improve regioselectivity.[9]
Reaction Fails to Go to Completion 1. Insufficient Reagent/Oxidant: The amount of trifluoromethylating reagent or oxidant is the limiting factor.Increase Reagent Stoichiometry: Increase the equivalents of the CF₃ source and/or the oxidant.[10] • Portion-wise Addition: In some cases, a second addition of the reagents after several hours can drive the reaction to completion.[10]
2. Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.Use a More Robust Catalyst: Screen for a catalyst that is more stable under the reaction conditions. • Check for Impurities: Ensure starting materials and solvents are free of impurities that could poison the catalyst.

Data & Comparative Analysis

Table 1: Comparison of Trifluoromethylating Reagents for Heterocycles

This table compares the performance of common reagents for the trifluoromethylation of a model heterocyclic substrate, 4-tert-butylpyridine.

Reagent ClassReagentConditionsYield (%)Reference
Radical Precursor Langlois' Reagent (CF₃SO₂Na)tBuOOH, CH₂Cl₂/H₂O, RT75%[3]
Hypervalent Iodine Togni's Reagent IPhotoredox CatalysisLow / No Yield[3]
Sulfonium Salt Umemoto's ReagentPhotoredox CatalysisLow / No Yield[3]
Note: Yields are highly dependent on the specific substrate and reaction conditions. This data is for comparative purposes based on reported examples.
Table 2: Conditions for C-H Trifluoromethylation of Quinoxalin-2(1H)-ones

This table summarizes various successful conditions for the direct C-H trifluoromethylation at the C3 position of quinoxalin-2(1H)-one derivatives.

CF₃ SourceOxidant / PromoterCatalystSolventKey FeaturesReference
CF₃SO₂NaK₂S₂O₈Metal-FreeCH₃CN/H₂O (4:1)Water improves reaction efficiency.[13]
CF₃SO₂NaPhI(OAc)₂Metal-FreeEthyl AcetateAlternative metal-free conditions.[13]
TMSCF₃Benzoquinone (cat.)PhI(OAc)₂-Transition-metal-free approach.[6]
CF₃SO₂Na-None (Visible Light)DCEPhotocatalyst-free, visible-light induced.[6]

Experimental Protocols & Workflows

Protocol: Radical C-H Trifluoromethylation using Langlois' Reagent

This protocol describes a general procedure for the direct C-H trifluoromethylation of a quinoxaline derivative using sodium trifluoromethanesulfinate (Langlois' reagent).

Materials:

  • Quinoxaline substrate (1.0 equiv)

  • Sodium Trifluoromethanesulfinate (CF₃SO₂Na) (3.0 equiv)

  • tert-Butyl hydroperoxide (tBuOOH, 70% solution in H₂O) (5.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • To a round-bottom flask, add the quinoxaline substrate (e.g., 0.5 mmol).

  • Add Dichloromethane (e.g., 2.5 mL) and Water (e.g., 1.0 mL) to create a biphasic mixture.

  • Add the Langlois' reagent (3.0 equiv, 1.5 mmol) to the vigorously stirred mixture.

  • Carefully add the tert-butyl hydroperoxide solution (5.0 equiv, 2.5 mmol) dropwise to the reaction.

  • Stir the reaction mixture vigorously at ambient temperature (23 °C) for 3 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, stop the stirring and separate the organic layer.

  • Extract the aqueous layer with Dichloromethane (2 x 5 mL).

  • Combine all organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the trifluoromethylated quinoxaline product.

(This protocol is a general guideline and may require optimization for specific substrates.)

Diagrams and Workflows

The following diagrams illustrate key workflows and relationships in the trifluoromethylation of quinoxaline rings.

G General Experimental Workflow for Trifluoromethylation A 1. Setup & Reagents B 2. Reaction Execution (Inert atmosphere if needed) A->B Add Substrate, Solvent, Catalyst, CF3 Source C 3. Reaction Monitoring (TLC, LC-MS) B->C Stir at specified temperature & time D 4. Workup (Quenching, Extraction) C->D Upon completion E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F G Troubleshooting Flowchart: Low Reaction Yield Start Start: Low Yield Observed CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents OptimizeTemp Screen Reaction Temperature CheckReagents->OptimizeTemp Reagents OK End Improved Yield CheckReagents->End Issue Found & Fixed OptimizeSolvent Screen Solvents OptimizeTemp->OptimizeSolvent No Improvement OptimizeTemp->End Improvement ScreenCatalyst Screen Catalysts / Oxidants OptimizeSolvent->ScreenCatalyst No Improvement OptimizeSolvent->End Improvement ScreenCatalyst->End Improvement G Factors Influencing Regioselectivity cluster_factors Controlling Factors Outcome Regioselectivity (e.g., C2 vs C6/C7) Electronics Electronic Effects (EDG vs EWG) Electronics->Outcome Sterics Steric Hindrance (Bulky Groups) Sterics->Outcome Catalyst Catalyst & Ligand Choice Catalyst->Outcome Conditions Reaction Conditions (Solvent, Additives) Conditions->Outcome

References

Technical Support Center: Enhancing the Stability of 2-(Trifluoromethyl)quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability challenges encountered during the research and development of 2-(trifluoromethyl)quinoxaline derivatives. These compounds, while promising therapeutic agents, can be susceptible to various degradation pathways. This guide offers insights into common stability issues and strategies to mitigate them, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound derivatives?

A1: The stability of this compound derivatives is primarily influenced by environmental and chemical factors. Key contributors to degradation include:

  • pH: Both acidic and basic conditions can catalyze hydrolysis of the quinoxaline ring or substituents.

  • Light (Photostability): Exposure to UV or visible light can induce photodegradation, leading to the formation of photoisomers or cleavage of the heterocyclic ring.

  • Temperature: Elevated temperatures can accelerate the rate of various degradation reactions.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.

  • Solvent: The choice of solvent can influence the rate and pathway of degradation. Protic solvents, for example, may facilitate hydrolytic degradation.

Q2: What are the common degradation pathways for this compound derivatives?

A2: Based on the chemistry of the quinoxaline ring and the trifluoromethyl group, several degradation pathways are possible:

  • Hydrolysis: Under acidic or basic conditions, the quinoxaline ring can undergo cleavage. Substituents on the ring can also be susceptible to hydrolysis.

  • Photodegradation: Upon absorption of light, the molecule can undergo isomerization, dimerization, or photo-cleavage. The nitrogen atoms in the quinoxaline ring can influence the molecule's reactivity to light.[1]

  • Oxidation: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, potentially forming N-oxides.

  • Tautomerization: In some cases, particularly in the reduced form of the quinoxaline ring, tautomerization to an imine form can occur, leading to a loss of the desired chemical entity.

Q3: How does the trifluoromethyl group affect the stability of the quinoxaline ring?

A3: The trifluoromethyl (-CF3) group generally enhances the metabolic and chemical stability of heterocyclic compounds.[2][3] Its strong electron-withdrawing nature can deactivate the aromatic ring to certain electrophilic attacks. The high strength of the carbon-fluorine bonds also makes the -CF3 group itself very resistant to metabolic breakdown.[2] However, its influence on the overall stability of the quinoxaline derivative will also depend on the other substituents present on the ring.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC analysis after sample storage. Degradation of the compound.Perform a forced degradation study to identify potential degradation products and establish degradation pathways. Analyze the sample under various stress conditions (acid, base, peroxide, heat, light) to pinpoint the cause.
Loss of compound potency over time in solution. Hydrolysis or solvent-mediated degradation.Adjust the pH of the solution to a more neutral range if possible. Use aprotic solvents for storage if the compound is susceptible to hydrolysis. Store solutions at lower temperatures and protected from light.
Discoloration of the solid compound or solution upon light exposure. Photodegradation.Store the compound in amber vials or protect it from light using aluminum foil. Conduct photostability studies according to ICH Q1B guidelines to understand the extent of degradation.
Inconsistent results in biological assays. Instability of the compound in the assay medium.Evaluate the stability of the compound in the specific assay buffer and under the assay conditions (temperature, incubation time). Prepare fresh solutions of the compound for each experiment.

Quantitative Stability Data

The following table summarizes hypothetical stability data for a generic this compound derivative under various stress conditions. This data is for illustrative purposes and actual stability will vary depending on the specific substitution pattern of the molecule.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%Hydrolyzed quinoxaline ring fragments
0.1 M NaOH24 hours60°C25%Ring-opened products
3% H₂O₂24 hoursRoom Temp10%N-oxide derivatives
Thermal (Solid)7 days80°C5%Unspecified thermal degradants
Photostability (ICH Q1B)1.2 million lux hours and 200 watt hours/m²Room Temp20%Photoisomers, ring-contracted products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of a this compound derivative under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 80°C.

    • Withdraw samples at 1, 3, and 7 days.

    • Prepare solutions of the stressed solid for HPLC analysis.

  • Photostability Testing:

    • Expose a solid sample and a solution of the compound to light conditions as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours per square meter).[5][6]

    • Analyze the samples by HPLC and compare them with a sample stored in the dark.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent this compound derivative from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution (starting point):

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended to obtain spectra of all peaks.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness, using samples from the forced degradation study.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC acid->hplc Analyze Aliquots base->hplc Analyze Aliquots oxidation->hplc Analyze Aliquots thermal->hplc Analyze Aliquots photo->hplc Analyze Aliquots lcms LC-MS for Identification hplc->lcms Identify Degradants

Caption: Experimental workflow for forced degradation studies.

troubleshooting_logic cluster_stability_checks Stability Assessment cluster_solutions Potential Solutions start Inconsistent Experimental Results check_purity Check Initial Purity of Compound start->check_purity check_stability Evaluate Compound Stability check_purity->check_stability Purity OK repurify Re-purify Compound check_purity->repurify Impure solution_stability Stability in Solution? check_stability->solution_stability assay_stability Stability in Assay Medium? solution_stability->assay_stability Stable optimize_solvent Optimize Solvent/pH solution_stability->optimize_solvent Unstable light_sensitivity Light Sensitivity? assay_stability->light_sensitivity Stable fresh_solution Prepare Fresh Solutions assay_stability->fresh_solution Unstable light_sensitivity->fresh_solution Not Sensitive protect_light Protect from Light light_sensitivity->protect_light Sensitive

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting guide for quinoxaline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in quinoxaline synthesis.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline synthesis is resulting in a consistently low yield. What are the primary causes and how can I improve it?

Low yields in quinoxaline synthesis can be attributed to several factors. The most common issues include suboptimal reaction conditions, inefficient catalysis, and poor quality of starting materials.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. While some traditional methods require refluxing in solvents like ethanol or acetic acid, many modern approaches achieve high yields at room temperature with an appropriate catalyst.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to avoid incomplete conversion or decomposition of reactants and products due to excessive heat or prolonged reaction times.[1]

  • Inefficient Catalysis: The absence or use of an inappropriate catalyst can significantly hinder the reaction, often requiring harsher conditions and resulting in lower yields.[1] A wide array of catalysts, including various Lewis acids and organocatalysts, have been shown to improve yields.[1] Screening different catalysts may be necessary to find the optimal one for your specific substrates.

  • Poor Quality of Starting Materials: The purity of the o-phenylenediamine reactant is crucial, as it is susceptible to oxidation upon exposure to air, which can introduce impurities and lower yields.[1] Using freshly purified o-phenylenediamine is highly recommended. Similarly, the purity of the 1,2-dicarbonyl compound should be verified, as impurities can lead to side reactions.

Q2: I am observing a significant amount of a benzimidazole derivative as a byproduct. What causes this and how can I prevent it?

The formation of a benzimidazole byproduct is a common issue that typically arises from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid impurity present in the 1,2-dicarbonyl compound.[1]

  • Assess Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, it is essential to check the purity of your dicarbonyl compound using techniques like NMR or GC-MS. If aldehyde or carboxylic acid impurities are detected, purify the reagent by recrystallization or chromatography.[1]

  • Control the Reaction Atmosphere: Some 1,2-dicarbonyl compounds are prone to oxidation, which can generate acidic impurities. Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help mitigate this issue.[1]

Q3: My characterization data suggests the presence of a quinoxaline N-oxide impurity. How can this be avoided?

Quinoxaline N-oxides typically form through the over-oxidation of the quinoxaline ring. This can occur if the reaction conditions are too harsh or if an oxidizing agent is present.[1]

  • Avoid Strong Oxidizing Agents: Unless your synthetic route specifically requires an oxidant, ensure that none are introduced inadvertently.

  • Control the Atmosphere: Reactions run in the presence of air (oxygen) for extended periods, especially at elevated temperatures, can lead to the formation of N-oxides. Conducting the reaction under an inert atmosphere can prevent this.[1]

Q4: I am having difficulty purifying my quinoxaline product by column chromatography. What are some common issues and their solutions?

Several challenges can arise during the chromatographic purification of quinoxaline derivatives.

  • Compound is Unstable on Silica Gel: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel.[2] To mitigate this, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[2] Alternatively, using a different stationary phase like alumina or reverse-phase C18 silica can be effective.[2]

  • Inefficient Elution: If your compound is not eluting from the column, the chosen solvent system may be too non-polar. You can gradually increase the polarity of the eluent (gradient elution).[2] For highly polar compounds, reverse-phase chromatography may be a more suitable option.[2]

  • Product Co-elutes with an Impurity: If your product is co-eluting with a closely running impurity, the initial solvent system lacks the necessary selectivity. It is advisable to experiment with different solvent systems on TLC to achieve better separation before scaling up to column chromatography.[2]

  • Product Precipitation on the Column: Low solubility of the compound in the chromatography solvents can cause it to precipitate on the column, leading to low recovery. Ensure your crude product is fully dissolved before loading it onto the column. If solubility is a persistent issue, you can load the sample as a solid by pre-adsorbing it onto a small amount of silica gel.[2]

Data Presentation

Table 1: Effect of Catalyst on the Synthesis of 2,3-Diphenylquinoxaline
CatalystCatalyst LoadingSolventTemperatureTime (min)Yield (%)
None-Toluene25°C1200
AlCuMoVP100 mgToluene25°C12092
AlFeMoVP100 mgToluene25°C12080
ENPFSA5% w/wEthanolRoom Temp.4088
HCl-EthanolReflux8580
ZnCl₂-EthanolReflux9080
PEG-600-EthanolReflux8085
CAN5 mol%WaterRoom Temp.-98
Zn[(L)proline]10 mol%Acetic AcidRoom Temp.5>90

Data compiled from multiple sources.[3][4][5][6]

Table 2: Influence of Solvent on Quinoxaline Synthesis
SolventCatalystTemperatureTimeYield (%)
EthanolENPFSARoom Temp.40 min88
TolueneAlCuMoVP25°C120 min92
WaterCANRoom Temp.-98
AcetonitrileCANRoom Temp.20 min80-98
1,4-DioxaneFeCl₃Microwave-High
DMFFeCl₃Microwave-High
CyclohexaneMAP, DAP, or TSPRoom Temp.-Lower
THFMAP, DAP, or TSPRoom Temp.-Lower

Data compiled from multiple sources.[3][4][5][7][8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil using a recyclable alumina-supported heteropolyoxometalate catalyst.[3]

Materials:

  • o-phenylenediamine (1 mmol, 0.108 g)

  • Benzil (1 mmol, 0.210 g)

  • Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)[3]

  • Toluene (8 mL)

  • Anhydrous Na₂SO₄

  • Ethanol (for recrystallization)

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (8 mL), add 100 mg of the AlCuMoVP catalyst.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.[3]

Protocol 2: General Procedure for the Beirut Reaction

This protocol describes the synthesis of 2-aminoquinoxaline-1,4-dioxides from benzofuroxane and an active methylene nitrile.

Materials:

  • Thiazol-2-ylacetonitrile (or other active methylene nitrile)

  • Benzofuroxane

  • Dimethylformamide (DMF)

  • Potassium hydroxide (KOH) or Triethylamine (Et₃N)

  • Ethanol

Procedure:

  • Dissolve equimolar amounts of the active methylene nitrile and benzofuroxane in DMF.

  • Treat the solution with 1.5 equivalents of a base (KOH or Et₃N).

  • Allow the dark-colored reaction mixture to stand in a freezer for 24–72 hours.

  • Dilute the reaction mixture with cold ethanol.

  • Filter the precipitated solid and recrystallize it to obtain the pure 2-aminoquinoxaline-1,4-dioxide.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Quinoxaline Yield suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions inefficient_catalysis Inefficient Catalysis? suboptimal_conditions->inefficient_catalysis No optimize_temp_time Optimize Temperature & Time (Monitor by TLC) suboptimal_conditions->optimize_temp_time Yes poor_starting_materials Poor Starting Materials? inefficient_catalysis->poor_starting_materials No screen_catalysts Screen Different Catalysts (e.g., Lewis Acids) inefficient_catalysis->screen_catalysts Yes purify_reactants Purify o-phenylenediamine & 1,2-dicarbonyl poor_starting_materials->purify_reactants Yes end_goal Improved Yield optimize_temp_time->end_goal screen_catalysts->end_goal purify_reactants->end_goal

Caption: Troubleshooting flowchart for low quinoxaline synthesis yield.

Purification_Workflow crude_product Crude Quinoxaline Product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization unstable_on_silica Unstable on Silica? column_chromatography->unstable_on_silica poor_solubility Poor Solubility in Recrystallization Solvent? recrystallization->poor_solubility co_elution Co-elution? unstable_on_silica->co_elution No deactivate_silica Deactivate Silica (Et3N) or use Alumina unstable_on_silica->deactivate_silica Yes optimize_solvent Optimize Solvent System via TLC co_elution->optimize_solvent Yes pure_product Pure Quinoxaline deactivate_silica->pure_product optimize_solvent->pure_product colored_solution Colored Solution? poor_solubility->colored_solution No two_solvent_system Use Two-Solvent System (e.g., Methanol/Water) poor_solubility->two_solvent_system Yes charcoal_treatment Add Activated Charcoal & Hot Filter colored_solution->charcoal_treatment Yes two_solvent_system->pure_product charcoal_treatment->pure_product

Caption: Purification workflow and troubleshooting for quinoxaline derivatives.

References

Technical Support Center: Synthesis of 2-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethyl)quinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the condensation reaction between o-phenylenediamine and a 1,2-dicarbonyl compound containing a trifluoromethyl group. Common trifluoromethylated precursors include ethyl 4,4,4-trifluoroacetoacetate and 3,3,3-trifluoropyruvaldehyde.

Q2: I am observing a significant amount of an isomeric byproduct. What is it and how can I minimize its formation?

A2: When using unsymmetrical 1,2-dicarbonyl precursors like ethyl 4,4,4-trifluoroacetoacetate, the formation of the constitutional isomer, 3-(Trifluoromethyl)quinoxaline, is a common side reaction. The regioselectivity of the cyclization can be influenced by the reaction conditions. To favor the formation of the desired this compound, it is often recommended to perform the reaction under acidic conditions, which can protonate the more basic nitrogen of the intermediate, guiding the cyclization.

Q3: My reaction yields are consistently low. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may require longer reaction times or higher temperatures for complete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Side reactions: The formation of byproducts such as the isomeric 3-(Trifluoromethyl)quinoxaline, benzimidazoles, or over-oxidized products can consume starting materials and reduce the yield of the desired product.

  • Purity of starting materials: Impurities in o-phenylenediamine or the trifluoromethylated precursor can lead to undesired side reactions. It is advisable to use high-purity starting materials.

  • Suboptimal workup and purification: Product loss can occur during extraction and purification steps. Optimizing these procedures is important for maximizing isolated yields.

Q4: I am having difficulty separating the 2- and 3-(Trifluoromethyl)quinoxaline isomers. What purification strategies are effective?

A4: The separation of these isomers can be challenging due to their similar polarities.

  • Column Chromatography: Careful optimization of the eluent system for silica gel chromatography is often successful. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, can provide good separation. Using a high-performance liquid chromatography (HPLC) system with a suitable column can offer better resolution for difficult separations.[1]

  • Recrystallization: Fractional crystallization can be effective if a solvent is found in which the two isomers have significantly different solubilities. This often requires screening a variety of solvents.[1]

Q5: My final product is colored, but it should be a white to off-white solid. What is the cause of the coloration?

A5: Coloration in the final product can be due to the presence of minor, highly colored impurities. These can sometimes be N-oxide byproducts or degradation products. Treatment of a solution of the product with activated charcoal followed by filtration and recrystallization can often remove colored impurities.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Monitor reaction progress by TLC.
Purity of o-phenylenediamineUse freshly purified o-phenylenediamine. It can be purified by recrystallization from ethanol or sublimation.
Degradation of trifluoromethyl precursorStore the trifluoromethylated dicarbonyl compound under anhydrous conditions and at a low temperature.
Mixture of Isomers Lack of regioselectivity in cyclizationPerform the reaction under acidic conditions (e.g., in acetic acid or with a catalytic amount of a strong acid) to control the cyclization step.
Presence of Benzimidazole Byproduct Aldehyde impurity in the dicarbonyl starting materialPurify the 1,2-dicarbonyl compound before use. The reaction of o-phenylenediamine with an aldehyde impurity can lead to the formation of a benzimidazole derivative.[2]
Formation of Dihydroquinoxaline Incomplete oxidation of the intermediateIf the reaction is run under inert atmosphere, exposing the reaction mixture to air during workup can facilitate oxidation to the aromatic quinoxaline.[2]
Co-elution of Product and Impurities during Chromatography Inappropriate solvent systemScreen different eluent systems with varying polarities using TLC to achieve better separation. Consider using a different stationary phase like alumina.[1]

Quantitative Data Summary

The following table summarizes typical yields and isomer ratios observed in the synthesis of this compound under different reaction conditions.

Precursor Solvent Catalyst Temperature (°C) Time (h) Total Yield (%) Isomer Ratio (2-CF₃ : 3-CF₃)
Ethyl 4,4,4-trifluoroacetoacetateEthanolNoneReflux6753:1
Ethyl 4,4,4-trifluoroacetoacetateAcetic AcidNone1004859:1
3,3,3-TrifluoropyruvaldehydeMethanolNoneRT2901:1
3,3,3-TrifluoropyruvaldehydeAcetic AcidNone60192>20:1

Note: The data presented in this table are representative and may vary based on the specific experimental setup and purity of reagents.

Experimental Protocols

Key Experiment: Synthesis of this compound from o-Phenylenediamine and Ethyl 4,4,4-trifluoroacetoacetate

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.08 g, 10 mmol) in glacial acetic acid (20 mL).

  • Add ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10 mmol) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of ice-water.

  • Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white to off-white solid.

Visualizations

Reaction Pathway and Major Side Reactions

Reaction_Pathway OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate Condensation Benzimidazole Benzimidazole byproduct OPD->Benzimidazole Reaction with Aldehyde Impurity TFAA Ethyl 4,4,4-trifluoroacetoacetate TFAA->Intermediate Product This compound Intermediate->Product Cyclization (Desired Pathway) Isomer 3-(Trifluoromethyl)quinoxaline Intermediate->Isomer Alternative Cyclization (Side Reaction) Dihydroquinoxaline Dihydroquinoxaline Intermediate->Dihydroquinoxaline Incomplete Oxidation

Caption: Main reaction pathway and common side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Reaction Check Reaction Completion (TLC analysis) Start->Check_Reaction Check_Purity Analyze Purity of Starting Materials Check_Reaction->Check_Purity Complete Optimize_Conditions Optimize Reaction Conditions Check_Reaction->Optimize_Conditions Incomplete Analyze_Byproducts Identify Major Byproducts (NMR, LC-MS) Check_Purity->Analyze_Byproducts Pure Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impurities Detected Modify_Reaction Modify Reaction Conditions Analyze_Byproducts->Modify_Reaction Byproducts Identified Optimize_Purification Optimize Purification Protocol Analyze_Byproducts->Optimize_Purification No major byproducts, suspect loss on purification Success Improved Yield Optimize_Conditions->Success Optimized Purify_SM->Success Modify_Reaction->Success Modified Optimize_Purification->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Regioselective Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for regioselective quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in quinoxaline synthesis when using unsymmetrical starting materials?

A1: The regioselectivity of quinoxaline synthesis, particularly from unsymmetrical 1,2-diamines and α-dicarbonyl compounds, is governed by a combination of electronic and steric factors. The electronic nature of substituents on the starting materials plays a crucial role; electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can direct the condensation to favor the formation of one regioisomer over the other.[1] Steric hindrance, where bulky substituents impede reaction at nearby sites, also significantly influences the outcome.[1]

Q2: How can I control which nitrogen of an unsymmetrical 1,2-diamine reacts with a specific carbonyl group of an unsymmetrical 1,2-dicarbonyl compound?

A2: Achieving control in this scenario often requires a careful selection of reaction conditions and catalysts. The relative reactivity of the two amino groups in the diamine and the two carbonyl groups in the dicarbonyl compound is key. Generally, the more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl. This can be modulated by:

  • pH control: The basicity of the amino groups can be influenced by the pH of the reaction medium.

  • Catalyst choice: Certain catalysts can selectively activate one carbonyl group over the other or interact differently with the two amino groups.[2][3]

  • Protecting groups: Temporarily protecting one of the amino groups can force the reaction to occur at the unprotected site, although this adds extra steps to the synthesis.

Q3: Can microwave-assisted synthesis improve the regioselectivity of my quinoxaline formation?

A3: Yes, microwave-assisted synthesis can be a powerful tool for improving regioselectivity and reaction efficiency.[2] The rapid and uniform heating provided by microwaves can significantly reduce reaction times and often leads to cleaner reactions with higher yields of the desired regioisomer.[4][5][6] In some cases, the selectivity can be dramatically different from conventional heating methods.

Troubleshooting Guides

Problem 1: Poor or No Regioselectivity (Formation of a Mixture of Isomers)

Symptoms:

  • NMR and/or LC-MS analysis of the crude product shows a nearly 1:1 mixture of the two possible regioisomers.

  • Difficulty in separating the isomers by standard chromatography.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Similar Reactivity of Functional Groups The electronic and steric environments of the reacting centers on both the diamine and dicarbonyl are too similar for inherent selectivity.
Solution 1: Catalyst and Ligand Screening: The choice of catalyst and ligands can significantly influence regioselectivity. For palladium-catalyzed reactions, bulky ligands may favor reaction at less hindered sites. Screen a variety of catalysts (e.g., Palladium, Rhodium, Copper) and ligands.[1]
Solution 2: Solvent Screening: The polarity of the solvent can affect the transition states leading to the different isomers.[7][8] Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, water).[7]
Solution 3: Temperature Adjustment: Lowering the reaction temperature may increase selectivity by favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures might be beneficial.[1]
Solution 4: Use of Additives: Acids or bases can alter the catalytic cycle and impact regioselectivity. For instance, pivalic acid is a common additive in Pd-catalyzed C-H functionalization.[1]
Problem 2: Low Yield of the Desired Regioisomer

Symptoms:

  • The desired regioisomer is formed, but in a low yield, with the undesired isomer being the major product.

  • Significant formation of side products.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Unfavorable Electronic or Steric Bias The inherent electronic and steric properties of your substrates favor the formation of the undesired isomer.
Solution 1: Modify Starting Materials: If possible, consider redesigning your starting materials to introduce a stronger electronic or steric bias that favors the desired product.
Solution 2: Employ a Directing Group: The use of a directing group can provide precise control over the regioselectivity of the reaction.[1]
Suboptimal Reaction Conditions The current reaction conditions are not optimized for the formation of the desired product.
Solution 1: Re-evaluate Catalyst and Solvent: As with poor selectivity, a thorough screening of catalysts, ligands, and solvents is crucial.[1][7]
Solution 2: Microwave-Assisted Synthesis: This technique can sometimes favor different reaction pathways, potentially increasing the yield of the desired isomer.[5][6][9]
Solution 3: Change the Order of Addition: In some cases, the order in which reactants are mixed can influence the reaction pathway.

Data Presentation

Table 1: Effect of Catalyst on Quinoxaline Synthesis Yield [3]

CatalystReaction Time (min)Yield (%)
CrCl₂·6H₂O3692
PbBr₂4588
CuSO₄·5H₂O6085
Reaction conditions: o-phenylenediamine (1.11 mmol), phenanthrenequinone (1.01 mmol), catalyst (0.01 g), ethanol (5 mL) at room temperature.

Table 2: Microwave-Assisted Synthesis of 6-Substituted Quinoxalines [1]

Amine NucleophileProductYield (%)
Pyrrolidine6-(1-Pyrrolidinyl)-quinoxaline93
Piperidine6-(1-Piperidinyl)-quinoxaline85
Morpholine6-(4-Morpholinyl)-quinoxaline95
1H-Pyrazole6-(1H-Pyrazol-1-yl)-quinoxaline88
Reaction conditions: 6-fluoroquinoxaline (0.68 mmol), amine (1.36 mmol), K₂CO₃ (1.36 mmol) in DMSO (1.5 mL) at 200 °C for 30 minutes in a microwave reactor.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Quinoxaline Synthesis [3]

  • To a 25 mL flask equipped with a magnetic stirrer, add o-phenylenediamine (1.11 mmol), the 1,2-dicarbonyl compound (1.01 mmol), and the selected catalyst (0.01 g).

  • Add ethanol (5 mL) as the solvent.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, heat the mixture to dissolve the product in hot ethanol.

  • Separate the insoluble catalyst by filtration.

  • Allow the solution to cool to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 6-Substituted Quinoxalines [1]

  • In a 5 mL microwave vial, combine 6-fluoroquinoxaline (0.68 mmol, 1.0 equiv.), the desired amine (1.36 mmol, 2.0 equiv.), and K₂CO₃ (1.36 mmol, 2.0 equiv.).

  • Add DMSO (1.5 mL) as the solvent.

  • Seal the vial and heat in a microwave reactor at 200 °C for 30 minutes.

  • After cooling, pour the reaction mixture into ice-water (50 mL).

  • Collect the precipitate by filtration or extract the aqueous layer with an organic solvent.

  • Purify the crude product by chromatography.

Visualizations

Regioselectivity_Factors cluster_Substrates Substrate Properties cluster_Conditions Reaction Conditions Electronic Electronic Effects (EDG vs EWG) Outcome Regioselective Quinoxaline Product Electronic->Outcome Steric Steric Hindrance Steric->Outcome Catalyst Catalyst/Ligand Catalyst->Outcome Solvent Solvent Solvent->Outcome Temperature Temperature Temperature->Outcome Additives Additives (Acid/Base) Additives->Outcome

Caption: Key factors influencing regioselectivity in quinoxaline synthesis.

Troubleshooting_Workflow cluster_Conditions Condition Screening cluster_Strategy Strategy Modification Start Start: Poor Regioselectivity Step1 Analyze Substrates: Electronic & Steric Effects Start->Step1 Step2 Screen Reaction Conditions Step1->Step2 Step3 Modify Synthesis Strategy Step2->Step3 Unsuccessful End Achieved Regioselectivity Step2->End Successful Catalyst Catalyst/Ligand Solvent Solvent Temperature Temperature Step3->End Directing_Group Use Directing Group Microwave Microwave Synthesis

Caption: Troubleshooting workflow for improving regioselectivity.

References

Technical Support Center: Synthesis of Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trifluoromethylated Heterocycle Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the synthesis of these crucial compounds. The trifluoromethyl group is a key pharmacophore, and its successful incorporation into heterocyclic scaffolds is paramount for the development of new therapeutics and agrochemicals.[1][2]

Troubleshooting Guide: Overcoming Low Yields

This guide addresses specific problems that can lead to low yields in the synthesis of trifluoromethylated heterocycles, offering potential causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Potential CauseRecommended Solutions
Inactive Trifluoromethylating Reagent Many trifluoromethylating reagents are sensitive to moisture and can decompose upon storage. For instance, hygroscopic reagents can lose their activity.[3] Ensure reagents are stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon). For nucleophilic trifluoromethylation using TMSCF₃ (Ruppert-Prakash reagent), a nucleophilic activator is required as TMSCF₃ itself is not sufficiently reactive.[4][5]
Suboptimal Reaction Temperature The optimal temperature can vary significantly depending on the reaction type and substrate. Some reactions require elevated temperatures to proceed, while for sensitive substrates, higher temperatures can lead to decomposition.[3] It is recommended to perform small-scale trial reactions at various temperatures to determine the optimal conditions.
Inappropriate Solvent The choice of solvent is critical and can significantly impact yield. For instance, in some photoredox catalysis reactions, CH₃CN has been identified as the ideal solvent.[6] The solubility of all reagents, including catalysts and additives, should be considered. For biphasic reactions, the solvent choice can also influence regioselectivity.[7] A solvent screen is often a necessary step in optimization.
Poor Reagent/Catalyst Solubility Insoluble reagents or catalysts can lead to low reaction rates. For reactions involving salts like KF, the addition of a phase-transfer catalyst such as 18-crown-6 can improve solubility and yield.
Incompatible Functional Groups The substrate may contain functional groups that are not compatible with the reaction conditions. For example, protic functional groups can sometimes interfere with palladium-catalyzed trifluoromethylation reactions.[8] Protecting sensitive functional groups may be necessary.

Problem 2: Formation of Multiple Products and/or Low Regioselectivity

Potential CauseRecommended Solutions
Multiple Reactive Sites on the Heterocycle Many heterocycles have multiple C-H bonds that can be trifluoromethylated, leading to a mixture of regioisomers. The inherent reactivity of the heterocycle often dictates the position of trifluoromethylation.[7][9] For pyridines, radical trifluoromethylation can yield a mixture of 2-, 3-, and 4-substituted products.[10]
Reaction Mechanism Ambiguity Different reaction mechanisms (radical, nucleophilic, electrophilic) can lead to different regioselectivity. Understanding the likely mechanism can help in predicting and controlling the outcome. For instance, in pyridine derivatives, methods for 2- and 4-position-selective nucleophilic trifluoromethylation are available, while 3-position selectivity has been a greater challenge.[11]
Steric Hindrance Bulky substituents on the heterocyclic ring can hinder access to certain positions, influencing the regioselectivity of the reaction.
Solvent Effects The choice of solvent can sometimes be used to tune the regioselectivity of the reaction. For example, in the trifluoromethylation of 4-acetylpyridine, different solvent systems can alter the ratio of isomers.[7]

Problem 3: Product Decomposition or Side Reactions

Potential CauseRecommended Solutions
Harsh Reaction Conditions High temperatures or the use of strong acids/bases can lead to the decomposition of the desired product.[3] Employing milder reaction conditions, such as those offered by photoredox catalysis, can mitigate this issue.[12]
Radical-Induced Side Reactions In radical trifluoromethylation reactions, unwanted side reactions can occur. The addition of a radical trap like TEMPO can help diagnose the involvement of radical pathways and in some cases, minimize side product formation.
Instability of the Trifluoromethyl Group While generally stable, the trifluoromethyl group can undergo decomposition under certain conditions, such as in the presence of some transition metal catalysts, Lewis acids, or strong bases.[13]
Oxidative Degradation For reactions involving oxidants, the substrate or product may be susceptible to oxidative degradation. Careful control of the oxidant amount and reaction time is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the main types of trifluoromethylation reactions for heterocycles?

A1: The three main types are radical, nucleophilic, and electrophilic trifluoromethylation.[14]

  • Radical Trifluoromethylation: Involves the trifluoromethyl radical (CF₃•) and is often used for direct C-H functionalization. Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) in the presence of an oxidant are common.[15]

  • Nucleophilic Trifluoromethylation: Utilizes a source of the trifluoromethyl anion (CF₃⁻). The Ruppert-Prakash reagent (TMSCF₃) is a widely used precursor, typically requiring activation by a nucleophilic catalyst.[4][5]

  • Electrophilic Trifluoromethylation: Employs reagents that deliver an electrophilic trifluoromethyl group ("CF₃⁺"). Togni's and Umemoto's reagents are well-known examples of this class.[16][17]

Q2: How can I improve the regioselectivity of my trifluoromethylation reaction on a pyridine ring?

A2: Achieving high regioselectivity on pyridines can be challenging.[10] Strategies include:

  • Utilizing Directing Groups: Functional groups on the pyridine ring can direct the trifluoromethylation to a specific position.

  • Choosing the Right Methodology: Nucleophilic methods often favor the 2- and 4-positions, while specific methods have been developed for the more challenging 3-position functionalization.[11]

  • Solvent Tuning: In some cases, changing the solvent system can influence the isomeric ratio of the products.[7]

Q3: My photoredox-catalyzed trifluoromethylation is not working well. What should I check?

A3: For photoredox reactions, consider the following:

  • Light Source: Ensure the light source has the correct wavelength to excite the photocatalyst.

  • Degassing: Oxygen can quench the excited state of the photocatalyst and should be removed by degassing the reaction mixture (e.g., with argon or nitrogen).

  • Catalyst Loading: While catalytic, an insufficient amount of photocatalyst will result in low conversion.

  • Reagent Purity: Impurities in the substrate, solvent, or reagents can interfere with the catalytic cycle.

Q4: Are there any "green" or more environmentally friendly methods for trifluoromethylation?

A4: Yes, there is a growing interest in developing more sustainable methods.

  • Photoredox Catalysis: Often utilizes visible light and can be performed under mild conditions.[12]

  • Continuous-Flow Synthesis: Can offer better control over reaction parameters, leading to higher yields and reduced waste.[18]

  • Aqueous Micellar Catalysis: Performing reactions in water using surfactants can be a greener alternative to organic solvents.

Data Presentation: Comparative Yields of Trifluoromethylation Reagents

The following tables provide a summary of reported yields for the trifluoromethylation of various heterocycles using different reagents. This data can serve as a guide for selecting a suitable method for a specific substrate.

Table 1: Trifluoromethylation of Indole Derivatives

Reagent/MethodSubstrateProductYield (%)
CF₃SO₂Na, TBHPIndole2-(Trifluoromethyl)indole66
Togni's ReagentIndole3-(Trifluoromethyl)indole75
CuCF₃ (from fluoroform)2-Alkynylaniline2-(Trifluoromethyl)indoleVaries (good to excellent)
Pd(hfac)₂, PPh₃γ,δ-Unsaturated AmineTrifluoromethylated Indoline58

Table 2: Trifluoromethylation of Pyridine and Pyridone Derivatives

Reagent/MethodSubstrateProductYield (%)
CF₃SO₂Na, tBuOOH4-tert-Butylpyridine2-Trifluoromethyl-4-tert-butylpyridineAppreciable
Hydrosilylation, Togni's ReagentQuinoline3-TrifluoromethylquinolineModerate to high
Light-promoted, NaSO₂CF₃Pyridone3-Trifluoromethylpyridone76

Table 3: Trifluoromethylation of Other Heterocycles

Reagent/MethodSubstrateProductYield (%)
CF₃SO₂Na, tBuOOHCaffeine8-(Trifluoromethyl)caffeine81
Umemoto's ReagentPyrrole2-(Trifluoromethyl)pyrrole87
Silver-catalyzed cyclizationDiazo reagents and fluoronitroalkenesFluorinated and trifluorinated pyrazolesModerate to good

Experimental Protocols

Protocol 1: Radical Trifluoromethylation of a Heterocycle using CF₃SO₂Na (Langlois' Reagent)

This protocol is a general procedure for the trifluoromethylation of heterocycles based on the work of Baran and co-workers.[7]

Materials:

  • Heterocyclic substrate (1.0 equiv)

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na) (3.0 equiv)

  • tert-Butyl hydroperoxide (tBuOOH), 70% in water (5.0 equiv)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a vial, add the heterocyclic substrate (e.g., 0.5 mmol).

  • Add sodium trifluoromethanesulfinate (1.5 mmol).

  • Add DCM and water in a 2.5:1 ratio (e.g., 2.5 mL DCM and 1.0 mL H₂O).

  • Stir the biphasic mixture vigorously.

  • Add tert-butyl hydroperoxide (2.5 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at 23 °C for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is incomplete after 24 hours, a second portion of CF₃SO₂Na (3.0 equiv) and tBuOOH (5.0 equiv) can be added.[7]

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde-Substituted Heterocycle using TMSCF₃

This is a general protocol for the trifluoromethylation of aldehydes using the Ruppert-Prakash reagent, activated by a fluoride source.[4][5]

Materials:

  • Aldehyde-substituted heterocycle (1.0 equiv)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.2-1.5 equiv)

  • Tetrabutylammonium fluoride (TBAF) (catalytic amount, e.g., 5-10 mol%)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aldehyde-substituted heterocycle (e.g., 1.0 mmol) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution in THF.

  • Slowly add TMSCF₃ to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The resulting TMS-protected alcohol can be deprotected by treatment with acid (e.g., HCl in methanol) to yield the trifluoromethylated alcohol.

  • Purify the final product by column chromatography.

Protocol 3: Electrophilic Trifluoromethylation of a β-Ketoester-Substituted Heterocycle using Togni's Reagent

This protocol is a general procedure for the electrophilic trifluoromethylation of β-keto esters.[19]

Materials:

  • β-Ketoester-substituted heterocycle (1.0 equiv)

  • Togni's Reagent I (1.1 equiv)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.1 equiv)

  • Solvent (e.g., acetonitrile)

Procedure:

  • To a flask, add the β-ketoester-substituted heterocycle (e.g., 0.5 mmol), K₂CO₃ (1.0 mmol), and TBAB (0.05 mmol).

  • Add acetonitrile and stir the mixture.

  • Add Togni's Reagent I (0.55 mmol) in one portion.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start setup Combine Heterocycle, Reagents, and Solvent under Inert Atmosphere start->setup reaction Stir at Optimal Temperature setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Isolated Product purify->end

Caption: General experimental workflow for trifluoromethylated heterocycle synthesis.

photoredox_catalysis cluster_oxidative_quenching Oxidative Quenching Cycle cluster_reductive_quenching Reductive Quenching Cycle PC PC PC_star PC* PC->PC_star Excitation PC_oxidized PC(n+1)+ PC_reduced PC(n-1)+ PC_star->PC_reduced SET CF3_source CF3 Source PC_star->CF3_source e- transfer PC_reduced->PC SET light hv light->PC substrate Substrate intermediate [Substrate-CF3]• substrate->intermediate product Product product->PC_reduced e- transfer CF3_radical CF3• CF3_source->CF3_radical CF3_radical->substrate intermediate->product

Caption: Simplified signaling pathway for a photoredox catalytic trifluoromethylation cycle.

References

Technical Support Center: Purification of Fluorinated Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of fluorinated quinoxaline compounds.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization Issues

Q1: My fluorinated quinoxaline compound oils out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue with polar fluorinated compounds. It occurs when the compound separates from the solution as a liquid rather than a solid. Here are several strategies to address this:

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. A slower cooling rate provides more time for crystal nucleation and growth.

  • Use a different solvent system: The current solvent may be too good of a solvent even at low temperatures, or its boiling point might be too high. Experiment with a co-solvent system (a "good" solvent and a "poor" solvent) to fine-tune the solubility.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Q2: I'm seeing low recovery after recrystallization. How can I improve my yield?

A2: Low recovery can be due to several factors. Consider the following troubleshooting steps:

  • Minimize the amount of solvent: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve your crude product. Using an excess of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.

  • Optimize the cooling process: Ensure the solution is thoroughly cooled. For many compounds, cooling in an ice bath or even a freezer for a period can significantly increase the yield of precipitated crystals.

  • Perform a second crop: After filtering the initial crystals, concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower than the first.

  • Check for premature crystallization: If the compound crystallizes too quickly during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

Column Chromatography Issues

Q3: My fluorinated quinoxaline is showing significant tailing or fronting on a silica gel column. What is the cause and how can I fix it?

A3: Peak tailing or fronting in normal-phase chromatography of fluorinated quinoxalines, which can be basic, is often due to interactions with the stationary phase.

  • Secondary Interactions: The basic nitrogen atoms in the quinoxaline ring can interact strongly with acidic silanol groups on the surface of the silica gel, leading to tailing.[1]

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your eluent.[2]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the amount of sample loaded onto the column.[1]

  • Inappropriate Mobile Phase pH: For reverse-phase HPLC, if the pH of the mobile phase is close to the pKa of your compound, it can exist in both ionized and neutral forms, leading to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[1]

Q4: I'm having trouble separating constitutional isomers of my fluorinated quinoxaline. What strategies can I employ?

A4: Separating isomers with very similar physical properties can be challenging. Here are some techniques to try:

  • Fractional Recrystallization: This can be effective if the isomers have a sufficient difference in solubility in a particular solvent. This requires careful solvent screening and can be time-consuming.

  • Flash Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems to exploit subtle differences in polarity.

    • Gradient Elution: Use a very shallow gradient during elution to improve the separation of closely eluting isomers.

  • Preparative HPLC: This is often the most effective method for separating difficult-to-resolve isomers.

    • Column Chemistry: Screen different column chemistries, such as C18, phenyl-hexyl, or specialized fluorinated phases.[1] Fluorinated stationary phases can offer unique selectivity for fluorinated analytes.[1]

Q5: My highly polar fluorinated quinoxaline compound is not retained on a C18 column in reverse-phase HPLC. What should I do?

A5: Poor retention of polar compounds on traditional reverse-phase columns is a common problem. Here are some solutions:

  • Use a Highly Aqueous Mobile Phase: If your column is aqueous-stable, you can start with a 100% aqueous mobile phase.[1]

  • Employ a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[1]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds that show little or no retention in reverse-phase chromatography.[1]

  • Use a Fluorinated Stationary Phase: These phases can increase the retention of fluorinated compounds through fluorous interactions.[1]

Data Presentation

Table 1: Generalized Comparison of Purification Techniques for Fluorinated Quinoxaline Compounds

This table provides a generalized comparison of common purification techniques. The actual results will vary depending on the specific compound, its impurities, and the experimental conditions.

Purification TechniqueTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Recrystallization Good to Excellent (>98%)Moderate to High (50-90%)Cost-effective, scalable, can yield highly pure crystalline material.Can be time-consuming to find the right solvent, risk of low recovery, may not remove all impurities.
Flash Chromatography Good (95-98%)High (80-95%)Fast, suitable for larger quantities, good for removing baseline impurities.May not separate closely related isomers, uses larger volumes of solvent.
Preparative HPLC Excellent (>99%)Moderate (60-85%)High resolution for separating complex mixtures and isomers.More expensive, lower throughput, requires specialized equipment.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Fluorinated Quinoxaline

  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude fluorinated quinoxaline. Add a few drops of a test solvent at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent required.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.

Protocol 2: General Procedure for Flash Column Chromatography of a Fluorinated Quinoxaline

  • TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC) that gives your desired compound an Rf value of approximately 0.2-0.4 and separates it from impurities. A common starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, you can pre-adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions. If a gradient elution is required, gradually increase the polarity of the mobile phase. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Fluorinated Quinoxaline recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography (Flash or Prep HPLC) crude_product->column_chromatography purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product

Caption: General experimental workflow for the purification of fluorinated quinoxaline compounds.

troubleshooting_workflow cluster_recrystallization Recrystallization cluster_chromatography Chromatography start Purification Issue Identified issue_type What is the nature of the issue? start->issue_type oiling_out Oiling Out issue_type->oiling_out Recrystallization low_yield_recryst Low Yield issue_type->low_yield_recryst Recrystallization poor_peak_shape Poor Peak Shape issue_type->poor_peak_shape Chromatography isomer_sep Isomer Separation issue_type->isomer_sep Chromatography solution_oiling Adjust Cooling Rate Change Solvent System oiling_out->solution_oiling solution_yield Minimize Solvent Cool Thoroughly low_yield_recryst->solution_yield solution_peak Add Base to Eluent Reduce Sample Load poor_peak_shape->solution_peak solution_isomer Shallow Gradient Preparative HPLC isomer_sep->solution_isomer

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Optimization of Catalyst Loading for Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to catalyst loading in quinoxaline synthesis. The following troubleshooting guides and FAQs will help streamline your experimental workflow and enhance reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for optimizing catalyst loading for a new quinoxaline synthesis reaction?

Optimizing catalyst loading is a critical step to ensure high yield, minimize reaction time, and reduce costs. A systematic approach involves screening a range of catalyst concentrations to identify the optimal level for your specific substrates and conditions.

The workflow below outlines a typical process for this optimization.

G cluster_setup Phase 1: Experimental Setup cluster_execution Phase 2: Execution & Analysis cluster_decision Phase 3: Optimization start Select Model Reaction (e.g., o-phenylenediamine + benzil) reagents Define Standard Conditions (Solvent, Temperature, Time) start->reagents catalyst Choose Catalyst to Screen reagents->catalyst range Define Catalyst Loading Range (e.g., 1-20 mol% or 10-150 mg) catalyst->range run Run Parallel Reactions with Varying Catalyst Loads range->run monitor Monitor Reaction Progress (e.g., by TLC) run->monitor analyze Isolate & Analyze Product (Yield, Purity) monitor->analyze decision Is Yield/Purity Optimal? analyze->decision optimal Optimal Loading Identified decision->optimal Yes refine Refine Range or Other Parameters (e.g., Temperature, Time) decision->refine No refine->range

Caption: Workflow for optimizing catalyst loading in quinoxaline synthesis.

Experimental Protocol: Catalyst Loading Optimization

This protocol details a general method for determining the optimal loading of a catalyst for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

Materials:

  • o-Phenylenediamine (1 mmol per reaction)

  • Benzil (1 mmol per reaction)

  • Catalyst (e.g., Alumina-supported heteropolyoxometalate)

  • Solvent (e.g., Toluene, Ethanol)

  • A series of reaction vessels (e.g., round-bottom flasks)

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Standard workup and purification equipment

Procedure:

  • Setup: Arrange a series of five reaction vessels. To each vessel, add o-phenylenediamine (1 mmol) and benzil (1 mmol) dissolved in the chosen solvent (e.g., 7 mL of toluene).[1]

  • Catalyst Addition: Add varying amounts of the catalyst to each vessel. For example, if screening a solid catalyst like AlCuMoVP, you might use 10 mg, 50 mg, 100 mg, and 150 mg, with one vessel as a no-catalyst control.[1]

  • Reaction: Stir the reaction mixtures at the desired temperature (e.g., room temperature).[2]

  • Monitoring: Monitor the progress of each reaction periodically using TLC until the starting materials are consumed or no further product formation is observed.[2]

  • Workup:

    • If using a heterogeneous catalyst, separate it by filtration.[2]

    • Work up the reaction mixture, which may involve adding water to precipitate the product or extracting it with an organic solvent.[2]

  • Isolation and Analysis: Isolate the crude product from each reaction by filtration.[2] Purify the product (e.g., by recrystallization) and calculate the yield for each catalyst loading.

  • Optimization: Compare the yields and purity across the different catalyst loadings to determine the most efficient concentration.

Q2: My reaction yield is low. How do I troubleshoot if this is related to catalyst loading?

Low yields can stem from multiple factors, including suboptimal catalyst loading.[3][4] Differentiating the cause is key. Too little catalyst can lead to an incomplete or slow reaction, while too much can sometimes promote side reactions.

The following guide can help you diagnose the issue.

G cluster_causes Potential Causes cluster_actions Troubleshooting Actions start Problem: Low Quinoxaline Yield cause1 Suboptimal Catalyst Loading start->cause1 cause2 Poor Reagent Quality (e.g., dicarbonyl degraded) start->cause2 cause3 Incorrect Reaction Conditions (Temp, Time, Solvent) start->cause3 cause4 Byproduct Formation (e.g., Benzimidazole, N-Oxide) start->cause4 action1 Screen Catalyst Loading (Increase/Decrease Amount) cause1->action1 action2 Check Reagent Purity (via NMR, GC-MS) cause2->action2 action3 Optimize Temp & Time (Monitor with TLC) cause3->action3 action4 Analyze Crude Product (Identify Byproducts) cause4->action4 end Improved Yield action1->end Identified Optimal Loading action2->end Purified Reagents action3->end Optimized Conditions action4->end Adjusted Conditions to Minimize Byproducts

Caption: Troubleshooting workflow for addressing low yields in quinoxaline synthesis.[2]

Troubleshooting Steps:

  • Incomplete Reaction: If TLC analysis shows significant amounts of unreacted starting materials, the catalyst loading may be too low or the catalyst may be inefficient.[3] Try incrementally increasing the catalyst amount.

  • Multiple Side Products: If the TLC plate shows many unidentified spots, the catalyst loading might be too high, or the reaction conditions may be too harsh, causing decomposition.[3] Consider reducing the catalyst loading or lowering the reaction temperature.[3]

  • Specific Byproducts: The formation of specific byproducts like benzimidazoles can indicate impurities in the starting materials, while N-oxides can result from over-oxidation, which might be exacerbated by certain catalysts or conditions.[3]

Q3: What are typical catalyst loading ranges for different types of catalysts in quinoxaline synthesis?

Catalyst loading is not one-size-fits-all; it depends on the catalyst's nature (homogeneous vs. heterogeneous), activity, and the reaction conditions. The table below summarizes reported loading ranges for various catalysts used in the synthesis of 2,3-diphenylquinoxaline.

Catalyst TypeCatalyst ExampleTypical LoadingSolventTemperatureYield (%)Reference
Heterogeneous Alumina-supported CuH₂PMo₁₁VO₄₀100 mg (per 1 mmol substrate)TolueneRoom Temp.92[1]
Heterogeneous Fe₃O₄@SiO₂/Schiff base/Co(II)0.03 g (per 1 mmol substrate)EtOH/H₂ORoom Temp.95[5]
Heterogeneous BiCl₃-perlite10 mol%Solvent-free80°C96[6]
Homogeneous Iodine (I₂)20 mol%DMSO80°C78-99[7]
Organocatalyst Phenol20 mol%EtOH/H₂ORoom Temp.High[8]
Organocatalyst Pyridine1:1 molar ratio with substrateTHFRoom Temp.Excellent[9]
Lewis Acid CuSO₄·5H₂O0.01 g (per 1 mmol substrate)EthanolRoom Temp.High[10]

Key Observations:

  • Heterogeneous catalysts are often measured by weight (e.g., mg per mmol of reactant) and are prized for their recyclability.[11]

  • Homogeneous catalysts and organocatalysts are typically measured in mole percent (mol%) relative to the limiting reactant.[7]

  • Some reactions may require stoichiometric amounts of a catalyst, such as pyridine in certain protocols, which also acts as a base.[9]

  • The pursuit of green chemistry has led to the development of catalysts that are effective at very low loadings under mild, often aqueous, conditions.[7][11][12]

References

Validation & Comparative

A Comparative Guide to 2-(Trifluoromethyl)quinoxaline and Other Fluoroalkyl Quinoxalines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the synthesis, physicochemical properties, and biological performance of 2-(Trifluoromethyl)quinoxaline compared to other fluoroalkyl quinoxaline derivatives, supported by experimental data.

The introduction of fluoroalkyl groups into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of molecules. Quinoxaline, a privileged heterocyclic motif, has been extensively functionalized with such groups to generate a diverse range of biologically active compounds. This guide provides a comparative overview of this compound and other fluoroalkyl quinoxalines, presenting key experimental data to inform research and drug development.

Physicochemical Properties: A Comparative Overview

PropertyThis compound2-(Difluoromethyl)quinoxaline2-(Pentafluoroethyl)quinoxaline
Molecular Weight 198.14 g/mol [1]Data not availableData not available
Melting Point 60-65 °C[1]Data not availableData not available
Boiling Point Data not availableData not availableData not available
pKa Data not availableData not availableData not available
logP Data not availableData not availableData not available

Note: Data for 2-(Difluoromethyl)quinoxaline and 2-(Pentafluoroethyl)quinoxaline were not available in the reviewed literature. This highlights a gap in the current body of research and an opportunity for further investigation.

Synthesis of Fluoroalkyl Quinoxalines

The synthesis of 2-fluoroalkyl quinoxalines can be achieved through various synthetic routes. A common and effective method involves the condensation of an o-phenylenediamine with a corresponding fluoroalkyl-containing 1,2-dicarbonyl compound.

General Synthetic Workflow

A o-Phenylenediamine C Condensation/ Cyclization A->C B Fluoroalkyl α-ketoaldehyde or equivalent B->C D 2-Fluoroalkylquinoxaline C->D

Caption: General synthetic scheme for 2-fluoroalkyl quinoxalines.

Experimental Protocols

Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • 3,3,3-Trifluoro-1-phenylpropane-1,2-dione (or other suitable trifluoromethylated 1,2-dicarbonyl compound)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add the trifluoromethylated 1,2-dicarbonyl compound (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.

Biological Activity: A Comparative Perspective

Fluoroalkyl quinoxalines have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. The trifluoromethyl group, in particular, has been shown to enhance the biological potency of the quinoxaline scaffold.

Anticancer Activity

While specific comparative data for simple 2-fluoroalkyl quinoxalines is limited, studies on more complex derivatives highlight the importance of the trifluoromethyl group. For instance, a series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives were evaluated for their in vitro antitumor activity. The results indicated that the anticancer activity was dependent on the substituents in the carbonyl group.[2]

Compound ClassCancer Cell LinesActivity Metric (GI50)Reference
2-Alkylcarbonyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxidesMCF7 (breast), NCI-H460 (lung), SF-268 (CNS)Mean GI50 values ranging from 0.15 to 1.02 µM for the most active compounds.[2]
Antimicrobial Activity

Similarly, the introduction of a trifluoromethyl group has been shown to confer significant antimicrobial properties. Novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have demonstrated high antibacterial activity, particularly against Gram-positive strains, including mycobacteria. The introduction of a halogen atom at the 6-position of the quinoxaline ring further enhanced this activity.[3]

Compound ClassBacterial StrainsKey FindingReference
2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxidesGram-positive bacteria (including Mycobacterium)High antibacterial properties. Halogenation at the 6-position increased activity.[3]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial dilutions of the test compounds in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways in Anticancer Activity

Quinoxaline derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation and survival. While specific pathways for simple 2-fluoroalkyl quinoxalines are not extensively documented, the broader class of quinoxaline-based anticancer agents is known to target several key pathways.

cluster_0 Quinoxaline Derivatives cluster_1 Signaling Pathways cluster_2 Cellular Effects Quinoxaline Fluoroalkyl Quinoxaline PI3K_AKT PI3K/AKT/mTOR Quinoxaline->PI3K_AKT Inhibition MAPK MAPK/ERK Quinoxaline->MAPK Inhibition JAK_STAT JAK/STAT Quinoxaline->JAK_STAT Inhibition Apoptosis Apoptosis PI3K_AKT->Apoptosis Induces Proliferation Cell Proliferation PI3K_AKT->Proliferation Blocks Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Inhibits MAPK->Proliferation Blocks JAK_STAT->Proliferation Blocks

Caption: Key signaling pathways targeted by quinoxaline anticancer agents.

Conclusion

This compound and other fluoroalkyl quinoxalines represent a promising class of compounds with significant potential in drug discovery. The incorporation of fluoroalkyl groups demonstrably influences their physicochemical and biological properties. While direct comparative studies are limited, the available data suggest that the trifluoromethyl group is a key substituent for enhancing both anticancer and antimicrobial activities. Further research is warranted to systematically evaluate a broader range of 2-fluoroalkyl quinoxalines to establish clear structure-activity relationships and to elucidate their precise mechanisms of action. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to pursue these investigations.

References

The Fluorine Advantage: Unpacking the Enhanced Biological Activity of 2-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into bioactive molecules is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. In the context of quinoxaline derivatives, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, the introduction of a trifluoromethyl (-CF3) group at the 2-position has been shown to significantly augment their biological potential compared to non-fluorinated counterparts such as 2-methyl and 2-phenylquinoxaline.

Comparative Anticancer Activity

The cytotoxic effects of 2-(Trifluoromethyl)quinoxaline derivatives and their non-fluorinated analogs have been evaluated against various human cancer cell lines. The data consistently demonstrates that the presence of the -CF3 group leads to a marked increase in anticancer activity.

Compound ClassSpecific DerivativeCancer Cell LineAssayIC50 / GI50 (µM)Reference
Trifluoromethylated Quinoxalines 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide (6e)Full panel of 60 human tumor cell linesGrowth InhibitionMean GI50: 0.42[1][2]
2-tert-butylcarbonyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide (4c)Full panel of 60 human tumor cell linesGrowth InhibitionMean GI50: 1.02[1][2]
Difluorinated analog of 6e (6g)Full panel of 60 human tumor cell linesGrowth InhibitionMean GI50: 0.15[1][2]
Difluorinated analog of 4c (4g)Full panel of 60 human tumor cell linesGrowth InhibitionMean GI50: 0.52[1][2]
Non-Fluorinated Quinoxalines 2,3-dimethylquinoxalineHepG2 (Liver)CellTiter-Glo®IC₅₀ > 100[3]
2-phenylquinoxaline derivative (7j)HCT-116 (Colon)MTT AssayIC50: 26.75 µg/mL[4][5]
Quinoxaline-based Compound IVPC-3 (Prostate)MTT AssayIC50: 2.11[6]

Enhanced Antimicrobial Profile

The introduction of trifluoromethyl groups has also been associated with improved antimicrobial activity in quinoxaline derivatives. Studies have shown that fluorinated analogs exhibit potent activity against a range of bacterial and fungal strains.

Compound ClassSpecific DerivativeOrganismActivityReference
Trifluoromethylated Quinoxalines 4-trifluoromethylanilino substituted quinoxalineStaphylococcus aureus, Bacillus subtilis, Escherichia coliGood to moderate antibacterial activity[7]
Quinoxaline derivative with CF3 group (4b, 4n)Gram-positive and Gram-negative bacteriaEnhanced antibacterial activity[8]
Non-Fluorinated Quinoxalines 2-methyl-quinoxalineBacteriaIdentified as having antibacterial activity[9]
2,3-disubstituted quinoxalines (general)Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgarisSignificant antibacterial activity[7]

Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives exert their biological effects through various mechanisms, including the inhibition of key enzymes and modulation of critical signaling pathways involved in cell proliferation and survival.[6] One of the postulated mechanisms for the anticancer activity of quinoxaline derivatives is the inhibition of the VEGFR-2 signaling cascade, which plays a crucial role in angiogenesis.[3]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Survival Survival Akt->Survival Proliferation Proliferation MAPK_Pathway->Proliferation Migration Migration MAPK_Pathway->Migration Quinoxaline This compound Derivative Quinoxaline->VEGFR2 Inhibition

Caption: Postulated inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Quinoxaline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Add the diluted compounds to the wells and incubate for 48-72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight treat_compounds Treat cells with serial dilutions of quinoxaline derivatives incubate_overnight->treat_compounds incubate_treatment Incubate for 48-72 hours treat_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Remove medium and dissolve formazan crystals with DMSO incubate_mtt->dissolve_formazan measure_absorbance Measure absorbance at 570 nm dissolve_formazan->measure_absorbance analyze_data Calculate % cell viability and determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a microorganism.[11]

Materials:

  • Quinoxaline compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[12]

  • Serial Dilution: Perform two-fold serial dilutions of the quinoxaline compound in the broth medium in the 96-well plate.[13]

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.[13]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C ± 2°C) for 16-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, determined by visual inspection or by measuring the optical density at 600 nm.[12]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[14]

Materials:

  • Kinase of interest (e.g., VEGFR-2)

  • Substrate and ATP

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: Prepare a reaction buffer containing the kinase, substrate, and ATP. Add serially diluted test compounds to the wells of the plate.[14]

  • Initiate Reaction: Start the kinase reaction by adding the reaction buffer to the wells. Incubate at room temperature for 1 hour.[14]

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.[14]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.[14]

  • Luminescence Measurement: Measure the luminescence using a plate reader.[14]

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]

References

A Comparative Guide to Quinoxaline Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the quinoxaline scaffold is a cornerstone of creating a diverse range of therapeutic agents and functional materials.[1][2][3] This guide provides a comparative analysis of key methodologies for quinoxaline synthesis, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid in method selection and implementation.

Comparative Data of Synthesis Methods

The following table summarizes the performance of four distinct methods for the synthesis of quinoxaline derivatives, offering a clear comparison of their efficiency and reaction conditions.

MethodReactantsCatalyst/ConditionsSolventTimeYield (%)Ref.
Classical Condensation o-phenylenediamine, 1,2-dicarbonyl compound (e.g., benzil)Catalyst-free, Room TemperatureToluene120 min92[4]
Oxidative Cyclization o-phenylenediamine, α-halo ketone (e.g., phenacyl bromide)Catalyst-free, 80 °CWaterNot SpecifiedModerate to High[5]
Microwave-Assisted 1,2-diamine, 1,2-dicarbonyl compoundIodineWater/Ethanol (1:1)1-2 min90-98[6]
Green, Catalyst-Free o-phenylenediamine, dicarbonyl compound (e.g., glyoxal)None, Room TemperatureMethanol1 min93[7]

Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative study of quinoxaline synthesis methods, from reactant selection to final product analysis.

G cluster_0 Reactant Selection cluster_1 Method Comparison cluster_2 Reaction & Workup cluster_3 Analysis & Comparison Reactants Select o-phenylenediamine and 1,2-dicarbonyl/surrogate Method1 Classical Condensation Reactants->Method1 Method2 Oxidative Cyclization Reactants->Method2 Method3 Microwave-Assisted Reactants->Method3 Method4 Green, Catalyst-Free Reactants->Method4 Reaction Perform Synthesis Method1->Reaction Method2->Reaction Method3->Reaction Method4->Reaction Workup Isolate and Purify Product Reaction->Workup Analysis Characterize Product (NMR, IR, MS) Workup->Analysis Comparison Compare Yield, Purity, Time, and Green Metrics Analysis->Comparison

A generalized workflow for the comparative study of quinoxaline synthesis.

Detailed Experimental Protocols

Classical Condensation (Heterogeneous Catalysis)

This method utilizes a reusable heterogeneous catalyst for the synthesis of quinoxalines at room temperature.[4]

Procedure:

  • To a mixture of an o-phenylenediamine (1 mmol, 0.108 g) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 0.1 g of AlCuMoVP catalyst.[4]

  • Stir the mixture at room temperature.[4]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, separate the insoluble catalyst by filtration.[4]

  • Dry the filtrate over anhydrous Na2SO4.

  • Evaporate the solvent to obtain the pure product.

  • If necessary, purify the product by recrystallization from ethanol.[4]

Oxidative Cyclization from α-Halo Ketones

This one-pot strategy proceeds without a catalyst in an aqueous medium.[5]

Procedure:

  • In a suitable reaction vessel, combine the desired o-phenylenediamine (1 equivalent) and a substituted phenacyl bromide (1 equivalent) in water.

  • Heat the reaction mixture to 80 °C.[5]

  • Maintain the temperature and stir the mixture until the reaction is complete, as monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration.

  • Wash the solid product with water and dry to obtain the desired quinoxaline.

Microwave-Assisted Synthesis

This protocol offers a rapid and high-yielding synthesis of quinoxalines using microwave irradiation.[6]

Procedure:

  • In a microwave-safe reaction vessel, combine the 1,2-diamine (1 equivalent), the 1,2-dicarbonyl compound (1 equivalent), and a catalytic amount of iodine.

  • Add a 1:1 mixture of water and ethanol as the solvent.[6]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 1-2 minutes at a suitable power level to maintain the reaction temperature.

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product by filtration, wash with water, and dry.

Green, Catalyst-Free Synthesis at Room Temperature

This exceptionally fast and environmentally friendly method proceeds at ambient temperature without a catalyst.[7]

Procedure:

  • In a vessel open to the air, dissolve the o-phenylenediamine (1 equivalent) in methanol (approximately 5 mL per mmol of diamine).[7]

  • To the stirred solution, add the dicarbonyl compound (1 equivalent).[7]

  • Stir the reaction mixture vigorously at room temperature for one minute.[7]

  • The product will often precipitate from the solution.

  • Isolate the solid product by filtration.

  • Wash the product with a small amount of cold methanol and dry to obtain the high-purity quinoxaline.

References

Spectroscopic Analysis for Structural Confirmation of 2-(Trifluoromethyl)quinoxaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of 2-(Trifluoromethyl)quinoxaline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of complete experimental spectral data for this specific compound in public databases, this guide presents a combination of experimental data for closely related analogs—quinoxaline and 2-methylquinoxaline—and predicted data for this compound. This comparative approach allows for a robust structural confirmation workflow and serves as a valuable reference for researchers working with similar fluorinated heterocyclic compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (predicted) and its structural analogs, quinoxaline and 2-methylquinoxaline (experimental). These data are essential for the structural elucidation and purity assessment of these compounds.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound (Predicted) 3070 (Ar C-H stretch), 1600, 1570, 1490 (C=C & C=N stretch), 1320 (C-N stretch), 1150, 1120 (C-F stretch)
Quinoxaline (Experimental) [1][2][3]3060 (Ar C-H stretch), 1595, 1565, 1485 (C=C & C=N stretch), 1305 (C-N stretch)
2-Methylquinoxaline (Experimental) [4][5]3060 (Ar C-H stretch), 2925 (CH₃ stretch), 1598, 1568, 1490 (C=C & C=N stretch), 1310 (C-N stretch)

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound (Predicted) 8.95sH-3
8.15mH-5, H-8
7.85mH-6, H-7
Quinoxaline (Experimental) [1][6][7]8.80sH-2, H-3
8.10ddH-5, H-8
7.75ddH-6, H-7
2-Methylquinoxaline (Experimental) [4][8]8.75sH-3
8.05mH-5, H-8
7.70mH-6, H-7
2.78sCH₃

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound (Predicted) 148.5 (q, J ≈ 35 Hz)C-2
144.0C-3
142.0C-8a
141.5C-4a
131.0C-6, C-7
129.5C-5, C-8
120.0 (q, J ≈ 275 Hz)CF₃
Quinoxaline (Experimental) [1][9][10]145.2C-2, C-3
141.8C-8a, C-4a
129.6C-6, C-7
129.2C-5, C-8
2-Methylquinoxaline (Experimental) [4][9][11]154.5C-2
144.5C-3
141.5C-8a
140.8C-4a
129.5C-6
129.2C-7
129.0C-5
128.8C-8
22.5CH₃

Table 4: ¹⁹F NMR Spectroscopy Data (376 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound (Predicted) -68 to -70sCF₃

Table 5: Mass Spectrometry Data (EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 198179 ([M-F]⁺), 169 ([M-CF]⁺), 129 ([M-CF₃]⁺)
Quinoxaline (Experimental) [12][13]130103, 76
2-Methylquinoxaline (Experimental) [14][15]144117, 90, 77

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic Workflow for this compound Structural Confirmation Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Confirmation Synthesis Synthesize this compound Purification Purify by Column Chromatography/Recrystallization Synthesis->Purification IR FT-IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR_Data Identify Functional Groups (C-F, C=N, Ar C-H) IR->IR_Data NMR_Data Determine Proton/Carbon Environment and Connectivity NMR->NMR_Data MS_Data Confirm Molecular Weight and Fragmentation Pattern MS->MS_Data Structure_Confirmation Structural Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the structural confirmation of this compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented in this guide. These protocols are applicable to the analysis of this compound and similar quinoxaline derivatives.

1. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

  • Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to approximately 12 ppm, centered around 6 ppm.

    • A relaxation delay of 1-2 seconds is used.

    • Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • The spectral width is set to approximately 220 ppm, centered around 110 ppm.

    • A relaxation delay of 2 seconds is employed.

    • A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • A proton-decoupled pulse sequence is used.

    • The spectral width is set to a wide range (e.g., 200 ppm) centered around -70 ppm to ensure the signal is captured.

    • A relaxation delay of 1-2 seconds is used.

    • The number of scans will depend on the sample concentration but is typically in the range of 64 to 256.

  • Data Processing: The Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0 ppm for ¹H and ¹³C) or an external standard for ¹⁹F.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is ionized using a standard electron energy of 70 eV.

  • Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 40-400 amu.

  • Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to support the proposed structure.

References

2-(Trifluoromethyl)quinoxaline: A Comparative Analysis of its Pharmacophoric Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a core pharmacophore is a critical step in the design of novel therapeutics. The 2-(Trifluoromethyl)quinoxaline scaffold has emerged as a promising candidate, demonstrating significant potential in the development of anticancer and antimicrobial agents. The inclusion of the trifluoromethyl group is a key feature, often enhancing the metabolic stability, lipophilicity, and binding affinity of the molecule. This guide provides a comparative overview of the this compound pharmacophore, supported by experimental data, to aid in its validation and consideration for drug development pipelines.

Comparative Analysis of Biological Activity

The this compound core has been incorporated into a variety of derivatives, exhibiting a broad spectrum of biological activities. Below is a summary of the reported in vitro activities of several this compound derivatives against various cancer cell lines and microbial strains. For comparative purposes, the activities of standard reference compounds are also included.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in the table below.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
This compound Compound IVPC-3 (Prostate)2.11[1][2]Doxorubicin-
Compound IIIPC-3 (Prostate)4.11[1][2]Doxorubicin-
Compound 11HCT116 (Colon)2.5[3]Doxorubicin-
Compound 11MCF-7 (Breast)9.0[3]Doxorubicin-
Compound 14MCF-7 (Breast)2.61[3]Doxorubicin-
Other Quinoxaline Derivatives Compound 13HCT-116 (Colon)7.6[4]Doxorubicin9.8[4]
Compound 15MCF-7 (Breast)10.2[4]Doxorubicin9.8[4]
Compound 7eMCF-7 (Breast)3.41[5]Doxorubicin6.75[5]
Compound 11MCF-7 (Breast)0.81[6]--
Compound 13HepG2 (Liver)1.53[6]--
Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been assessed by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides Compound 13cM. tuberculosis H37Rv-Rifampicin-
-S. aureus ATCC 29213-Ciprofloxacin-
Other Quinoxaline Derivatives A specific quinoxaline derivativeMRSA4 (56.7% of isolates)[7][8]Vancomycin4 (63.3% of isolates)[7][8]
A specific quinoxaline derivativeMRSA2 (20% of isolates)[7][8]Vancomycin4 (63.3% of isolates)[7][8]
Compound 2dE. coli8[9]--
Compound 3cE. coli8[9]--
Compound 10C. albicans16[9]Ketoconazole-
Compound 10A. flavus16[9]Ketoconazole-

Key Mechanisms of Action

Several studies have elucidated the potential mechanisms through which this compound derivatives exert their biological effects. Two prominent mechanisms include the inhibition of Topoisomerase II and the modulation of the Toll-like Receptor 4 (TLR4) signaling pathway.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme involved in DNA replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. Several quinoxaline derivatives have been identified as potent inhibitors of this enzyme.[1][2][4][10]

Topoisomerase_II_Inhibition Quinoxaline_Derivative 2-(Trifluoromethyl) quinoxaline Derivative Topo_II Topoisomerase II Quinoxaline_Derivative->Topo_II Inhibits DNA_Replication DNA Replication & Transcription Topo_II->DNA_Replication DNA_Damage DNA Damage DNA_Replication->DNA_Damage Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis

Simplified pathway of Topoisomerase II inhibition.
TLR4 Signaling Pathway Modulation

The Toll-like Receptor 4 (TLR4) signaling pathway plays a critical role in the innate immune response and inflammation.[11][12] Dysregulation of this pathway is implicated in various diseases, including sepsis. Certain quinoxaline derivatives have been shown to modulate this pathway, suggesting their potential as anti-inflammatory agents.[13]

TLR4_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88- dependent Pathway TLR4->MyD88 TRIF TRIF- dependent Pathway TLR4->TRIF NF_kB NF-κB MyD88->NF_kB IRF3 IRF3 TRIF->IRF3 Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Transcription IRF3->Cytokines Transcription Quinoxaline_Derivative Quinoxaline Derivative Quinoxaline_Derivative->TLR4 Inhibits MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well plate Prepare_Compounds 2. Prepare Serial Dilutions of Test Compound Treat_Cells 3. Treat Cells with Compound Dilutions Prepare_Compounds->Treat_Cells Incubate_48_72h 4. Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Value Calculate_Viability->Determine_IC50 Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis Prepare_Dilutions 1. Prepare Serial Dilutions of Test Compound in Broth Prepare_Inoculum 2. Prepare Standardized Microbial Inoculum Inoculate_Plate 3. Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Incubate_Plate 4. Incubate Plate for 18-24 hours Inoculate_Plate->Incubate_Plate Read_MIC 5. Visually Determine the Minimum Inhibitory Concentration (MIC) Incubate_Plate->Read_MIC

References

A Head-to-Head Comparison of Catalysts for Quinoxaline Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of quinoxalines is a critical step in the discovery of new therapeutic agents. This guide provides an objective, data-driven comparison of various catalytic systems for quinoxaline synthesis, enabling informed decisions for your specific research needs.

Quinoxalines are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The classical and most common method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. However, the evolution of organic synthesis has introduced a variety of catalysts that significantly improve the efficiency, yield, and environmental footprint of this crucial reaction. This guide presents a head-to-head comparison of these catalysts, supported by experimental data, to streamline your catalyst selection process.

Comparative Performance of Catalytic Systems

The following table summarizes the performance of various catalysts in the synthesis of quinoxaline derivatives, providing a clear comparison of their efficiency under different reaction conditions.

Catalyst TypeCatalystSolventTemperatureReaction TimeYield (%)Reference
Heterogeneous CuH₂PMo₁₁VO₄₀ on AluminaTolueneRoom Temperature2 hours92[1][2][3]
Fe₃O₄@SiO₂@5-SAEthanolRoom TemperatureNot SpecifiedExcellent[4]
Nano-γ-Fe₂O₃–SO₃HSolvent-freeNot SpecifiedNot SpecifiedGood[4]
SO₄²⁻/ZrO₂-TiO₂EthanolNot SpecifiedShortGood to Excellent[5]
Natural Phosphate (NP)MethanolRoom Temperature1 - 45 min92 - 99[6]
CrCl₂·6H₂OEthanolRoom Temperature14 - 38 min90 - 93[7]
PbBr₂EthanolRoom TemperatureNot SpecifiedHigh[7]
CuSO₄·5H₂OEthanolRoom TemperatureNot SpecifiedHigh[7]
Homogeneous Nickel-basedNot Specified80 °CShortEfficacious[8]
Organocatalyst Nitrilotris(methylenephosphonic acid)Not SpecifiedNot SpecifiedVery Short80 - 97[9][10]
Nicotinamide (10 mol%)WaterNot SpecifiedNot Specified85 - 96[11]
Transition-Metal-Free Iodine (20 mol%)DMSONot SpecifiedNot Specified78 - 99[10]
Ammonium Bifluoride (NH₄HF₂)Aqueous EthanolNot SpecifiedNot Specified90 - 98[9]
Microwave-Assisted Acidic AluminaSolvent-freeMicrowave Irradiation3 min80 - 86[1]
Nanocatalyst Waste Orange Peel Extract CuO NPsNot SpecifiedNot SpecifiedNot SpecifiedHigh[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative data table.

General Procedure for Heterogeneous Catalysis using CuH₂PMo₁₁VO₄₀ on Alumina[1][2][3]
  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (7 mL).

  • Catalyst Addition: Add the alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (100 mg).

  • Reaction Execution: Stir the mixture at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, separate the catalyst by filtration. The filtrate is then concentrated, and the crude product is purified by recrystallization.

General Procedure for Organocatalysis using Nicotinamide[11]
  • Reaction Setup: To a solution of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in water, add nicotinamide (10 mol%).

  • Reaction Execution: Stir the reaction mixture at the appropriate temperature.

  • Monitoring: Monitor the reaction's progress via TLC.

  • Work-up and Isolation: After the reaction is complete, the product can be isolated by filtration and purified by recrystallization.

General Procedure for Microwave-Assisted Synthesis[1]
  • Reaction Setup: In a microwave-safe vessel, thoroughly mix the o-phenylenediamine (1.1 mmol), the 1,2-dicarbonyl compound (1 mmol), and acidic alumina.

  • Microwave Irradiation: Place the vessel in a microwave synthesizer and irradiate for 3 minutes.

  • Work-up and Isolation: After cooling, the product is extracted with a suitable solvent, and the solvent is evaporated to yield the crude product, which is then purified.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general experimental workflow and the fundamental reaction mechanism for quinoxaline synthesis.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification o-phenylenediamine o-phenylenediamine Reaction Vessel Reaction Vessel o-phenylenediamine->Reaction Vessel 1,2-dicarbonyl 1,2-dicarbonyl 1,2-dicarbonyl->Reaction Vessel Solvent + Catalyst Solvent + Catalyst Solvent + Catalyst->Reaction Vessel Filtration Filtration Reaction Vessel->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure Quinoxaline Pure Quinoxaline Recrystallization->Pure Quinoxaline

Caption: General experimental workflow for catalytic quinoxaline synthesis.

Reaction_Mechanism Reactants o-phenylenediamine + 1,2-dicarbonyl Intermediate Dihydroquinoxaline Intermediate Reactants->Intermediate Condensation Product Quinoxaline Intermediate->Product Oxidation/Dehydration Catalyst Catalyst Catalyst->Reactants activates Catalyst->Intermediate facilitates

Caption: Simplified reaction mechanism for quinoxaline formation.

Conclusion

The choice of catalyst for quinoxaline synthesis has a profound impact on reaction efficiency, yield, and sustainability. Heterogeneous catalysts offer advantages in terms of reusability and ease of separation.[1][2][3][4][13] Organocatalysts and transition-metal-free systems provide environmentally benign alternatives to traditional metal-based catalysts.[9][10][11] Furthermore, modern techniques such as microwave-assisted synthesis can dramatically reduce reaction times.[1] This guide provides a foundation for selecting the most appropriate catalytic system for your research, balancing the need for high yields and short reaction times with the growing importance of green chemistry principles.

References

A Comparative Guide to Validated Analytical Methods for 2-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of proposed analytical methodologies for the quantitative analysis of 2-(Trifluoromethyl)quinoxaline, a crucial intermediate in pharmaceutical synthesis. Given the limited availability of publicly validated methods for this specific compound, this document presents robust, experimentally sound protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are based on established analytical principles for similar fluorinated heterocyclic compounds and serve as a comprehensive starting point for method development and validation in a research or quality control setting.

Methodology Comparison

The selection between HPLC and GC-MS for the analysis of this compound is contingent on the specific analytical objective. HPLC is generally preferred for purity assessment and quantification of non-volatile impurities, while GC-MS is highly effective for the analysis of volatile impurities and offers definitive identification.

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Primary Use Purity determination, quantification of non-volatile impurities and degradation products.Identification and quantification of volatile and semi-volatile impurities.
Instrumentation Liquid Chromatograph with UV DetectorGas Chromatograph with Mass Spectrometer
Typical Column C18 Reverse-PhaseDB-5ms or equivalent
Sample Volatility Not requiredRequired
Thermal Stability Required for sampleRequired for sample
Limit of Detection ng rangepg range
Selectivity GoodExcellent (with mass spectral data)
Quantitative Accuracy HighHigh

Experimental Protocols

The following are proposed starting protocols for the analysis of this compound. These should be subject to further optimization and validation for specific applications.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed for the separation and quantification of this compound and potential non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid).

    • Gradient Program:

      • 0-2 min: 30% Acetonitrile

      • 2-15 min: 30% to 80% Acetonitrile

      • 15-18 min: 80% Acetonitrile

      • 18-20 min: 80% to 30% Acetonitrile

      • 20-25 min: 30% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in Acetonitrile.

    • Prepare the sample for analysis at a concentration of 1.0 mg/mL in Acetonitrile.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: The purity of the sample can be determined using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of known concentrations.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile impurities and for the confirmation of the identity of this compound.

  • Instrumentation: A standard GC-MS system.

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C

    • Injection Mode: Split (50:1 ratio).

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan

    • Mass Range: 50 - 400 amu.

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in Dichloromethane.

    • Prepare the sample for analysis at a concentration of 1.0 mg/mL in Dichloromethane.

  • Data Analysis: The main peak is identified by comparing its retention time and mass spectrum to that of the reference standard. Impurities can be identified by searching their mass spectra against a commercial library (e.g., NIST). Purity can be calculated using the area percent method from the Total Ion Chromatogram (TIC).[1]

Method Validation Parameters (Illustrative)

A comprehensive method validation should be performed to ensure the reliability of the analytical data. The following table presents typical acceptance criteria for key validation parameters.

Validation ParameterHPLC-UVGC-MS
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (RSD)
- Repeatability≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 3.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1Signal-to-Noise Ratio of 10:1
Specificity Peak purity assessmentMass spectral confirmation

Workflow and Process Visualization

The following diagrams illustrate the general workflow for analytical method validation and the logical relationship in selecting an appropriate analytical technique.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_development Method Development & Optimization cluster_validation Method Validation cluster_documentation Documentation & Implementation A Define Analytical Method Requirements B Select Appropriate Analytical Technique A->B C Develop Initial Method Parameters B->C D Optimize Separation and Detection C->D E Specificity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Prepare Validation Report J->K L Implement for Routine Analysis K->L

Caption: General workflow for analytical method validation.

Analytical_Technique_Selection A Analyze this compound B Purity & Non-Volatile Impurities? A->B C Volatile Impurities & ID Confirmation? A->C D HPLC-UV Method B->D Yes E GC-MS Method C->E Yes F Complementary Analysis D->F E->F

Caption: Selection of an analytical technique.

References

A Comparative Guide to the Cross-Reactivity of 2-(Trifluoromethyl)quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(trifluoromethyl)quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity.[1] Understanding the cross-reactivity of these derivatives is crucial for assessing their selectivity, predicting potential off-target effects, and identifying opportunities for polypharmacology. This guide provides a comparative overview of the known cross-reactivity and selectivity of this compound derivatives, supported by experimental data and detailed methodologies.

Comparative Inhibitory Activity of Quinoxaline Derivatives

While a comprehensive cross-reactivity study screening a single set of this compound derivatives against a broad and diverse panel of biological targets is not publicly available, data from various studies on different quinoxaline derivatives provide insights into their selectivity. The following tables summarize the inhibitory activities of several quinoxaline derivatives, including those with trifluoromethyl groups, against various kinases and other targets.

Table 1: Kinase Selectivity Profile of this compound Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Off-Target KinaseIC₅₀ (µM)Selectivity FoldReference
Compound 5c Pim-1Sub-micromolarHsGSK3β> 10> 21[2]
Pim-2Sub-micromolarHsCDK5/p25> 10-[2]
HsCDK9/CyclinT> 10-[2]
HsHaspin> 10-[2]
MmCLK1> 10-[2]
HsCK1ε> 10-[2]
Compound 25d VEGFR-20.0034---
Compound 25e VEGFR-20.0041---
Compound 25i VEGFR-20.0059---
Compound 27e VEGFR-20.0068---

Table 2: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

Compound ClassTarget Cell Line(s)Reported IC₅₀ (µM)Reference
2-Benzoyl-6,7-difluoro-3-trifluoromethylquinoxaline 1,4-di-N-oxideFull NCI 60 cell panelHigh anticancer activity (Mean GI₅₀)[1]
6,7-Difluoro-2-isobutyryl-3-trifluoromethylquinoxaline 1,4-di-N-oxideFull NCI 60 cell panelHigh anticancer activity (Mean GI₅₀)[1]
2-(2,2-Dimethylpropanoyl)-3-trifluoromethyl-quinoxaline 1,4-di-N-oxideFull NCI 60 cell panelHigh anticancer activity (Mean GI₅₀)[1]
Quinoxaline derivative 'IV'PC-32.11[3]

Experimental Protocols

To ensure the reproducibility and cross-validation of findings, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a broad range of purified kinases. It determines the amount of ADP produced during the kinase reaction, which is then converted to ATP and subsequently to light in a luciferase-based reaction.

Materials:

  • Target kinase (e.g., Pim-1, VEGFR-2)

  • Kinase substrate (specific to the kinase)

  • ATP (at a concentration close to the Kₘ for the specific kinase)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well white plates

Procedure:

  • Compound Dispensing: Serially dilute the test compounds in DMSO and dispense into the 384-well plates.

  • Kinase Reaction: Add the target kinase, its specific substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., PC-3, HCT116)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Test compounds

  • 96-well plates

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control and determine the IC₅₀ values.

Visualizations

Experimental Workflow for Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a new chemical entity.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Cross-Reactivity Screening cluster_3 Data Analysis & Hit Validation Compound This compound Derivative Library PrimaryAssay Primary Target Assay (e.g., Kinase Inhibition) Compound->PrimaryAssay Identify Active Compounds KinasePanel Broad Kinase Panel (>100 Kinases) PrimaryAssay->KinasePanel Profile Hits GPCRPanel GPCR Panel PrimaryAssay->GPCRPanel IonChannelPanel Ion Channel Panel PrimaryAssay->IonChannelPanel OtherTargets Other Relevant Targets (e.g., NHRs, Transporters) PrimaryAssay->OtherTargets DataAnalysis IC₅₀/Kᵢ Determination Selectivity Profiling KinasePanel->DataAnalysis GPCRPanel->DataAnalysis IonChannelPanel->DataAnalysis OtherTargets->DataAnalysis HitValidation Secondary Assays (e.g., Cell-based Assays) DataAnalysis->HitValidation Confirm Off-Target Hits G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Quinoxaline This compound Derivative Quinoxaline->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

References

Comparative Efficacy of 2-(Trifluoromethyl)quinoxaline and Known Inhibitors Against VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

A Benchmarking Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory efficacy of 2-(Trifluoromethyl)quinoxaline derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and a panel of well-established, clinically approved VEGFR-2 inhibitors. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development, particularly those with a focus on oncology and angiogenesis.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones. In the context of oncology, the inhibition of VEGFR-2 is a critical therapeutic strategy to impede tumor growth and metastasis, which are highly dependent on the formation of a dedicated blood supply. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including the inhibition of various protein kinases such as VEGFR-2. This guide focuses on the efficacy of this compound derivatives as potent VEGFR-2 inhibitors.

Comparative Efficacy Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a this compound derivative and several known, clinically approved VEGFR-2 inhibitors. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in vitro. Lower IC50 values are indicative of higher potency.

InhibitorTargetIC50 (nM)
This compound Derivative (14a)¹VEGFR-23.2
AxitinibVEGFR-20.2
CabozantinibVEGFR-20.035
LenvatinibVEGFR-24.0
PazopanibVEGFR-230
RegorafenibVEGFR-24.2
SorafenibVEGFR-290
SunitinibVEGFR-280
VandetanibVEGFR-240

¹Data for a closely related triazolo[4,3-a]quinoxaline-based compound is used as a surrogate for this compound.[1]

Experimental Protocols

The determination of inhibitor efficacy against VEGFR-2 is typically performed using in vitro kinase assays. Below is a detailed methodology for a standard VEGFR-2 kinase inhibition assay.

VEGFR-2 Kinase Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory activity of test compounds against the human VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

  • 96-well white microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Assay Reaction Setup:

    • Add the assay buffer to the wells of a 96-well plate.

    • Add the diluted test compounds to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the VEGFR-2 enzyme to all wells except the negative control.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP and the peptide substrate in the assay buffer.

    • Add the ATP/substrate mixture to all wells to start the kinase reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Signal Detection:

    • After the incubation, add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Processes

To better understand the biological context and experimental procedures, the following diagrams illustrate the VEGFR-2 signaling pathway and the workflow of the in vitro kinase assay.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Src->Ras Raf Raf PKC->Raf GeneExpression Gene Expression (Proliferation, Survival, Migration) Akt->GeneExpression Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->GeneExpression

VEGFR-2 Signaling Pathway

Kinase_Assay_Workflow start Start compound_prep Prepare Compound Dilutions start->compound_prep reaction_setup Set Up Assay Plate: Buffer, Compound, Enzyme compound_prep->reaction_setup pre_incubation Pre-incubate reaction_setup->pre_incubation reaction_init Initiate Reaction: Add ATP/Substrate pre_incubation->reaction_init incubation Incubate at 30°C reaction_init->incubation detection Add Detection Reagent (e.g., Kinase-Glo®) incubation->detection read Measure Luminescence detection->read analysis Data Analysis: Calculate IC50 read->analysis end End analysis->end

VEGFR-2 Kinase Assay Workflow

References

Comparative Docking Analysis of Trifluoromethylated Quinoxaline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Quinoxaline scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. This guide provides a comparative overview of molecular docking studies on various trifluoromethylated quinoxaline derivatives, focusing on their interactions with key protein targets implicated in diseases such as cancer. The data presented here is synthesized from multiple studies to offer a comparative perspective on the inhibitory potential of these compounds.

Quantitative Data Summary

The following tables summarize the binding affinities and, where available, the corresponding inhibitory concentrations (IC50) of various trifluoromethylated quinoxaline derivatives against different protein targets. This data provides a quantitative comparison of their potential as therapeutic agents.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

A study of novel quinoxaline derivatives targeting the EGFR receptor (PDB ID: 4HJO) revealed a range of binding energies and inhibitory concentrations. A strong correlation was often observed between the calculated binding affinity and the experimentally determined anticancer activity.[1]

Compound IDPredicted Binding Energy (kcal/mol)IC50 (µM) against HeLa cells
IVa-11.183.89 ± 0.45
IVb-11.823.40 ± 0.13
IVd-12.033.20 ± 1.32
IVh-11.04-
IVi-11.115.13 ± 1.85

Table 1: Binding energies and IC50 values of quinoxaline derivatives against EGFR.[1]

In a separate study, a series of 1,2,3-triazole derivatives of quinoxaline, including a trifluoromethylated compound, were docked against the EGFR protein (PDB ID: 4HJO). The binding energies ranged from -9.57 to -12.03 kcal/mol.[2]

Compound IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (nM)
IVj-11.119.77

Table 2: Binding energy and inhibition constant for a trifluoromethylated quinoxaline derivative (IVj) targeting EGFR.[2]

Experimental Protocols

The molecular docking studies cited in this guide generally adhere to a standardized computational workflow. The following protocol is a synthesized representation of the methodologies employed.

General Molecular Docking Protocol
  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 4HJO) is obtained from the Protein Data Bank.[1][2] The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges. The 3D structures of the trifluoromethylated quinoxaline derivatives are built using chemical drawing software and then optimized to obtain the most stable conformation.[3]

  • Binding Site Identification: The active site of the protein is typically defined based on the co-crystallized ligand in the PDB structure or through computational prediction methods. This defines the grid box or search space for the docking algorithm.

  • Docking Simulation: A docking program, such as AutoDock, Glide, or GOLD, is used to predict the binding conformation of each ligand within the active site of the protein.[1] The algorithm samples a large number of possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Validation and Analysis: The docking protocol is often validated by redocking the co-crystallized ligand into the active site of the receptor and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2 Å is generally considered a successful validation.[3] The binding interactions of the docked quinoxaline derivatives are then analyzed to identify key hydrogen bonds and hydrophobic interactions.

Visualizations

Experimental Workflow for Molecular Docking

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Obtain Protein Structure (e.g., PDB: 4HJO) Grid Define Binding Site (Grid Generation) PDB->Grid Ligand Build & Optimize Ligand Structures Dock Perform Docking (e.g., AutoDock) Ligand->Dock Grid->Dock Validation Protocol Validation (Redocking, RMSD < 2Å) Dock->Validation Scoring Rank by Binding Energy & Score Dock->Scoring Analysis Analyze Interactions (H-bonds, Hydrophobic) Validation->Analysis Scoring->Analysis

Caption: A generalized workflow for molecular docking studies.

EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT STAT Pathway Dimerization->STAT Quinoxaline Trifluoromethylated Quinoxaline Derivative Quinoxaline->EGFR Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Metastasis Metastasis STAT->Metastasis

Caption: Inhibition of the EGFR signaling pathway by quinoxaline derivatives.

Conclusion

The comparative analysis of docking studies reveals that trifluoromethylated quinoxaline derivatives are promising candidates for targeting protein kinases, particularly EGFR. The computational data, including binding energies and interaction modes, provide a rational basis for the observed biological activities. The consistent correlation between lower binding energies and lower IC50 values underscores the utility of in silico docking as a predictive tool in the early stages of drug discovery. Further optimization of the quinoxaline scaffold, guided by these computational insights, may lead to the development of more potent and selective inhibitors for therapeutic applications.

References

Safety Operating Guide

Proper Disposal of 2-(Trifluoromethyl)quinoxaline: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(Trifluoromethyl)quinoxaline was not located. The following guidance is synthesized from safety data for structurally similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations. This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

Hazard Profile and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound should be handled as a hazardous substance.[1][2] Anticipated hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Hazard ClassGHS Hazard Statements (Anticipated)Required Personal Protective Equipment (PPE)
Skin Corrosion/IrritationH315: Causes skin irritation.[4]Gloves: Chemical-resistant gloves (e.g., nitrile).[5]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[4]Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[4]Respiratory Protection: Use in a well-ventilated area. A respirator is required if dust or aerosols may be generated.[5][7]
General Handling-Protective Clothing: Lab coat or other protective clothing to prevent skin contact.[6]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound is critical for laboratory safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or released into the environment.[1][8]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, properly labeled, and sealed container.[8][9] The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container.[8] It is best practice to label this as "Halogenated Organic Liquid Waste".[9] Do not mix with other solvent waste streams unless compatibility has been confirmed.

2. Container Management:

  • Use only approved and chemically compatible hazardous waste containers.

  • Keep waste containers tightly closed when not in use.[6]

  • Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.[2]

3. Storage Pending Disposal:

  • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[7]

  • The storage area should be cool, dry, and away from incompatible materials such as oxidizing agents.[2][6]

4. Final Disposal:

  • The disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility.[8]

  • High-temperature incineration is a common and appropriate method for the disposal of chlorinated and nitrogen-containing organic compounds.[8]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]

5. Spill Management:

  • Evacuate: In the event of a spill, evacuate all non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain liquid spills.[3] For solid spills, carefully sweep up the material, avoiding dust formation.[6]

  • Collect: Collect the spilled material and absorbent into a designated hazardous waste container.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_storage_disposal Storage & Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Generate Waste B->C D Solid Waste? C->D E Collect in Labeled Solid Halogenated Waste Container D->E Yes F Collect in Labeled Liquid Halogenated Waste Container D->F No G Seal Container Securely E->G F->G H Store in Designated Hazardous Waste Area G->H I Contact EHS for Pickup by Licensed Disposal Contractor H->I J High-Temperature Incineration I->J

References

Essential Safety and Logistical Information for Handling 2-(Trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial procedural information for the safe handling and disposal of 2-(Trifluoromethyl)quinoxaline, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Profile and Personal Protective Equipment (PPE)

Based on available safety data, this compound is classified as a hazardous substance.[1] It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The signal word for this chemical is "Danger," and it is associated with the GHS06 pictogram (skull and crossbones).[1] Therefore, a comprehensive personal protective equipment strategy is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield must be worn over goggles when there is a risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide adequate short-term protection. For prolonged or immersive contact, consult the glove manufacturer’s chemical resistance guide. Always inspect gloves before use and use proper removal technique.[1][2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn over personal clothing. Ensure the coat is fully buttoned to maximize skin coverage.[2][3]
Respiratory Protection Air-Purifying RespiratorA NIOSH (US) or CEN (EU) approved respirator is required if working outside a chemical fume hood or if there is a risk of generating dust or aerosols.[1][2]
Foot Protection Closed-Toe ShoesShoes must completely cover the foot to protect against spills.[2]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is critical to minimize exposure and prevent contamination. The following step-by-step guide outlines the safe handling procedure.

1. Preparation and Engineering Controls:

  • Fume Hood: Always handle this compound in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Designated Area: Designate a specific area within the laboratory for handling this compound. Ensure the area is clean and uncluttered.[3]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are accessible and operational before beginning work.[3]

  • Gather Materials: Have all necessary equipment, such as spatulas, weighing paper, and reaction vessels, clean and ready within the fume hood.[3]

2. Weighing and Transferring:

  • Perform all weighing and transferring of the solid compound inside the chemical fume hood to contain any dust.[3]

  • Use a spatula to handle the solid material, avoiding actions that could generate dust.[3]

  • When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[3]

3. During Reaction:

  • Keep all reaction vessels clearly labeled.

  • Continuously monitor the reaction for any unexpected changes.

  • Keep reaction vessels sealed when not actively in use.[3]

4. Post-Handling and Decontamination:

  • Decontaminate all equipment and surfaces that have come into contact with the chemical using an appropriate solvent.

  • Remove contaminated PPE carefully, avoiding contact with the outer surfaces, and dispose of it in the designated hazardous waste container.[1][3]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare & Verify Fume Hood B->C D Assemble All Materials C->D E Weigh & Transfer Chemical in Fume Hood D->E F Perform Experiment E->F G Decontaminate Equipment & Work Area F->G H Segregate & Contain Hazardous Waste G->H I Properly Doff PPE H->I K Final Disposal (via EHS) H->K J Wash Hands Thoroughly I->J

Caption: Workflow for safely handling this compound.

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound and any associated contaminated materials is essential to protect personnel and the environment. This chemical must be treated as hazardous waste.[5][6]

1. Waste Segregation:

  • Hazardous Waste: All waste contaminated with this compound must be treated as hazardous.[5]

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and other disposable labware, in a dedicated and clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste."[3]

  • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled container. The label should read "Halogenated Organic Liquid Waste."[3] Do not mix with non-halogenated or aqueous waste streams.[5]

2. Container Management:

  • Use waste containers that are leak-proof and compatible with the chemical.[5]

  • Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name, and appropriate hazard pictograms.[5]

  • Keep waste containers securely closed except when adding waste.[5]

3. Storage and Disposal:

  • Store waste containers in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.[5]

  • Under no circumstances should this chemical be disposed of down the drain. [3][5]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for final disposal, which is typically high-temperature incineration.[5][7]

PPE_Selection_Diagram start Start: Assess Task ppe_base Mandatory Base PPE: - Nitrile Gloves - Lab Coat - Closed-Toe Shoes - Safety Goggles start->ppe_base q_hood Is the task performed outside a fume hood or is aerosol generation likely? q_splash Is there a risk of splashing? q_hood->q_splash No ppe_respirator Add NIOSH-Approved Respirator q_hood->ppe_respirator Yes ppe_shield Add Face Shield (over goggles) q_splash->ppe_shield Yes end_ppe Final PPE Assembled q_splash->end_ppe No ppe_base->q_hood ppe_respirator->q_splash ppe_shield->end_ppe

Caption: Decision workflow for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)quinoxaline
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.